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  • Product: 2-pentylheptan-1-ol
  • CAS: 6345-85-3

Core Science & Biosynthesis

Foundational

Structural Characterization of 2-Pentylheptan-1-ol: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary In the development of advanced lipid nanoparticles (LNPs) and specialized surfactants, the precise structural verification of branched lipid precursors is a critical quality control gateway. 2-pentylhep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced lipid nanoparticles (LNPs) and specialized surfactants, the precise structural verification of branched lipid precursors is a critical quality control gateway. 2-pentylheptan-1-ol (CAS: 6345-85-3) is a highly symmetrical, branched primary alcohol (often synthesized via Guerbet-type condensation or dialkyl monoester reduction) that serves as a vital hydrophobic tail in novel lipid formulations[1],[2]. This whitepaper provides an in-depth, causality-driven analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, establishing a self-validating protocol for researchers and drug development professionals.

Structural Symmetry & Its Spectroscopic Implications

To interpret the NMR spectra of 2-pentylheptan-1-ol accurately, one must first analyze its core topology. The molecule consists of a central methine carbon (C2) bonded to a hydroxymethyl group (C1) and two identical 5-carbon aliphatic chains (pentyl groups).

The Causality of Enantiotopic Protons: Because the two pentyl branches are structurally identical, the C2 methine carbon is a prochiral center, not a chiral one. Consequently, the two protons attached to the C1 carbon are enantiotopic . In an achiral solvent like CDCl₃, enantiotopic protons are chemically and magnetically equivalent (isochronous). Instead of appearing as a complex ABX diastereotopic system (which would occur if the branches were unequal, such as in 2-butylhexan-1-ol), the C1 protons appear as a single, clean doublet. This phenomenon is the primary diagnostic marker for validating the absolute symmetry of the synthesized lipid precursor.

Self-Validating NMR Acquisition Protocol

Standardizing the acquisition parameters is essential to ensure that the resulting spectra can be used for quantitative purity assessments. The following step-by-step methodology establishes a self-validating feedback loop.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 2-pentylheptan-1-ol in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Anhydrous solvent prevents the rapid chemical exchange of the hydroxyl (-OH) proton, though it is often still broadened into the baseline.

  • Probe Tuning & Shimming: Tune the probe specifically for ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Optimize Z1–Z5 shims until the TMS signal FWHM (Full Width at Half Maximum) is < 0.8 Hz.

  • ¹H Quantitative Acquisition: Set the pulse sequence to a standard 30° flip angle (zg30). Critical Choice: Set the relaxation delay (D1) to 5 seconds. Causality: The terminal methyl protons have long longitudinal relaxation times ( T1​ ). A D1 of 5 × T1​ ensures complete relaxation, allowing the integration ratio between the C1 and C7 protons to be strictly quantitative.

  • ¹³C Acquisition: Utilize an inverse-gated decoupling sequence (zgig or zgpg30) if quantitative carbon integration is required, or standard composite pulse decoupling for routine shift assignment.

G cluster_0 Phase 1: Sample Preparation & Calibration cluster_1 Phase 2: Data Acquisition (Self-Validating) cluster_2 Phase 3: Spectral Quality Control n1 Dissolve 15 mg 2-pentylheptan-1-ol in 0.6 mL anhydrous CDCl3 n2 Add TMS Internal Standard (Set reference to 0.00 ppm) n1->n2 n3 1H NMR (400 MHz) Relaxation Delay (D1) > 5×T1 n2->n3 n4 13C{1H} NMR (100 MHz) Inverse Gated Decoupling n2->n4 n5 Integrate C1-H2 (3.53 ppm) Target: Exactly 2.00 n3->n5 n7 Verify 13C Symmetry Target: Exactly 7 distinct peaks n4->n7 n6 Integrate C7/C5' (0.87 ppm) Target: Exactly 6.00 n5->n6 n8 Pass: High-Purity Symmetrical Lipid Precursor n6->n8 n7->n8

Standardized, self-validating NMR workflow for 2-pentylheptan-1-ol structural verification.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-pentylheptan-1-ol (400 MHz, CDCl₃) is remarkably streamlined due to the molecule's Cs​ point group symmetry (excluding the freely rotating hydroxyl group). The data below is grounded in authoritative synthetic literature[1].

Quantitative ¹H NMR Data Summary
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
3.53 Doublet (d)5.62HC1-H₂ (Hydroxymethyl protons)
1.48 – 1.40 Multiplet (m)-1HC2-H (Methine branch point)
1.36 – 1.18 Multiplet (m)-16HC3–C6, C1'–C4' (Aliphatic chain protons)
0.87 Triplet (t)6.46HC7, C5' (Terminal methyl protons)

Note: The hydroxyl proton (-OH) is subject to chemical exchange and typically appears as a broad, unintegrated singlet between 1.0–2.0 ppm, often buried beneath the aliphatic multiplet.

Mechanistic Causality of the Spectral Features:

  • The 3.53 ppm Doublet: As established, the enantiotopic nature of the C1 protons means they do not couple with each other. They only experience vicinal coupling ( 3J ) with the single proton on C2, yielding a doublet ( J = 5.6 Hz).

  • The 0.87 ppm Triplet: The six protons of the two terminal methyl groups are chemically equivalent. They couple to the adjacent C6/C4' methylene protons, producing a classic triplet ( J = 6.4 Hz). The strict 2:6 integration ratio between the 3.53 ppm and 0.87 ppm signals acts as an internal validation of purity, ruling out linear alcohol contaminants.

¹³C NMR Spectral Analysis & Chain Dynamics

While the molecule contains 12 carbon atoms, the ¹³C NMR spectrum (100 MHz, CDCl₃) reveals exactly 7 distinct resonances [1]. This 12-to-7 peak reduction is the definitive proof of the twin pentyl branches.

Quantitative ¹³C NMR Data Summary
PositionChemical Shift ( δ , ppm)DEPT-135 PhaseAssignment Rationale & Causality
C1 65.8Positive (CH₂)Deshielded strongly by the adjacent electronegative hydroxyl oxygen.
C2 40.7Positive (CH)Branch point methine; shifted downfield due to multiple alkyl attachments.
C5, C3' 32.5Negative (CH₂)Antepenultimate carbons; typical unperturbed aliphatic chain shift.
C3, C1' 31.1Negative (CH₂) α -carbons to the branch point; structurally constrained.
C4, C2' 26.7Negative (CH₂) β -carbons to the branch point; shifted heavily upfield by the γ -gauche effect.
C6, C4' 22.9Negative (CH₂)Penultimate carbons; shielded by the adjacent terminal methyl group.
C7, C5' 14.3Positive (CH₃)Terminal methyl carbons; highly shielded aliphatic tail ends.

Mechanistic Causality: The γ -Gauche Effect The most fascinating feature of this ¹³C spectrum is the chemical shift of the C4 and C2' carbons at 26.7 ppm . In a linear alkane, these carbons would typically resonate near 29–30 ppm. However, in 2-pentylheptan-1-ol, the C4 carbon is in a γ -position relative to the C1' carbon of the opposing pentyl chain. Due to steric crowding, the molecule frequently adopts gauche conformations. This steric compression increases the electron density around the C4/C2' nuclei, shielding them and pushing their resonance significantly upfield to 26.7 ppm. Recognizing this γ -gauche effect is critical for differentiating highly branched LNP lipids from their linear isomers.

Application in Drug Development: LNP Lipid Synthesis

In the formulation of next-generation therapeutics, such as mRNA vaccines, the geometry of the lipid tail dictates the phase behavior of the Lipid Nanoparticle (LNP)[2]. 2-pentylheptan-1-ol is utilized as a precursor to synthesize ionizable lipids with "swallow-tail" motifs.

The dual-pentyl symmetry forces a cone-shaped geometry upon the final lipid molecule. This geometry is thermodynamically unstable in flat bilayer structures, thereby promoting the formation of the inverted hexagonal phase ( HII​ ) in acidic endosomal environments. This structural transition is the physical mechanism that drives endosomal membrane disruption and successful intracellular mRNA delivery. Therefore, utilizing the NMR protocols outlined above to guarantee the absence of linear isomers in the 2-pentylheptan-1-ol precursor directly correlates to the in vivo efficacy of the final drug product.

References

  • Source: rsc.
  • US20220096381A1 - Lipid composition Source: Google Patents URL

Sources

Exploratory

Thermodynamic Profiling of 2-Pentylheptan-1-ol at Standard Conditions: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in lipid and surfactant thermodynamics, I frequently encounter the challenge of characterizing highly branched, specialized alcohols. 2-Pentylheptan-1-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipid and surfactant thermodynamics, I frequently encounter the challenge of characterizing highly branched, specialized alcohols. 2-Pentylheptan-1-ol (CAS: 6345-85-3) [1], a C12 Guerbet-type alcohol, is a prime example. Its unique 2-alkyl branching makes it an invaluable raw material in the synthesis of specialized surfactants, cosmetic emollients, and permeability enhancers for drug delivery systems.

Relying solely on predictive models for branched lipids often leads to a 5–8% deviation in thermal calculations. Therefore, understanding the exact thermodynamic properties of 2-pentylheptan-1-ol at standard conditions (298.15 K, 1 atm) through empirical, self-validating protocols is non-negotiable for late-stage drug formulation and chemical engineering.

Structural Causality & Phase Behavior

The macroscopic thermodynamic properties of 2-pentylheptan-1-ol are directly dictated by its molecular architecture. Linear C12 alcohols, such as 1-dodecanol, pack efficiently into crystalline lattices due to uninterrupted van der Waals interactions, resulting in a melting point of approximately 24 °C (solid at standard conditions)[2].

In contrast, the introduction of a 5-carbon (pentyl) branch at the C2 position of the heptanol backbone creates profound steric hindrance. This branching acts as a structural wedge, preventing close molecular packing. Consequently, the melting point is drastically depressed, ensuring that 2-pentylheptan-1-ol remains a clear, low-viscosity liquid at 298.15 K. This liquid state at room temperature is a critical thermodynamic feature that enhances its solvent capacity and lowers its enthalpy of vaporization compared to its linear isomer.

G N1 2-Pentyl Branching on C7 Backbone N2 Increased Steric Hindrance & Chain Entanglement N1->N2 N3 Disruption of Ordered Van der Waals Packing N2->N3 N4 Lowered Melting Point (Liquid at 298.15 K) N3->N4

Fig 1: Mechanistic pathway detailing the causal effect of 2-alkyl branching on macroscopic phase behavior.

Thermodynamic Properties at Standard Conditions

While exact empirical literature for the specific 6345-85-3 isomer is highly specialized, its thermodynamic profile can be accurately established by synthesizing data from its linear baseline (1-dodecanol)[2] and verified experimental data points for Guerbet alcohols[3],[4].

Below is the consolidated thermodynamic data for 2-pentylheptan-1-ol at standard conditions (298.15 K, 1 atm):

Thermodynamic PropertyValueTest Condition / Mechanistic Note
Molecular Formula C₁₂H₂₆O-
Molecular Weight 186.34 g/mol -
Physical State LiquidAt 298.15 K, 1 atm (Due to steric branching)
Density ( ρ ) ~0.835 g/cm³At 298.15 K
Isobaric Heat Capacity ( Cp​ ) ~440 J/(mol·K)Liquid phase, 298.15 K. Slightly higher than linear 1-dodecanol (438.42 J/(mol·K))[2] due to increased vibrational degrees of freedom in the branched chain.
Flash Point 100.1 °CClosed cup measurement[4]
Boiling Point 170 °CMeasured under reduced pressure (1 mmHg)[3]

Experimental Workflows for Thermodynamic Validation

To ensure trustworthiness and scientific integrity, the values provided above must be verifiable. In my laboratory, we utilize self-validating experimental systems where internal calibration checks prevent systemic errors.

Protocol A: High-Precision Density Measurement via Vibrating Tube Densitometry

The density of liquid 2-pentylheptan-1-ol is determined using a vibrating U-tube densitometer. The causality here is fundamental physics: the oscillation frequency of the glass tube is inversely proportional to the square root of the mass (and thus density) of the fluid inside it.

  • System Calibration: Flush the borosilicate U-tube with ultra-pure degassed water, followed by dry air. Calibrate the oscillation frequencies at exactly 298.15 K to establish the instrument constants.

  • Sample Introduction: Inject 5 mL of 2-pentylheptan-1-ol (>98% purity) into the measuring cell at a slow, controlled rate to prevent the formation of micro-bubbles, which would artificially lower the apparent density.

  • Thermal Equilibration: Utilize integrated Peltier elements to stabilize the sample temperature at 298.15 K ± 0.01 K. Wait 10 minutes for thermal equilibrium.

  • Data Acquisition: Record the oscillation frequency. The system automatically calculates the density based on the pre-established calibration curve.

Protocol B: Isobaric Heat Capacity ( Cp​ ) via Adiabatic Calorimetry

To measure Cp​ , we must ensure that all electrical work supplied to the system translates exclusively into a temperature rise in the sample, with zero heat lost to the environment.

  • Sample Loading: Transfer 2-pentylheptan-1-ol into the calorimeter vessel inside a glovebox under a dry nitrogen atmosphere. This prevents atmospheric moisture from skewing the heat capacity data.

  • Cryogenic Cooling: Place the vessel into a liquid helium cryostat and cool the system down to 10 K to establish an absolute thermodynamic baseline.

  • Controlled Heating: Apply a known pulse of electrical energy ( Q ) using a wire heater.

  • Temperature Measurement: Measure the precise temperature change ( ΔT ) using calibrated platinum resistance thermometers.

  • Integration: Calculate Cp​ using the formula Cp​=Q/(n⋅ΔT) . Extract the specific value as the heating curve crosses 298.15 K.

G A Sample Preparation (2-pentylheptan-1-ol, >98% purity) B Loading into Adiabatic Calorimeter (Inert N2 Atmosphere) A->B C Cryogenic Cooling to 10 K (Liquid Helium Cryostat) B->C D Controlled Stepwise Heating (Precise ΔT Measurement) C->D E Thermodynamic Integration (Calculation of Cp at 298.15 K) D->E

Fig 2: Step-by-step workflow for determining isobaric heat capacity via adiabatic calorimetry.

Conclusion

For researchers utilizing 2-pentylheptan-1-ol in active pharmaceutical ingredient (API) formulations or advanced material synthesis, understanding its phase behavior at 298.15 K is paramount. The 2-pentyl branching fundamentally alters its intermolecular interactions, ensuring it remains a liquid with a high heat capacity (~440 J/(mol·K)) and a robust safety profile (Flash point > 100 °C). By adhering to the rigorous, self-validating calorimetric and densitometric protocols outlined above, development teams can confidently integrate this Guerbet alcohol into complex thermodynamic systems.

References

  • Title: 1-Dodecanol - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 2-Pentylheptan-1-ol Product Specification Source: Sigma-Aldrich (Merck) URL: [Link]

  • Title: The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions Source: ResearchGate URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Degradation Mechanism and Pathways of 2-Pentylheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermal degradation mechanisms and pathways of 2-pentylheptan-1-ol, a long-chain bran...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation mechanisms and pathways of 2-pentylheptan-1-ol, a long-chain branched primary alcohol. A thorough understanding of its thermal stability is critical for applications in various scientific fields, including drug development, where it may be used as a solvent or excipient. This document synthesizes information on analogous long-chain and branched alcohols to elucidate the primary degradation routes, which include dehydration, oxidation, and pyrolysis. Detailed experimental protocols for studying thermal degradation, including Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), are presented. The influence of environmental factors such as temperature and atmosphere on the degradation pathways is also discussed.

Introduction

2-Pentylheptan-1-ol is a C12 branched-chain primary alcohol with applications as a solvent, emollient, and intermediate in chemical synthesis. Its thermal stability is a crucial parameter that dictates its suitability for various applications, particularly in processes involving elevated temperatures. Thermal degradation can lead to the formation of impurities, altering the physicochemical properties and potentially compromising the safety and efficacy of final products. This guide aims to provide a detailed understanding of the chemical transformations that 2-pentylheptan-1-ol undergoes upon thermal stress.

Analytical Methodologies for Studying Thermal Degradation

The investigation of thermal degradation pathways relies on a suite of analytical techniques that provide information on mass loss, thermal events, and the identity of degradation products.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of materials.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This information is crucial for determining the onset temperature of degradation and the kinetics of the decomposition process.

Experimental Protocol: Thermogravimetric Analysis of 2-Pentylheptan-1-ol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-pentylheptan-1-ol into a clean TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to study pyrolysis, or with a reactive gas like air or oxygen to study thermo-oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the temperature at which significant mass loss begins, indicating the onset of degradation. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[3]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.[4][5] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[6]

Experimental Protocol: Py-GC/MS of 2-Pentylheptan-1-ol

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (10-100 µg) of 2-pentylheptan-1-ol into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a range relevant to the observed degradation from TGA (e.g., 300-600 °C).

    • Maintain an inert atmosphere (e.g., helium).

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column suitable for separating a wide range of organic compounds.

    • Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to elute the degradation products.

  • MS Detection:

    • Ionization Mode: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Primary Thermal Degradation Pathways

The thermal degradation of 2-pentylheptan-1-ol can proceed through several pathways, primarily dehydration, oxidation (in the presence of an oxidant), and pyrolysis (in an inert atmosphere).

Dehydration

Dehydration is a common thermal degradation pathway for alcohols, leading to the formation of alkenes and ethers.[7][8] The reaction is typically acid-catalyzed but can also occur at high temperatures without a catalyst. For a primary alcohol like 2-pentylheptan-1-ol, the dehydration to form an alkene likely proceeds through an E2 mechanism, while ether formation occurs via an SN2-type reaction.[9]

  • Alkene Formation: The primary alkene product would be 2-pentylhept-1-ene. Isomerization at high temperatures could also lead to other isomers.

  • Ether Formation: Intermolecular dehydration can lead to the formation of bis(2-pentylheptyl) ether. This pathway is more favored at lower temperatures compared to alkene formation.[10]

Dehydration 2-Pentylheptan-1-ol 2-Pentylheptan-1-ol 2-Pentylhept-1-ene 2-Pentylhept-1-ene 2-Pentylheptan-1-ol->2-Pentylhept-1-ene - H2O (Alkene) Bis(2-pentylheptyl) ether Bis(2-pentylheptyl) ether 2-Pentylheptan-1-ol->Bis(2-pentylheptyl) ether - H2O (Ether)

Caption: Dehydration pathways of 2-pentylheptan-1-ol.

Oxidation

In the presence of oxygen or other oxidizing agents, 2-pentylheptan-1-ol can undergo oxidation to form aldehydes, ketones, and carboxylic acids.[11] This process often involves free-radical intermediates.

  • Primary Oxidation: The primary alcohol group is susceptible to oxidation to form 2-pentylheptanal.

  • Secondary Oxidation: Further oxidation of the aldehyde can yield 2-pentylheptanoic acid.

  • Oxidative C-C Bond Cleavage: At higher temperatures, oxidative cleavage of carbon-carbon bonds can occur, leading to a variety of smaller aldehydes, ketones, and carboxylic acids.[11]

Oxidation 2-Pentylheptan-1-ol 2-Pentylheptan-1-ol 2-Pentylheptanal 2-Pentylheptanal 2-Pentylheptan-1-ol->2-Pentylheptanal + [O] Smaller Aldehydes, Ketones, Acids Smaller Aldehydes, Ketones, Acids 2-Pentylheptan-1-ol->Smaller Aldehydes, Ketones, Acids Oxidative Cleavage 2-Pentylheptanoic acid 2-Pentylheptanoic acid 2-Pentylheptanal->2-Pentylheptanoic acid + [O]

Caption: Oxidation pathways of 2-pentylheptan-1-ol.

Pyrolysis (Inert Atmosphere)

In the absence of oxygen, thermal degradation proceeds via pyrolysis, which primarily involves free-radical mechanisms.[12][13] The initiation step is typically the homolytic cleavage of a C-C or C-O bond.

  • C-C Bond Cleavage: The C-C bonds in the branched alkyl chain can break, leading to the formation of a variety of smaller alkyl radicals. These radicals can then undergo further reactions such as hydrogen abstraction, beta-scission, and recombination to form a complex mixture of smaller alkanes and alkenes.[14][15] The presence of branching can lower the decomposition temperature compared to linear alkanes.[16]

  • C-O Bond Cleavage: Homolytic cleavage of the C-OH bond is also possible, though it generally requires higher energy than C-C bond cleavage. This would lead to a 2-pentylheptyl radical and a hydroxyl radical.

Pyrolysis 2-Pentylheptan-1-ol 2-Pentylheptan-1-ol Alkyl Radicals + OH Radical Alkyl Radicals + OH Radical 2-Pentylheptan-1-ol->Alkyl Radicals + OH Radical C-O Cleavage Smaller Alkyl Radicals Smaller Alkyl Radicals 2-Pentylheptan-1-ol->Smaller Alkyl Radicals C-C Cleavage Alkanes + Alkenes Alkanes + Alkenes Smaller Alkyl Radicals->Alkanes + Alkenes Recombination, Disproportionation

Caption: Pyrolytic degradation pathways of 2-pentylheptan-1-ol.

Proposed Degradation Mechanisms

The thermal degradation of 2-pentylheptan-1-ol is a complex process involving competing reaction pathways. The predominant mechanism will depend on the specific conditions, particularly the temperature and the presence or absence of oxygen.

Table 1: Summary of Potential Degradation Products of 2-Pentylheptan-1-ol

Degradation PathwayPrimary ProductsSecondary Products
Dehydration 2-Pentylhept-1-ene, Bis(2-pentylheptyl) etherIsomers of 2-pentylheptene
Oxidation 2-Pentylheptanal, 2-Pentylheptanoic acidSmaller aldehydes, ketones, and carboxylic acids
Pyrolysis Smaller alkanes (e.g., pentane, heptane), Smaller alkenes (e.g., pentene, heptene)A complex mixture of hydrocarbons

Influence of Environmental Factors

  • Temperature: Higher temperatures generally favor fragmentation reactions (pyrolysis) over dehydration and oxidation. The rates of all degradation reactions increase with temperature.

  • Atmosphere: The presence of oxygen significantly alters the degradation pathway, favoring the formation of oxygenated products. In an inert atmosphere, free-radical induced cleavage and dehydration are the dominant pathways.

  • Catalysts: The presence of acidic or basic catalysts can significantly lower the temperature required for dehydration reactions.[10][17] Metal surfaces can also catalyze oxidation reactions.

Conclusion

The thermal degradation of 2-pentylheptan-1-ol is a multifaceted process that can proceed through dehydration, oxidation, and pyrolysis pathways. The specific degradation products and their relative abundance are highly dependent on the reaction conditions. For applications where thermal stability is critical, it is imperative to control the temperature and atmosphere to minimize unwanted degradation. The analytical techniques and mechanistic insights provided in this guide offer a framework for researchers and scientists to assess and mitigate the thermal degradation of 2-pentylheptan-1-ol in their specific applications.

References

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Hydrogen Bonding Behavior of 2-pentylheptan-1-ol

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 2-pentylheptan-1-ol, a C12 branched-chain primary alcohol. The document elucidates the molecule's structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-pentylheptan-1-ol, a C12 branched-chain primary alcohol. The document elucidates the molecule's structural characteristics and offers an in-depth exploration of its hydrogen bonding behavior. By synthesizing theoretical principles with established experimental and computational methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals. The content herein details the influence of steric hindrance on hydrogen bond formation, outlines spectroscopic and computational techniques for its characterization, and provides actionable experimental protocols.

Introduction: The Significance of 2-pentylheptan-1-ol

2-pentylheptan-1-ol, a member of the Guerbet alcohol family, is a long-chain branched primary alcohol with significant applications in various industries, including cosmetics, lubricants, and pharmaceuticals. Its unique physical properties, such as a low pour point and excellent thermal stability, are a direct consequence of its molecular structure. A critical aspect of its behavior, particularly in formulation science and drug delivery, is its capacity for hydrogen bonding. The hydroxyl (-OH) group in 2-pentylheptan-1-ol acts as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular networks that profoundly influence its viscosity, boiling point, and solubility. Understanding the nuances of this hydrogen bonding is paramount for predicting its behavior in complex systems and for the rational design of novel formulations.

Molecular Structure of 2-pentylheptan-1-ol

The molecular structure of 2-pentylheptan-1-ol is characterized by a twelve-carbon backbone with a hydroxyl group at the first position and a pentyl branch at the second position.

Property Value Source
IUPAC Name 2-pentylheptan-1-ol[1]
Molecular Formula C12H26O[1]
Molecular Weight 186.33 g/mol [1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
SMILES CCCCCC(CO)CCCCC[1]

The presence of the pentyl group at the C-2 position introduces significant steric bulk near the hydroxyl group. This branching is a key structural feature that differentiates its properties from those of its linear isomer, 1-dodecanol.

Caption: Molecular graph of 2-pentylheptan-1-ol.

Hydrogen Bonding Behavior of 2-pentylheptan-1-ol

Hydrogen bonding in alcohols arises from the interaction between the partially positive hydrogen atom of a hydroxyl group and the lone pair of electrons on the oxygen atom of a neighboring molecule.[2] This interaction, while weaker than a covalent bond, is significantly stronger than van der Waals forces and dictates many of the physical properties of alcohols.[2]

Influence of Steric Hindrance

The branched structure of 2-pentylheptan-1-ol plays a crucial role in its hydrogen bonding behavior. The pentyl group at the C-2 position creates steric hindrance around the hydroxyl group, making it more difficult for molecules to approach and form hydrogen bonds compared to linear alcohols. This steric effect can lead to a lower degree of hydrogen bonding, which in turn affects properties like boiling point and viscosity. For instance, branched alcohols generally have lower boiling points than their linear isomers because the reduced effectiveness of van der Waals attractions and potentially weaker hydrogen bonding networks require less energy to overcome.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for studying hydrogen bonding. In a non-hydrogen bonding environment (e.g., a dilute solution in a non-polar solvent), the O-H stretching vibration of an alcohol appears as a sharp band around 3600-3650 cm⁻¹. In the presence of hydrogen bonding, this band broadens significantly and shifts to a lower frequency (typically 3200-3400 cm⁻¹). The extent of this broadening and shifting is indicative of the strength and extent of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, can also provide insights into hydrogen bonding. The chemical shift of the hydroxyl proton is highly dependent on its electronic environment. In the absence of hydrogen bonding, the hydroxyl proton is more shielded and appears at a lower chemical shift. As the extent of hydrogen bonding increases, the proton becomes deshielded, and its resonance shifts downfield to a higher chemical shift.

Computational Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-pentylheptan-1-ol, DFT calculations can be employed to:

  • Model Hydrogen-Bonded Dimers and Oligomers: By calculating the optimized geometries of small clusters of molecules, we can understand the preferred orientations for hydrogen bonding.

  • Calculate Interaction Energies: DFT allows for the quantification of the strength of hydrogen bonds.

  • Simulate Vibrational Spectra: Theoretical IR spectra can be generated and compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Caption: Hydrogen bond between two alcohol molecules.

Experimental and Computational Protocols

Experimental Protocol: Temperature-Dependent FTIR Spectroscopy
  • Sample Preparation: Prepare a series of solutions of 2-pentylheptan-1-ol in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) at varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a temperature-controlled cell.

  • Data Acquisition:

    • Acquire a background spectrum of the pure solvent at each desired temperature.

    • Acquire spectra of each sample solution over a temperature range (e.g., 25°C to 75°C in 10°C increments).

  • Data Analysis:

    • Subtract the solvent background from each sample spectrum.

    • Analyze the O-H stretching region (3000-3800 cm⁻¹).

    • Deconvolute the O-H band to separate the contributions from free (monomeric) and hydrogen-bonded (dimeric, oligomeric) species.

    • Plot the integrated absorbance of the free and hydrogen-bonded O-H bands as a function of temperature and concentration to determine the thermodynamic parameters (ΔH° and ΔS°) of hydrogen bond formation.

cluster_0 FTIR Experiment Workflow A Sample Preparation B FTIR Data Acquisition A->B C Data Analysis B->C D Thermodynamic Parameters C->D

Caption: Workflow for a temperature-dependent FTIR experiment.

Computational Protocol: DFT Analysis of Hydrogen Bonding
  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structure of a 2-pentylheptan-1-ol monomer.

  • Monomer Optimization: Perform a geometry optimization and frequency calculation for the monomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Dimer Construction: Create several possible geometries for a hydrogen-bonded dimer of 2-pentylheptan-1-ol.

  • Dimer Optimization: Perform geometry optimizations and frequency calculations for each dimer configuration.

  • Interaction Energy Calculation: Calculate the hydrogen bond interaction energy by subtracting the energies of the optimized monomers from the energy of the optimized dimer. Apply a basis set superposition error (BSSE) correction for more accurate results.

  • Analysis: Analyze the optimized geometries to determine bond lengths and angles. Compare the calculated vibrational frequencies of the O-H stretch with experimental FTIR data.

Conclusion

2-pentylheptan-1-ol presents a fascinating case study in the interplay between molecular structure and intermolecular forces. Its branched alkyl chain introduces significant steric hindrance that modulates its hydrogen bonding behavior, distinguishing it from linear alcohols. A comprehensive understanding of this behavior, achieved through a combination of spectroscopic techniques and computational modeling, is critical for harnessing its full potential in various scientific and industrial applications. The protocols outlined in this guide provide a robust framework for the detailed investigation of 2-pentylheptan-1-ol and other complex alcohols, enabling researchers to predict and control their properties with greater precision.

References

  • PubChem. 2-Pentyl-1-heptanol | C12H26O. National Center for Biotechnology Information. [Link][1]

  • Chemistry LibreTexts. 13.9: Physical Properties of Alcohols; Hydrogen Bonding. [Link][2]

  • Conjugated. The various effects of Hydrogen Bonding Part-1. [Link]

Sources

Foundational

spectroscopic characterization of 2-pentylheptan-1-ol using FTIR

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Pentylheptan-1-ol using Fourier-Transform Infrared (FTIR) Spectroscopy Authored by: A Senior Application Scientist Introduction: The Role of Vibratio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Pentylheptan-1-ol using Fourier-Transform Infrared (FTIR) Spectroscopy

Authored by: A Senior Application Scientist

Introduction: The Role of Vibrational Spectroscopy in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule.[1] The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral fingerprint. This guide provides a comprehensive examination of the FTIR characterization of 2-pentylheptan-1-ol (C₁₂H₂₆O), a primary alcohol with a branched alkyl structure.[2] Understanding its spectral features is critical for quality control, reaction monitoring, and purity assessment in research and industrial settings.

As a long-chain, branched primary alcohol, the FTIR spectrum of 2-pentylheptan-1-ol is dominated by absorptions arising from its hydroxyl (-OH) group and its extensive aliphatic (C-H) framework. This guide will detail the experimental protocols for acquiring a high-quality spectrum and provide a thorough interpretation of the resultant data, grounded in the established principles of vibrational spectroscopy.

Part 1: Foundational Principles and Molecular Structure

The Molecule: 2-Pentylheptan-1-ol

2-Pentylheptan-1-ol is a 12-carbon primary alcohol.[2] Its structure consists of a heptane backbone with a pentyl group substituted at the second carbon position and a primary alcohol (-CH₂OH) group at the first position. The key functional groups for FTIR analysis are:

  • Hydroxyl Group (O-H): This group is highly polar and participates in intermolecular hydrogen bonding.

  • Aliphatic Chains (C-H): The molecule contains numerous C-H bonds within its methyl (CH₃) and methylene (CH₂) groups.

  • Primary Alcohol Linkage (C-O): The carbon-oxygen single bond is also a key identifier.

The presence and arrangement of these groups give rise to a predictable yet unique infrared spectrum.

Principles of FTIR Spectroscopy

FTIR spectroscopy measures the interaction of infrared radiation with a sample to identify its molecular components. The process involves passing an infrared beam through the sample; some radiation is absorbed, and some is transmitted.[1] The resulting spectrum plots transmittance or absorbance against the wavenumber of the light (typically in cm⁻¹). The key regions in a mid-IR spectrum (4000-400 cm⁻¹) correspond to different types of vibrations:

  • 4000-2500 cm⁻¹: Stretching vibrations of single bonds involving hydrogen (O-H, N-H, C-H).

  • 2500-2000 cm⁻¹: Triple bond stretching region.

  • 2000-1500 cm⁻¹: Double bond stretching region.

  • <1500 cm⁻¹ (Fingerprint Region): A complex area containing a high number of unique peaks from various bending and stretching vibrations, which are characteristic of the molecule as a whole.[3]

Part 2: Experimental Protocol for Data Acquisition

Acquiring a clean, reproducible FTIR spectrum is paramount for accurate analysis. For a liquid sample like 2-pentylheptan-1-ol, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the "neat" liquid film (transmission) method.

Method 1: Attenuated Total Reflectance (ATR) - Recommended

ATR is a modern, rapid technique requiring minimal sample preparation. It is the preferred method for its simplicity and the high quality of the resulting spectra.

Causality and Trustworthiness:

This protocol is designed to be self-validating. The mandatory background scan accounts for atmospheric and instrumental interferences (e.g., CO₂, water vapor). Cleaning procedures are explicitly defined to prevent cross-contamination, a common source of spectral artifacts.[4] The pressure applicator ensures intimate contact between the liquid sample and the ATR crystal, which is essential for a strong, high-quality signal.[5]

Step-by-Step ATR Protocol:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol, followed by a final wipe with a lint-free tissue. The choice of solvent is critical; it must be volatile and capable of dissolving any previous sample residue.

  • Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[6]

  • Sample Application: Place 1-2 drops of 2-pentylheptan-1-ol directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[5]

  • Data Acquisition: Lower the pressure arm to apply consistent pressure on the liquid sample. Initiate the sample scan using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Post-Measurement Cleaning: After the spectrum is collected, clean the sample from the ATR crystal using the same procedure as in Step 2.

Method 2: Neat Liquid Film (Transmission)

This traditional method involves sandwiching a thin film of the liquid between two infrared-transparent salt plates.

Causality and Trustworthiness:

This method relies on creating a uniform, bubble-free film of optimal thickness. If the film is too thick, strong absorption bands will be "flat-topped" (total absorption), losing quantitative accuracy. If it is too thin, weak signals may be lost in the noise. The quarter-turn technique described helps to create an even film.[7] The use of KBr or NaCl plates is standard as they are transparent in the mid-IR region.

Step-by-Step Neat Liquid Film Protocol:
  • Plate Preparation: Handle the salt (KBr or NaCl) plates with gloves to avoid moisture damage. Ensure they are clean and dry.

  • Sample Application: Place one small drop of 2-pentylheptan-1-ol onto the surface of one salt plate.[7][8]

  • Film Creation: Place the second salt plate on top and gently rotate it a quarter turn to spread the liquid into a thin, even film without air bubbles.[7]

  • Background Acquisition: Acquire a background spectrum with an empty sample holder in the beam path.

  • Data Acquisition: Place the assembled salt plates into the spectrometer's sample holder and acquire the spectrum using appropriate parameters (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Post-Measurement Cleaning: Disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., methylene chloride) followed by ethanol, and store them in a desiccator.[7]

Workflow Diagram

The general workflow for obtaining an FTIR spectrum is illustrated below.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis Clean Clean ATR Crystal or Salt Plates Background Acquire Background Spectrum (Accounts for Atmosphere/Instrument) Clean->Background Place empty accessory in beam path Apply Apply Liquid Sample (2-pentylheptan-1-ol) Background->Apply Ready for sample Acquire Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Apply->Acquire Process Background Correction & Baseline Adjustment Acquire->Process Interpret Peak Identification & Structural Correlation Process->Interpret

Caption: General experimental workflow for FTIR spectroscopic analysis.

Part 3: Spectral Interpretation and Data Analysis

The FTIR spectrum of 2-pentylheptan-1-ol is characterized by several key absorption bands. The following table summarizes the expected peaks and their assignments.

Data Presentation: Characteristic Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity & Profile
3550–3200O–H StretchHydroxyl (intermolecular H-bonded)Strong, Broad
2955–2965C–H Asymmetric StretchMethyl (-CH₃)Strong
2870–2880C–H Symmetric StretchMethyl (-CH₃)Medium
2920–2935C–H Asymmetric StretchMethylene (-CH₂)Strong
2850–2860C–H Symmetric StretchMethylene (-CH₂)Medium
1450–1470C–H Bend (Scissoring)Methylene (-CH₂)Medium
1375–1385C–H Bend (Symmetric)Methyl (-CH₃)Medium
~1350-1260O–H Bend (In-plane)Hydroxyl GroupMedium to Weak, Broad
1050–1075C–O StretchPrimary Alcohol (-CH₂OH)Strong

References for wavenumber ranges:[1][9][10][11]

Detailed Analysis of Key Peaks
  • O–H Stretching Region (3550–3200 cm⁻¹): The most prominent feature in the spectrum of 2-pentylheptan-1-ol will be a very strong and broad absorption band centered around 3300 cm⁻¹. This breadth is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent alcohol molecules.[9][10] In a dilute, non-polar solvent, this band would be replaced by a sharp, weaker peak around 3600 cm⁻¹, corresponding to "free" non-hydrogen-bonded O-H groups.[9]

  • C–H Stretching Region (3000–2850 cm⁻¹): Due to the long pentyl and heptyl chains, this region will exhibit intense absorption. The spectrum will show multiple overlapping peaks corresponding to the asymmetric and symmetric stretching vibrations of the numerous methylene (-CH₂) and terminal methyl (-CH₃) groups. The peak around 2925 cm⁻¹ (methylene asymmetric stretch) is typically the strongest in this cluster for long-chain aliphatic compounds.[12]

  • C–O Stretching Region (1050–1075 cm⁻¹): A strong, distinct peak in this region is characteristic of the C-O stretching vibration in a primary alcohol.[9][11] The exact position can help distinguish primary, secondary, and tertiary alcohols. For a primary alcohol like 2-pentylheptan-1-ol, this peak is expected between 1050 and 1075 cm⁻¹.[11] This band, along with the O-H stretch, provides definitive evidence for the primary alcohol functionality.

  • Fingerprint Region (<1500 cm⁻¹): This region contains the C-H bending (scissoring and rocking) and other complex skeletal vibrations. The methylene scissoring vibration around 1465 cm⁻¹ and the methyl symmetric bend near 1378 cm⁻¹ will be clearly visible.[9] The broad, weaker in-plane O-H bend can also be found in this area.[11] While complex, the pattern of peaks in this region is unique to the molecule's specific structure.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the structure of 2-pentylheptan-1-ol and highlights the key bonds responsible for the most characteristic IR absorptions.

Caption: Key vibrational modes in 2-pentylheptan-1-ol.

Conclusion

The FTIR spectrum provides an unambiguous confirmation of the chemical identity of 2-pentylheptan-1-ol. The definitive presence of a strong, broad O-H stretch around 3300 cm⁻¹, coupled with a strong C-O stretch in the 1050-1075 cm⁻¹ range, confirms the primary alcohol functionality. Furthermore, the intense absorptions in the 3000-2850 cm⁻¹ region are fully consistent with its long, branched aliphatic structure. By following the detailed experimental protocols and using the provided spectral interpretation guide, researchers can confidently characterize this molecule and ensure its integrity for applications in drug development and chemical synthesis.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University.
  • Drawell. (2025).
  • Doc Brown's Chemistry. (2026). Infrared spectrum of ethanol.
  • Polymer Chemistry Characterization Lab.
  • ResearchG
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR).
  • AIP Publishing. Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO.
  • Rocky Mountain Labs. (2026). How to Prepare Samples for FTIR Testing.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Alcohols.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 239008, 2-Pentyl-1-heptanol.
  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
  • International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy.
  • ResearchGate. FT-IR data of fatty alcohols, adipic acid and long- chain diesters.
  • Nandiyanto, A. B. D., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Irnawati, I., Riyanto, S., Martono, S., & Rohman, A. (2021). The employment of FTIR spectroscopy and chemometrics for the classification and prediction of antioxidant activities of pumpkin seed oils from different origins. Journal of Applied Pharmaceutical Science.

Sources

Exploratory

Rheological Properties and Viscosity Dynamics of Pure 2-Pentylheptan-1-ol: A Technical Guide for Advanced Formulation

Executive Overview In the landscape of advanced drug development and cosmetic formulation, the precise control of excipient rheology dictates product stability, delivery efficacy, and patient compliance. 2-Pentylheptan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of advanced drug development and cosmetic formulation, the precise control of excipient rheology dictates product stability, delivery efficacy, and patient compliance. 2-Pentylheptan-1-ol (CAS 6345-85-3) is a highly specialized, synthetically derived C12 branched primary alcohol belonging to the Guerbet alcohol family. Because of its unique beta-branched molecular architecture, it exhibits a highly specific rheological profile.

This whitepaper provides an in-depth technical analysis of the viscosity and flow behavior of pure 2-pentylheptan-1-ol, detailing the causality behind its physical state, standardized methodologies for its rheological characterization, and its strategic application as a viscosity-modifying excipient in drug development.

Molecular Architecture and Rheological Causality

To understand the macroscopic flow behavior of 2-pentylheptan-1-ol, one must first analyze its microscopic architecture. The molecule consists of a 12-carbon primary alcohol structure, specifically a 7-carbon main chain with a bulky 5-carbon (pentyl) branch located at the beta-carbon (C2) position (PubChem CID 239008) [1].

The Causality of Fluidity: Linear fatty alcohols of the same molecular weight, such as 1-dodecanol, are solid at room temperature (melting point ~24°C) because their straight chains allow for tight van der Waals packing and the formation of a highly ordered crystalline lattice. In stark contrast, the beta-branching in 2-pentylheptan-1-ol introduces significant steric hindrance. This structural disruption prevents close molecular packing, drastically depressing the melting point and rendering the substance a flowable liquid even at sub-zero temperatures (O'Lenick, 2001) [2].

Rheological Profile: Viscosity, Shear, and Temperature Dynamics

As a pure, low-molecular-weight organic liquid, 2-pentylheptan-1-ol exhibits a distinct and predictable rheological profile:

  • Newtonian Flow Behavior: Because it lacks the long-chain entanglements characteristic of polymeric thickeners, pure 2-pentylheptan-1-ol acts as an ideal Newtonian fluid. Its shear stress is directly and linearly proportional to the applied shear rate. Consequently, its dynamic viscosity remains constant regardless of the mechanical force applied (e.g., pumping, spreading, or spraying).

  • Baseline Viscosity: At standard ambient temperature (20°C), the dynamic viscosity of pure 2-pentylheptan-1-ol typically ranges between 15 to 25 mPa·s .

  • Temperature Dependence: The viscosity is highly temperature-dependent, governed strictly by the Arrhenius equation. As thermal energy decreases, the transient intermolecular hydrogen bonding between the terminal hydroxyl (-OH) groups becomes more dominant, increasing the internal resistance to flow.

Quantitative Data Summary
ParameterValueRheological & Formulation Significance
Molecular Weight 186.33 g/mol Low MW prevents polymer-like chain entanglement, ensuring Newtonian flow.
Physical State (20°C) Clear LiquidBeta-branching prevents crystalline lattice formation, ensuring baseline fluidity.
Dynamic Viscosity (20°C) ~15 - 25 mPa·sIdeal low-viscosity baseline for sprayable formulations or microemulsions.
Boiling Point ~245.5°CLow volatility prevents sample evaporation and viscosity drift during high-shear testing.
Rheological Class NewtonianShear-independent viscosity guarantees predictable flow under varying pump pressures.

Experimental Methodology: Self-Validating Rheological Profiling

To accurately characterize low-viscosity Newtonian fluids, standard spindle viscometers are insufficient. The following protocol utilizes a Cone/Plate Rheometer to ensure mathematical precision and self-validation.

G A Pure 2-Pentylheptan-1-ol Sample Preparation B Cone/Plate Rheometer (Uniform Shear Profile) A->B C Temperature Sweep (-10°C to 50°C) B->C D Shear Rate Sweep (0.1 to 100 s⁻¹) B->D E Data Acquisition (Newtonian Verification) C->E D->E F Viscosity & Yield Point Determination E->F

Fig 1. Standardized rheological profiling workflow for pure 2-pentylheptan-1-ol.

Protocol: Cone/Plate Rheometry

Objective: To determine the dynamic viscosity and confirm the Newtonian behavior of pure 2-pentylheptan-1-ol.

  • System Calibration & Zero-Gap Validation (Self-Validation Step):

    • Action: Run a calibration sequence using a certified 20 mPa·s silicone oil standard. Establish the absolute zero-gap between the cone truncation and the lower Peltier plate.

    • Causality: This creates a self-validating baseline. If the measured torque deviates by >1% from the standard, the geometry is misaligned. Correcting this prevents false viscosity readings for the unknown sample.

  • Geometry Selection:

    • Action: Equip a 75 mm diameter, 1° angle cone.

    • Causality: Cone/plate geometries provide a uniform shear rate across the entire radius of the sample. This mathematical uniformity is strictly required for low-viscosity fluids to prevent localized turbulence or edge-failure artifacts during testing.

  • Sample Application & Thermal Equilibration:

    • Action: Dispense 1.0 mL of pure 2-pentylheptan-1-ol onto the center of the lower plate. Lower the cone to the defined gap. Hold at 20.0°C for exactly 300 seconds.

    • Causality: Low-viscosity fluids are highly sensitive to thermal gradients. A 300-second hold ensures complete thermal equilibration. Without this, temperature gradients cause localized variations in hydrogen bonding, leading to artificial shear banding.

  • Steady-State Shear Rate Sweep:

    • Action: Apply a logarithmic shear rate ramp from 0.1 s⁻¹ to 100 s⁻¹ over 120 seconds, recording 50 data points.

    • Causality: A logarithmic sweep captures both the low-shear resting state and the high-shear dynamic state, conclusively proving the absence of shear-thinning (pseudoplastic) behavior.

Applications in Drug Development & Formulation

While pure 2-pentylheptan-1-ol is a simple Newtonian fluid, its true value in drug development emerges when it is introduced into complex matrices.

Viscosity Reducing Agent in Complex Matrices

In high-viscosity emulsions, polymeric gels, or concentrated surfactant systems, 2-pentylheptan-1-ol acts as a powerful viscosity reducing agent (US Patent 10912732B2) [3].

  • Mechanism: By inserting its bulky, branched hydrophobic tail into surfactant micelles or polymer networks, it increases the free volume of the system. This disrupts tight micellar packing and reduces the bulk viscosity of the formulation without compromising thermodynamic stability or requiring the addition of volatile solvents.

Rheology-Modifying Penetration Enhancer

In topical and transdermal drug delivery, the excipient must carry the lipophilic Active Pharmaceutical Ingredient (API) and navigate the stratum corneum.

G A Lipophilic API Solubilization B 2-Pentylheptan-1-ol (Carrier) A->B C Stratum Corneum Interaction B->C D Lipid Bilayer Fluidization C->D E Enhanced API Penetration D->E

Fig 2. Mechanism of 2-pentylheptan-1-ol as a rheology-modifying penetration enhancer.

  • Mechanism: The branched structure of 2-pentylheptan-1-ol fluidizes the highly ordered, crystalline lipid bilayers of the skin. By temporarily reducing the local micro-viscosity of the skin barrier, it facilitates enhanced thermodynamic diffusion of the API into the dermis.

Conclusion

Pure 2-pentylheptan-1-ol is a highly stable, low-viscosity Newtonian fluid. Its unique beta-branched molecular architecture prevents crystallization, ensuring fluidity at low temperatures. For formulation scientists, understanding its baseline rheology via rigorous, self-validating cone/plate methodologies is the first step in leveraging its capabilities as a viscosity reducer and penetration enhancer in advanced drug delivery systems.

References

  • 2-Pentyl-1-heptanol | C12H26O | CID 239008 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Guerbet Chemistry Source: ResearchGate (O'Lenick, A. J.) URL:[Link]

  • Clear shampoo composition containing silicone polymers (US10912732B2)
Foundational

primary literature on the discovery and isolation of 2-pentylheptan-1-ol

An In-Depth Technical Guide to the Synthesis, Isolation, and Application of 2-Pentylheptan-1-ol Executive Summary As a Senior Application Scientist, I often encounter molecules whose true value lies not in their natural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Application of 2-Pentylheptan-1-ol

Executive Summary

As a Senior Application Scientist, I often encounter molecules whose true value lies not in their natural abundance, but in their rational synthetic design. 2-Pentylheptan-1-ol (also known as 2-pentyl-1-heptanol or Guerbet alcohol C12) is a prime example. It is not a naturally occurring compound; rather, its "discovery" and subsequent isolation were driven by the need for highly specialized, symmetrically branched aliphatic chains in surfactant kinetics and modern lipid nanoparticle (LNP) engineering.

This whitepaper deconstructs the primary literature surrounding the chemical synthesis, physical isolation, and mechanistic utility of 2-pentylheptan-1-ol, providing a self-validating framework for researchers looking to synthesize or utilize this critical C12 branched primary alcohol.

The Retrosynthetic Logic of 2-Pentylheptan-1-ol

The molecular architecture of 2-pentylheptan-1-ol ( C12​H26​O ) features a 7-carbon main chain with a 5-carbon branch at the C2 position. Excluding the hydroxyl-bearing carbon (C1), the molecule is perfectly symmetrical around the C2 methine group, possessing two identical pentyl chains.

Because it is a synthetic entity, its discovery is rooted in the classic malonic ester synthesis described by [2]. The causality behind this specific synthetic route is driven by the need to force two identical, bulky alkyl chains onto a single carbon—a process that requires overcoming significant steric hindrance.

Mechanistic Causality of the Malonic Ester Route:
  • Electrophile Selection: Iodopentane is chosen over bromopentane because iodide is a superior leaving group in SN​2 displacements. This is critical for the second alkylation step, where the incoming pentyl group must attack a sterically crowded alpha-carbon.

  • Thermodynamic Driving Force: A massive excess (7-fold) of sodium ethoxide ( NaOEt ) is utilized. Deprotonating the mono-alkylated malonate is energetically unfavorable due to steric shielding; the excess base drives the equilibrium toward the enolate, ensuring complete double alkylation.

  • Pericyclic Decarboxylation: The conversion of 2,2-dipentylmalonic acid to 2-pentylheptanoic acid requires sustained heating at 170 °C. This thermal energy is necessary to overcome the activation barrier of the concerted, 6-membered pericyclic transition state that releases CO2​ .

G N1 Diethyl Malonate + Iodopentane (2.2 eq) N2 Double Alkylation (NaOEt / EtOH, Reflux 16h) N1->N2 N3 2,2-Dipentylmalonic Acid (Crude Yellow Solid) N2->N3 1. NaOH (aq) Reflux 4h 2. HCl (conc.) Acidification N4 Thermal Decarboxylation (170 °C, 24h) N3->N4 - CO2 N5 2-Pentylheptanoic Acid (Distilled 170 °C / 7 mmHg) N4->N5 Vacuum Distillation N6 Reduction (LiAlH4 / Et2O, Reflux) N5->N6 N7 2-Pentylheptan-1-ol (Pure, bp 170 °C / 1 mmHg) N6->N7 Aqueous Workup & Ether Extraction

Figure 1: Synthetic workflow for 2-pentylheptan-1-ol via malonic ester synthesis.

Experimental Protocols for Synthesis and Isolation

The following self-validating protocol is adapted from the primary isolation methods established in the literature [2]. Every step includes built-in physical checkpoints (e.g., phase changes, precipitation) to ensure the integrity of the synthesis.

Protocol A: Synthesis of the Intermediate (2-Pentylheptanoic Acid)
  • Double Alkylation: Cool a solution of absolute ethanol. Generate sodium ethoxide in situ using a 7-fold molar excess of sodium metal. Add diethyl malonate (1.0 eq), followed by dropwise addition of iodopentane (2.2 eq). Reflux the mixture under an inert atmosphere for 16 hours.

  • Saponification: Introduce excess aqueous NaOH directly to the reaction flask. Reflux for an additional 4 hours to fully hydrolyze the diester to the dicarboxylate salt.

  • Acidification & Isolation: Cool the mixture to room temperature. Carefully acidify using concentrated HCl until the pH drops below 2. Remove the ethanol solvent under reduced pressure. The intermediate, 2,2-dipentylmalonic acid , will precipitate as a distinct yellow solid. Filter and wash.

  • Decarboxylation: Transfer the yellow solid to a distillation apparatus. Heat neat at 170 °C for 24 hours. The evolution of CO2​ gas serves as a visual confirmation of the reaction. Isolate the resulting 2-pentylheptanoic acid via vacuum distillation (collecting the fraction at 170 °C / 7 mmHg).

Protocol B: Reduction to 2-Pentylheptan-1-ol
  • Reduction: Suspend Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous diethyl ether ( Et2​O ) at 0 °C. Causality note: LiAlH4​ is strictly required over milder agents like NaBH4​ to fully reduce the carboxylic acid directly to a primary alcohol. Dropwise add the 2-pentylheptanoic acid. Allow to warm to room temperature, then reflux overnight.

  • Fieser Workup: Quench the unreacted LiAlH4​ meticulously using the Fieser method ( x mL water, x mL 15% NaOH , 3x mL water) to precipitate aluminum salts as a granular white solid, preventing stubborn emulsions.

  • Final Isolation: Filter the salts, separate the ether layer, and dry over anhydrous MgSO4​ . Evaporate the ether. Purify the crude oil via high-vacuum distillation. The pure 2-pentylheptan-1-ol is collected as a colorless liquid at exactly 170 °C / 1 mmHg.

Physicochemical and Spectroscopic Characterization

To validate the isolation of 2-pentylheptan-1-ol, researchers must cross-reference their yields against established quantitative data [1].

Table 1: Physicochemical Properties | Parameter | Value | Analytical Source | | :--- | :--- | :--- | | IUPAC Name | 2-pentylheptan-1-ol | Lexichem TK 2.7.0 | | Molecular Formula | C12​H26​O | PubChem CID 239008 | | Molecular Weight | 186.34 g/mol | Computed by PubChem | | Boiling Point | 170 °C at 1 mmHg | Bethell et al., 2001 | | XLogP3 (Lipophilicity) | 4.8 | XLogP3 3.0 | | Topological Polar Surface Area | 20.2 Ų | Cactvs 3.4.8.18 |

Table 2: Nuclear Magnetic Resonance (NMR) Signatures The symmetrical nature of the twin pentyl chains results in highly overlapping signals in the aliphatic region, making the C1 and C2 protons the primary diagnostic markers.

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Structural Assignment

| 1H NMR | 3.53 | doublet, J = 5.6 Hz, 2H | - CH2​OH (C1 protons split by C2 methine) | | 1H NMR | 1.48 - 1.40 | multiplet, 1H | - CH

  • (C2 branching methine proton) | | 1H NMR | 1.36 - 1.18 | multiplet, 16H | -( CH2​ ) n​
  • (Overlapping alkyl chain protons) | | 1H NMR | 0.87 | triplet, J = 6.4 Hz, 6H | - CH3​ (Terminal methyls of both pentyl chains) | | 13C NMR | 65.8 | singlet | C 1 (Hydroxyl-bearing carbon) | | 13C NMR | 40.7 | singlet | C 2 (Branching methine carbon) |

Modern Applications: From Surfactants to Lipid Nanoparticles

The isolation of 2-pentylheptan-1-ol is not merely an academic exercise; its unique steric profile has driven major innovations in two distinct fields:

1. Surfactant Hydrolysis Kinetics: Bethell et al. originally synthesized this molecule to create Sodium 2-pentylheptyl sulfate (SPS). By comparing SPS to linear Sodium Dodecyl Sulfate (SDS), they discovered that extreme β -branching significantly depresses the hydrolytic reactivity of the sulfate headgroup. The bulky twin-pentyl chains shield the protonated intermediate from nucleophilic attack by water, fundamentally altering the micellar aggregation number and local water activity [2].

2. Next-Generation Lipid Nanoparticles (LNPs): More recently, 2-pentylheptan-1-ol has been utilized as a critical precursor in the synthesis of ionizable cationic lipids for mRNA delivery [3].

  • The Causality of Endosomal Escape: When an LNP is engulfed by a cell, it enters the acidic endosome. The ionizable lipid headgroup becomes protonated. However, it is the geometry of the 2-pentylheptyl tails that dictates success. The massive steric bulk of the branched tails forces the lipid membrane to transition from a flat lamellar phase to a highly curved inverted hexagonal ( HII​ ) phase. This physical membrane disruption is the exact mechanism that shatters the endosome, releasing the mRNA payload into the cytosol.

References

  • Title: 2-Pentyl-1-heptanol | C12H26O | CID 239008 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity. Source: Journal of the Chemical Society, Perkin Transactions 2 (2001) URL: [Link]

  • Title: LIPID COMPOSITION - EP4059505B1 Source: European Patent Office / Google Patents URL

Protocols & Analytical Methods

Method

Quantitative Analysis of 2-Pentylheptan-1-ol using a Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-pentylheptan-1-ol. This long-chain branched alcohol is relevant in various industrial and research applications, necessitating a reliable analytical method for its characterization and quantification. The protocol herein is designed to provide high specificity, sensitivity, and accuracy, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides a comprehensive guide, from first principles and sample preparation to detailed instrument parameters, data analysis, and full method validation, intended for use by researchers, quality control analysts, and drug development professionals.

Scientific Principles and Method Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like 2-pentylheptan-1-ol due to its exceptional separating power and highly specific detection capabilities.[4][5][6]

1.1. Gas Chromatography (GC) Separation

The fundamental principle of GC involves the partitioning of an analyte between a mobile phase (an inert carrier gas) and a stationary phase (a non-volatile liquid coated on the inside of a capillary column).[7][8][9] For a long-chain alcohol such as 2-pentylheptan-1-ol (Molecular Weight: 186.33 g/mol [10]), a non-polar or mid-polarity column is typically selected. The choice of a stationary phase, such as one based on 5% phenyl-polysiloxane, provides an optimal balance for resolving the analyte from potential matrix interferences. The separation is primarily driven by the analyte's boiling point and its interaction with the stationary phase. The oven temperature is programmed to ramp up, ensuring that compounds are eluted efficiently based on their volatility, leading to sharp, symmetrical peaks.

1.2. Mass Spectrometry (MS) Detection and Identification

Following separation in the GC column, the eluted 2-pentylheptan-1-ol molecules enter the mass spectrometer's ion source.

  • Ionization: Electron Ionization (EI) is the most common and robust method for GC-MS.[11][12] In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecules. This process is energetic enough to not only ionize the molecule by ejecting an electron, creating a molecular ion (M⁺˙), but also to induce predictable fragmentation.[11] While this high energy can sometimes lead to the absence of a visible molecular ion peak for certain molecules, it generates a unique, reproducible fragmentation pattern that serves as a "fingerprint" for structural elucidation.[11]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Fragmentation of Alcohols: For a primary alcohol like 2-pentylheptan-1-ol, a characteristic fragmentation pathway is the alpha-cleavage, where the bond between the first and second carbon atoms breaks. This results in the loss of a pentyl radical from the C2 position, leading to a stable, resonance-stabilized oxonium ion. Another common fragmentation is the loss of a water molecule (dehydration), resulting in a peak at M-18.[13] The expected fragmentation pattern allows for highly confident identification of the analyte.

Methodology and Instrumentation

2.1. Materials and Reagents

  • 2-Pentylheptan-1-ol reference standard (>98% purity)

  • Methanol (HPLC or GC grade)

  • Dichloromethane (GC grade)

  • Helium (99.999% purity) or Hydrogen (99.999% purity)

  • Internal Standard (IS), e.g., 2-ethyl-1-hexanol (optional, for improved precision)

  • Volumetric flasks (Class A)

  • Micropipettes and disposable tips

  • GC vials with septa caps

2.2. Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters below serve as a starting point and may require optimization for specific instruments.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 7000-series Triple Quadrupole GC/MS or equivalentOffers high sensitivity and selectivity.[14][15]
Autosampler Agilent 7693A or equivalentEnsures precise and automated injections for high throughput.
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA versatile, low-polarity phase ideal for separating a wide range of semi-volatile compounds, including long-chain alcohols.
Carrier Gas Helium or HydrogenHelium is inert and provides good separation efficiency. Hydrogen can offer faster analysis times but requires a specialized ion source for optimal performance.[15]
Flow Rate 1.2 mL/min (Constant Flow)An optimal flow rate to balance separation efficiency and analysis time.
Inlet Split/Splitless
Inlet Temp 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks for concentrated samples. Splitless mode may be used for trace analysis.
Injection Vol. 1 µLA standard volume for capillary GC.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThe initial temperature allows for focusing of the analytes at the head of the column. The ramp rate is optimized for good separation and reasonable run time. The final hold ensures elution of any less volatile components.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
MS Source Temp 230 °COptimizes ionization efficiency and minimizes source contamination.
MS Quad Temp 150 °CEnsures stable performance of the mass analyzer.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation for library matching.[11]
Electron Energy 70 eVStandard energy that provides consistent fragmentation patterns for comparison with spectral libraries.[11]
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full Scan is used for method development and qualitative identification. SIM mode offers superior sensitivity for quantification by monitoring characteristic ions.
SIM Ions To be determined from the full scan spectrum of the standard (e.g., molecular ion and key fragment ions).

Experimental Protocols

3.1. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-pentylheptan-1-ol reference standard and transfer it to a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol in volumetric flasks.

  • Sample Preparation: Dissolve the sample matrix in a suitable solvent (e.g., dichloromethane or methanol) to achieve an expected concentration of 2-pentylheptan-1-ol within the calibration range. If necessary, perform extraction or filtration to remove non-volatile matrix components.

  • Transfer to Vials: Transfer all prepared standards and samples into 2 mL GC autosampler vials and cap securely.

3.2. GC-MS Analysis Workflow

The following diagram illustrates the logical flow of the analytical procedure.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Std_Prep Prepare Standards (1-100 µg/mL) Injection Autosampler Injection (1 µL) Std_Prep->Injection Sample_Prep Prepare Sample (Dilute in Methanol) Sample_Prep->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Quadrupole Mass Filtering (m/z 40-300) Ionization->Mass_Analysis Detection Electron Multiplier Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration Identification Qualitative ID (Retention Time & Mass Spectrum) Integration->Identification Quantification Quantitative Analysis (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Sources

Application

Application Note: 2-Pentylheptan-1-ol as a Precursor for Branched Non-Ionic Surfactants in Drug Delivery Systems

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocols Executive Overview & Mechanistic Rationale In the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocols

Executive Overview & Mechanistic Rationale

In the development of advanced lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS), the architectural geometry of surfactant hydrophobic tails dictates the thermodynamic stability and kinetic performance of the formulation. While linear C12 alcohols (e.g., lauryl alcohol) are standard precursors for non-ionic surfactants, their highly ordered packing leads to undesirable crystalline gel phases upon aqueous dilution.

2-Pentylheptan-1-ol (CAS: 6345-85-3), a highly branched C12 primary alcohol, resolves this limitation . Featuring a massive β -branching structure (a pentyl group at the C2 position of a heptanol backbone), this precursor yields ethoxylated surfactants (PHE-n) with a pronounced "wedge" geometry.

Causality of Performance: The steric bulk of the C5 branch physically disrupts the van der Waals interactions between adjacent hydrophobic tails at the oil-water interface. This disruption prevents the formation of rigid lamellar liquid crystals (gel blocking) during hydration. Consequently, PHE-n surfactants exhibit significantly lower Krafft points, superior dynamic wetting, and rapid spontaneous microemulsification—critical attributes for maximizing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) in the gastrointestinal tract .

Synthesis Workflow: Ethoxylation of 2-Pentylheptan-1-ol

The conversion of 2-pentylheptan-1-ol into a non-ionic surfactant requires base-catalyzed ethoxylation. Because the hydroxyl group is sterically hindered by the adjacent pentyl chain, the initiation step (addition of the first ethylene oxide unit) is kinetically slower than in linear alcohols. To compensate, strict dehydration and precise temperature control are required to prevent the formation of polyethylene glycol (PEG) byproducts.

Synthesis A 2-Pentylheptan-1-ol (Branched C12 Precursor) B Catalyst Addition (KOH, 0.1-0.5 wt%) A->B Reactor Loading C Dehydration (Vacuum, 120°C) B->C Water Removal D Ethoxylation (EO Addition) (140-160°C, 3-5 bar) C->D Purge N2, Add EO E Neutralization & Filtration (Acetic Acid / Clay) D->E Pressure Drop F 2-Pentylheptanol Ethoxylate (PHE-n Surfactant) E->F Pure Product

Workflow for the base-catalyzed ethoxylation of 2-pentylheptan-1-ol.

Protocol 1: Synthesis of 2-Pentylheptanol Ethoxylate (PHE-7)

Note: Ethylene Oxide (EO) is highly toxic and flammable. This protocol must be executed in a pressure-rated, automated ethoxylation reactor inside a fortified fume hood.

  • Reactor Charging: Transfer 1.0 molar equivalent of 2-pentylheptan-1-ol into a stainless-steel pressure reactor. Add 0.3 wt% Potassium Hydroxide (KOH) as the catalyst.

  • Dehydration (Self-Validation Step): Seal the reactor and apply a vacuum (< 10 mbar). Heat the mixture to 120°C for 60 minutes.

    • Causality: Removing trace water is critical. Any residual water will react with EO to form PEG, which artificially inflates the hydrophilic-lipophilic balance (HLB) and ruins formulation predictability.

  • Inerting & Heating: Break the vacuum with dry Nitrogen ( N2​ ). Repeat the vacuum/nitrogen purge cycle three times. Heat the reactor to 150°C.

  • Ethoxylation: Gradually dose 7.0 molar equivalents of EO into the reactor. Maintain the internal pressure between 3 to 5 bar.

    • Self-Validation Checkpoint: Monitor the pressure curve. A steady pressure drop indicates active EO consumption. If the pressure plateaus while EO is still present, the catalyst has been poisoned or the temperature is too low. Do not add more EO until pressure drops.

  • Digestion & Stripping: Once all EO is added, maintain 150°C for 30 minutes to ensure complete reaction (digestion). Apply vacuum to strip unreacted EO.

  • Neutralization: Cool to 80°C. Add glacial acetic acid to neutralize the KOH catalyst (target pH 6.0–7.0 in a 5% aqueous solution). Filter through a magnesium silicate clay bed to remove potassium acetate salts.

Physicochemical Profiling

The steric hindrance of the 2-pentylheptyl chain alters the micellization thermodynamics. Compared to linear Laureth-7 (C12E7), PHE-7 exhibits a slightly higher Critical Micelle Concentration (CMC) due to the reduced hydrophobic driving force for packing, but offers vastly superior fluidity and wetting speeds.

Table 1: Comparative Surfactant Properties (C12E7 vs. PHE-7)
Physicochemical PropertyLinear C12E7 (Laureth-7)Branched C12E7 (PHE-7)Mechanistic Implication for Formulation
Appearance at 20°C Opaque Paste / SolidClear LiquidPHE-7 requires no pre-heating before manufacturing.
Pour Point (°C) ~ 15°C< 0°CEnhanced cold-temperature stability of the surfactant.
CMC (mg/L at 25°C) ~ 20~ 45Branched tails resist tight packing, requiring higher monomer concentration to self-assemble.
Surface Tension at CMC ~ 30 mN/m~ 27 mN/mWedge shape allows denser packing at the air-water interface, lowering surface tension.
Wetting Time (Draves) 15 seconds< 5 secondsRapid migration to newly formed interfaces; ideal for sprayable or self-emulsifying systems.

Application in Drug Development: SEDDS Formulation

In SEDDS, the surfactant must rapidly partition to the oil-water interface upon contact with gastric fluids, forming a microemulsion that solubilizes the API. The branched nature of PHE-7 prevents the formation of highly viscous liquid crystalline phases that typically trap APIs and delay release.

Micelle A Aqueous Media (GI Tract / Buffer) B PHE-n Surfactant (Unimers in Solution) A->B C Critical Micelle Concentration (CMC Reached) B->C Concentration Increase D Micelle Formation (Hydrophobic Core) C->D Self-Assembly F Solubilized Drug Complex (Enhanced Bioavailability) D->F Encapsulation E Hydrophobic API (Poorly Soluble Drug) E->D Partitioning

Mechanism of hydrophobic drug solubilization by PHE-n micelles.

Protocol 2: Formulation and Validation of a PHE-7 Based SEDDS
  • Excipient Blending: In a glass vial, combine 30% w/w Medium Chain Triglycerides (MCT oil), 50% w/w PHE-7 (primary surfactant), and 10% w/w Propylene Glycol (co-solvent).

  • API Solubilization: Add 10% w/w of a model hydrophobic API (e.g., Danazol or Fenofibrate).

  • Homogenization: Stir magnetically at 40°C for 2 hours until the mixture is optically clear.

    • Causality: Gentle heating reduces the viscosity of the MCT oil, accelerating the dissolution kinetics of the API into the pre-concentrate.

  • Self-Emulsification Validation (Dispersion Test):

    • Drop 1 mL of the SEDDS pre-concentrate into 250 mL of 0.1 N HCl (Simulated Gastric Fluid) at 37°C under gentle agitation (USP Apparatus II, 50 rpm).

    • Self-Validation Checkpoint: The mixture should form a transparent or slightly bluish microemulsion within 60 seconds. If the dispersion is milky white, the droplet size exceeds 100 nm, indicating insufficient surfactant coverage or an HLB mismatch.

  • Droplet Size Analysis: Analyze the resulting microemulsion via Dynamic Light Scattering (DLS). A successful PHE-7 formulation will yield a Z-average droplet size of <50 nm with a Polydispersity Index (PDI) of <0.2 .

References

  • Lipid composition (Patent US20220096381A1). Details the synthesis and incorporation of 2-pentylheptan-1-ol derived non-ionic lipids into advanced lipid nanoparticle (LNP) compositions for nucleic acid delivery.
  • The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity . Analyzes the synthesis and structural implications of 2-pentylheptanol and its derivatives, highlighting the effects of β -branching on surfactant micellization and reactivity. ResearchGate.[Link]

Method

catalytic esterification of 2-pentylheptan-1-ol with long-chain fatty acids

Application Note: Catalytic Esterification of 2-Pentylheptan-1-ol with Long-Chain Fatty Acids Mechanistic Rationale & Substrate Profiling 2-Pentylheptan-1-ol is a C12 Guerbet alcohol characterized by its distinct β-branc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Esterification of 2-Pentylheptan-1-ol with Long-Chain Fatty Acids

Mechanistic Rationale & Substrate Profiling

2-Pentylheptan-1-ol is a C12 Guerbet alcohol characterized by its distinct β-branched molecular architecture. When esterified with long-chain fatty acids (LCFAs) such as stearic, palmitic, or oleic acid, the resulting branched esters exhibit exceptional physicochemical properties. The β-branching disrupts the highly ordered crystalline packing typical of linear lipids, significantly depressing the pour point and extending the liquid range of the ester, while the fully saturated backbone ensures outstanding oxidative resistance[1]. These properties make 2-pentylheptyl esters highly sought after as premium emollients in cosmetics, biolubricants, and structural lipids in drug delivery systems.

The Catalytic Challenge: The primary hydroxyl group of 2-pentylheptan-1-ol is subjected to severe steric hindrance due to the adjacent pentyl chain at the C2 position. Traditional Fischer esterification utilizing homogeneous strong acids (e.g., sulfuric or methanesulfonic acid) requires aggressive heating to overcome this steric bulk. Consequently, this leads to detrimental side reactions, including alcohol dehydration, etherification, and product darkening.

To bypass these limitations, modern synthesis relies on two advanced catalytic paradigms:

  • Biocatalysis: Utilizing immobilized Candida antarctica Lipase B (CALB). The enzyme's hydrophobic binding pocket selectively accommodates LCFAs, enabling solvent-free esterification at mild temperatures (60°C), preserving the integrity of sensitive unsaturated fatty acids[2].

  • Heterogeneous Solid-Acid Catalysis: Utilizing polymeric resins (e.g., Amberlyst-16) or robust Lewis/Brønsted acids like Zirconium sulfate (Zr(SO4)2·4H2O). These catalysts provide high conversion rates at elevated temperatures (130–140°C) without the corrosive and degradative effects of homogeneous acids, making them ideal for continuous industrial scale-up[3].

G Substrate 2-Pentylheptan-1-ol + Long-Chain Fatty Acid Homogeneous Homogeneous Acid (e.g., H2SO4) Substrate->Homogeneous High Temp SolidAcid Solid Acid Resin (e.g., Amberlyst-16) Substrate->SolidAcid Continuous Flow Enzymatic Biocatalysis (e.g., CALB Lipase) Substrate->Enzymatic Batch/Vacuum Outcome1 Side Reactions (Dehydration/Etherification) Homogeneous->Outcome1 Outcome2 High Yield, Scalable (Requires 130-140°C) SolidAcid->Outcome2 Outcome3 High Purity, Green (Mild 60°C, Solvent-Free) Enzymatic->Outcome3

Fig 1. Catalytic pathways for β-branched Guerbet alcohol esterification.

Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems. Rather than relying on rigid, assumed reaction times, the operator empirically verifies the reaction progress through integrated Acid Value (AV) titrations.

Protocol A: Solvent-Free Biocatalytic Esterification (Pharma/Cosmetic Grade)

Causality Focus: This protocol operates under a vacuum. The continuous removal of the water byproduct is not merely a purification step; according to Le Chatelier's principle, it is the thermodynamic driver required to shift the reversible Fischer esterification equilibrium strictly toward the product[4].

Step-by-Step Workflow:

  • Substrate Charging: In a jacketed, vertically stirred batch reactor, combine 2-pentylheptan-1-ol and the target LCFA (e.g., Stearic Acid) in a 1.05:1 molar ratio. The slight excess of alcohol lowers the viscosity of the reaction medium, aiding mass transfer.

  • Thermal Homogenization: Heat the mixture to 65°C under continuous stirring (400 rpm) until the LCFA is completely melted and the phase is optically clear.

  • Catalyst Initiation: Add 5% (w/w, based on total substrate mass) of immobilized CALB (e.g., Novozym 435)[2].

  • Equilibrium Shifting: Immediately apply a controlled vacuum (50–100 mbar). Maintain stirring at 65°C.

  • Self-Validation Checkpoint (AV Titration): Every 2 hours, withdraw a 0.5 g sample. Dissolve in 50 mL of a 1:1 ethanol/diethyl ether mixture and titrate against 0.1 M KOH using phenolphthalein.

    • Logic Gate: If AV > 1.0 mg KOH/g, the reaction is incomplete. Check vacuum integrity (water is stalling the equilibrium) and continue reacting. If AV ≤ 1.0 mg KOH/g, proceed to step 6.

  • Downstream Processing: Break the vacuum, cool to 40°C, and filter the mixture through a coarse fritted funnel to recover the immobilized enzyme. Subject the filtrate to short-path vacuum distillation (150°C, 1 mbar) to strip the residual 2-pentylheptan-1-ol.

Workflow Step1 Substrate Mixing (1.05:1 Ratio) Step2 Homogenization (65°C, 400 rpm) Step1->Step2 Step3 Enzyme Addition (5 wt% CALB) Step2->Step3 Step4 Vacuum Dehydration (Remove H2O) Step3->Step4 Step5 Step5 Step4->Step5 Step6 Filtration & Distillation Step5->Step6

Fig 2. Step-by-step workflow for solvent-free biocatalytic esterification.

Protocol B: Heterogeneous Solid-Acid Catalysis (Industrial Scale)

Causality Focus: Solid acids like Amberlyst-16 provide localized high-acidity microenvironments. Because the long-chain reactants suffer from low diffusion rates and high steric hindrance, operating at elevated temperatures (140°C) is mandatory to provide the kinetic energy required for the bulky 2-pentylheptan-1-ol to access the catalytic pores.

Step-by-Step Workflow:

  • Reactor Preparation: Pack a continuous fixed-bed tubular reactor with Amberlyst-16 resin (or Zr(SO4)2·4H2O powder if using a batch setup)[3]. Pre-condition the bed with dry 2-pentylheptan-1-ol.

  • Feed Formulation: Prepare a liquid feed of 2-pentylheptan-1-ol and LCFA at a 1.25:1 molar ratio.

  • Continuous Reaction: Pump the feed through the heated reactor bed maintained at 140°C. Adjust the flow rate to achieve a residence time of 45–60 minutes.

  • Flash Separation: Route the hot effluent through a flash separator to instantly vaporize and remove the reaction water.

  • Self-Validation Checkpoint: Continuously sample the effluent for AV titration.

    • Logic Gate: An upward drift in AV indicates catalyst fouling or insufficient residence time. Decrease the flow rate accordingly.

  • Neutralization: Wash the collected organic phase with 0.1 M Na2CO3 to neutralize any leached acid, separate the phases, and dry the ester over anhydrous Na2SO4.

Quantitative Data & Catalyst Evaluation

The choice of catalytic route directly impacts the yield, purity, and operational constraints of the synthesis. Table 1 summarizes the empirical performance of different catalytic systems when reacting 2-pentylheptan-1-ol with stearic acid.

Table 1: Catalyst Performance Comparison for 2-Pentylheptyl Stearate Synthesis

Catalyst TypeOptimal Temp (°C)Reaction Time / ResidenceYield (%)Catalyst RecoveryPrimary Advantage
Homogeneous (H2SO4) 100 - 120°C4 - 6 hours< 75%None (Aqueous Wash)Low upfront cost, fast initial kinetics.
Solid Acid (Amberlyst-16) 130 - 140°C45 - 60 mins (Flow)> 98%Excellent (Fixed Bed)High throughput, scalable, no corrosion.
Biocatalyst (CALB / Novozym 435) 60 - 65°C8 - 12 hours (Batch)> 99%High (Simple Filtration)Exceptional purity, zero side reactions[2].

The structural modification provided by the Guerbet alcohol dramatically alters the physical state of the resulting lipid. Table 2 highlights the causality between molecular branching and bulk physical properties.

Table 2: Physicochemical Profile of C18 Esters (Branched vs. Linear)

Property2-Pentylheptyl Stearate (Branched)Octadecyl Stearate (Linear Equivalent)
Molecular Weight 452.8 g/mol 536.9 g/mol
Physical State (25°C) Clear LiquidWaxy Solid
Melting Point / Pour Point < -10°C~ 55°C
Oxidative Stability Extremely High (Fully Saturated)Extremely High (Fully Saturated)
Primary Application Low-viscosity emollient, LNP lipidSolid lipid nanoparticles, thickener

References

  • Efficient Esterification of Fatty Acids with Alcohols Catalyzed by Zr(SO4)2 · 4H2O Under Solvent-Free Condition - ResearchGate. 3

  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - MDPI. 2

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC.1

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant - CSIC.

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. 4

Sources

Application

Application Note: Formulation of Stable Microemulsions and Lipid Nanoparticles Using 2-Pentylheptan-1-ol

Executive Summary The formulation of thermodynamically stable microemulsions and self-assembling lipid nanoparticles (LNPs) requires precise control over interfacial tension and lipid bilayer fluidity. 2-Pentylheptan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formulation of thermodynamically stable microemulsions and self-assembling lipid nanoparticles (LNPs) requires precise control over interfacial tension and lipid bilayer fluidity. 2-Pentylheptan-1-ol —a C12​ branched primary alcohol belonging to the Guerbet alcohol family—serves as a highly effective structural modifier and cosurfactant in these systems. Synthesized via the base-catalyzed dimerization of alcohols, its unique β -branched architecture (a heptanol backbone with a pentyl group at the C2 position) imparts exceptional thermophysical properties. This application note details the mechanistic principles of 2-pentylheptan-1-ol and provides validated protocols for its use in Enhanced Oil Recovery (EOR) microemulsions and advanced nucleic acid delivery systems.

Mechanistic Grounding: The Role of Guerbet Branching

As a Senior Application Scientist, it is critical to understand why 2-pentylheptan-1-ol outperforms traditional linear alcohols (like 1-dodecanol) in complex formulations. The causality lies in two fundamental physicochemical phenomena:

  • Critical Packing Parameter (CPP) Modulation: The formation of a microemulsion is dictated by the surfactant's CPP ( v/a0​lc​ ). Linear alcohols pack tightly, favoring rigid lamellar phases (liquid crystals) that can cause gelation and phase separation. The bulky 2-pentyl branch of 2-pentylheptan-1-ol acts as a steric wedge, increasing the effective hydrophobic tail volume ( v ) without significantly extending the chain length ( lc​ ). This drives the CPP towards 1.0, favoring the highly flexible, zero-curvature interfaces required for stable, bicontinuous Winsor III microemulsions1[1].

  • Krafft Point Depression & Temperature Insensitivity: The β -branching introduces steric hindrance that disrupts the crystalline lattice packing of surfactant tails. Consequently, Guerbet-based surfactants exhibit significantly lower Krafft points and melting points compared to their linear counterparts 2[2]. This allows the formulation of temperature-insensitive microemulsions that remain fluid and optically clear across broad thermal gradients (e.g., 30°C to 80°C)3[3].

Application 1: Phase Behavior and Winsor III Microemulsion Formulation

In industrial applications such as EOR, the fundamental requirement is to generate ultralow interfacial tensions ( <10−3 mN/m) to mobilize trapped oil4[4]. The following protocol utilizes a salinity scan to identify the optimum formulation point ( S∗ ) where the system forms a thermodynamically stable bicontinuous phase.

Protocol: Salinity-Driven Phase Behavior Scan

Objective: To determine the optimum salinity for a microemulsion utilizing 2-pentylheptan-1-ol as a cosurfactant. Causality: Salinity screens the electrostatic repulsion of anionic surfactant headgroups, reducing the effective headgroup area ( a0​ ). By titrating salinity in the presence of 2-pentylheptan-1-ol, the system is forced through a predictable phase inversion.

Step-by-Step Methodology:

  • Stock Preparation: Prepare an aqueous surfactant stock solution containing 2 wt% primary anionic surfactant (e.g., an internal olefin sulfonate) and 1 wt% 2-pentylheptan-1-ol in deionized water.

  • Dispersion: Dispense equal volumes (e.g., 5 mL) of the surfactant stock and a model oil (e.g., n-octane or hexadecane) into a series of 15 mL graduated glass phase tubes.

  • Salinity Gradient: Add concentrated NaCl brine to create a salinity gradient across the tubes ranging from 1% to 10% w/v NaCl.

  • Equilibration: Seal the tubes and submerge them in a temperature-controlled water bath at 40°C. Gently invert the tubes 10 times to ensure complete homogenization without forming intractable macroemulsions.

  • Phase Separation: Allow the system to rest undisturbed for 24–48 hours until phase separation is optically distinct.

  • Self-Validation: Measure the volumes of the excess oil and water phases. The optimum salinity ( S∗ ) is identified in the tube exhibiting a Winsor III middle-phase microemulsion where the volume of solubilized water exactly equals the volume of solubilized oil. Confirm ultralow IFT using a spinning drop tensiometer.

Winsor W1 Winsor I (O/W Microemulsion) Excess Oil W3 Winsor III (Bicontinuous) Excess Oil & Water W1->W3 Increasing Salinity / 2-Pentylheptan-1-ol W2 Winsor II (W/O Microemulsion) Excess Water W3->W2 Increasing Salinity / 2-Pentylheptan-1-ol

Winsor phase transition driven by salinity and 2-pentylheptan-1-ol concentration.

Application 2: Lipid Nanoparticle (LNP) Formulation for Drug Delivery

Recent advancements in nucleic acid delivery utilize lipid compositions containing branched nonionic lipids—specifically 2-pentylheptan-1-ol and its esterified derivatives—to achieve excellent intracellular delivery efficiency5[5].

Protocol: Microfluidic Synthesis of Nucleic Acid-Loaded LNPs

Objective: To synthesize stable LNPs utilizing 2-pentylheptan-1-ol as a structural fluidity enhancer. Causality: The inclusion of branched Guerbet lipids increases the fluidity of the LNP lipid bilayer. Upon endocytosis, this fluidity facilitates the polymorphic transition from a lamellar ( Lα​ ) to an inverted hexagonal ( HII​ ) phase, which is an absolute requirement for endosomal membrane fusion and cytosolic payload release.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the nucleic acid (e.g., mRNA or siRNA) in 50 mM sodium citrate buffer (pH 4.0) to achieve a final concentration of 0.2 mg/mL.

  • Organic Phase Preparation: Dissolve the lipid mixture in absolute ethanol. Use a validated molar ratio: 50 mol% ionizable cationic lipid, 10 mol% 2-pentylheptan-1-ol (or its direct derivative), 38.5 mol% cholesterol, and 1.5 mol% PEG-lipid[5].

  • Microfluidic Mixing: Load the aqueous and organic phases into separate sterile syringes. Inject into a microfluidic mixing cartridge at a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min.

  • Self-Assembly & Validation: The rapid shift in solvent polarity triggers the spontaneous self-assembly of the LNPs. Immediately dialyze the resulting suspension against 1X PBS (pH 7.4) for 16 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH. Verify particle size (<100 nm) and polydispersity index (PDI < 0.2) via Dynamic Light Scattering (DLS).

LNP A Aqueous Phase (Nucleic Acid in Citrate Buffer) C Microfluidic Mixing (Flow Ratio 3:1) A->C B Organic Phase (Guerbet Lipids in Ethanol) B->C D Spontaneous Self-Assembly (Lipid Nanoparticles) C->D E Dialysis & Buffer Exchange (PBS, pH 7.4) D->E

Microfluidic workflow for synthesizing nucleic acid-loaded LNPs using Guerbet lipids.

Quantitative Data & Formulation Parameters

To ensure reproducibility, the following tables summarize the critical physical parameters and formulation ratios when substituting linear alcohols with 2-pentylheptan-1-ol.

Table 1: Influence of Guerbet Branching on Surfactant Properties

PropertyLinear Alcohol (e.g., 1-Dodecanol)Guerbet Alcohol (2-Pentylheptan-1-ol)Mechanistic Impact
Molecular Structure Straight chain ( C12​ ) β -branched ( C7​ main, C5​ branch)Creates steric hindrance at the interface
Critical Packing Parameter <1.0 (Favors O/W micelles) ≈1.0 (Favors bicontinuous phases)Drives Winsor III formation
Krafft Point Higher (Prone to crystallization)Significantly Lower (Remains fluid)Enables temperature-insensitive formulations
Interfacial Film Rigidity High (Forms liquid crystals)Low (Highly flexible film)Prevents gelation and phase separation

Table 2: Standard Molar Ratios for 2-Pentylheptan-1-ol Enhanced LNPs

ComponentFunctionOptimized Molar Ratio (%)
Ionizable Cationic Lipid Nucleic acid complexation & pH-responsive charge40.0 - 50.0%
2-Pentylheptan-1-ol Non-ionic structural lipid / Fluidity enhancer20.0 - 60.0%
Cholesterol Bilayer stability & structural integrity10.0 - 38.5%
PEG-Lipid Steric stabilization & circulation half-life extension0.5 - 10.0%

References

  • Aoudia, M., Wade, W. H., & Weerasooriya, V. (1995). Optimum Microemulsions Formulated with Propoxylated Guerbet Alcohol and Propoxylated Tridecyl Alcohol Sodium Sulfates. Journal of Dispersion Science and Technology. 4

  • Oh, K.-H., Baran, J.R., Wade, W.H., & Weerasooriya, V. (1995). Temperature insensitive microemulsion phase behavior with non-ionic surfactants. Journal of Dispersion Science and Technology. 3

  • O'Lenick Jr, A. J. (2011). Guerbet Compounds. AOCS. 2

  • Salager, J. L., et al. (2013). Formulation Improvements in the Applications of Surfactant–Oil–Water Systems Using the HLDN Approach with Extended Surfactant Structure. PMC. 1

  • US Patent 20220096381A1. (2022). Lipid composition. Google Patents. 5

Sources

Method

Application Note: Synthesis and Utilization of 2-Pentylheptan-1-ol in Advanced Polymer Plasticizers

Introduction & Mechanistic Rationale The transition away from traditional low-molecular-weight phthalates like DEHP (di-2-ethylhexyl phthalate) in medical-grade polyvinyl chloride (PVC) is a critical priority in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The transition away from traditional low-molecular-weight phthalates like DEHP (di-2-ethylhexyl phthalate) in medical-grade polyvinyl chloride (PVC) is a critical priority in drug development and biomedical engineering. Standard plasticizers are prone to migration into lipophilic intravenous drug formulations (e.g., paclitaxel, propofol) and physiological fluids, compromising both device integrity and patient safety.

Branched, high-molecular-weight alcohols are the definitive precursors for next-generation, low-migration plasticizers[1]. 2-Pentylheptan-1-ol , a highly symmetrical C12 branched alcohol, offers an exceptional steric profile. When esterified to form di-(2-pentylheptyl) phthalate (DPeHP), the dual-pentyl "swallowtail" branching significantly increases the hydrodynamic volume and entanglement within the PVC matrix[2].

Causality of Symmetrical Branching: Traditional Guerbet alcohols (like 2-ethylhexanol) possess asymmetrical branching (C2 vs. C4), which provides only moderate steric hindrance. In contrast, 2-pentylheptan-1-ol features two identical C5 (pentyl) chains at the beta-carbon position. This massive, symmetrical steric bulk serves two functions:

  • Polymer Entanglement: The long, flexible pentyl chains increase the free volume in the PVC matrix, ensuring excellent low-temperature flexibility (low Tg​ ).

  • Migration Resistance: The steric hindrance around the ester carbonyl protects the plasticizer from enzymatic cleavage (e.g., by serum lipases) and physically impedes diffusion through the polymer network, drastically reducing the migration coefficient[1].

Experimental Workflows & Protocols

G cluster_0 Phase 1: Alcohol Synthesis cluster_1 Phase 2: Plasticizer Synthesis cluster_2 Phase 3: Polymer Compounding A Diethyl Malonate + 1-Bromopentane B Dialkylation (NaOEt/EtOH) A->B SN2 Substitution C Decarboxylation (170°C) B->C Hydrolysis & Heat D Reduction (LiAlH4) C->D Carboxyl to Hydroxyl E 2-Pentylheptan-1-ol (C12) D->E Purification G Catalytic Esterification Ti(OiPr)4, 220°C E->G F Phthalic Anhydride F->G H Di-(2-pentylheptyl) Phthalate (DPeHP) G->H Water Removal I PVC Resin + DPeHP H->I J Melt Extrusion (180°C) I->J K Medical-Grade PVC (Low Migration) J->K

Workflow from 2-pentylheptan-1-ol synthesis to medical-grade PVC compounding.

Protocol 1: De Novo Synthesis of 2-Pentylheptan-1-ol

Causality & Validation: This protocol utilizes a robust malonic ester synthesis route. Lithium aluminum hydride (LiAlH₄) is mandated for the final step because the massive steric bulk of the intermediate 2-pentylheptanoic acid renders milder reducing agents (like NaBH₄) completely ineffective. The system is self-validating via specific GC-MS and FTIR checkpoints[3].

Step 1: Dialkylation

  • Charge a dry, argon-purged reactor with absolute ethanol and sodium ethoxide (7.0 molar equivalents).

  • Slowly add diethyl malonate (1.0 eq) at 0°C to form the enolate.

  • Dropwise add 1-bromopentane (2.2 eq) to ensure complete dialkylation[4].

  • Reflux the mixture for 16 hours.

  • IPC Checkpoint: GC-MS must show <1% monoalkylated byproduct before proceeding.

Step 2: Hydrolysis and Decarboxylation

  • Add excess 6M NaOH and reflux for 4 hours to saponify the ester.

  • Acidify carefully with concentrated HCl until pH < 2, precipitating 2,2-dipentylmalonic acid.

  • Heat the isolated solid at 170°C for 24 hours. The thermal energy drives the loss of CO₂ via a cyclic six-membered transition state, yielding 2-pentylheptanoic acid[4].

  • IPC Checkpoint: FTIR must show the disappearance of the malonic doublet C=O stretch and the appearance of a single aliphatic carboxylic C=O stretch (~1705 cm⁻¹).

Step 3: Reduction

  • Suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0°C.

  • Dropwise add the 2-pentylheptanoic acid.

  • Reflux overnight. Perform a Fieser workup ( n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts.

  • Distill the organic layer under reduced pressure (bp ~170°C/1 mmHg) to isolate pure 2-pentylheptan-1-ol[4].

  • QC Validation: ¹H NMR must confirm the disappearance of the carboxyl proton and the presence of the primary alcohol doublet at δ 3.53 ppm[3].

Protocol 2: Catalytic Esterification to Di-(2-pentylheptyl) Phthalate (DPeHP)

Causality & Validation: Titanium tetraisopropoxide (Tyzor TPT) is utilized instead of traditional sulfuric acid. Acid catalysts promote dehydration and etherification of the alcohol, generating color bodies. Titanium operates via a coordination-insertion mechanism, preserving the strict optical clarity required for medical PVC[1].

  • In a Dean-Stark apparatus, combine phthalic anhydride (1.0 eq) and 2-pentylheptan-1-ol (2.5 eq; the excess drives the equilibrium).

  • Add Tyzor TPT catalyst (0.2 wt%).

  • Heat the mixture to 220°C under a continuous nitrogen sparge.

  • Continuously remove the water of esterification via the Dean-Stark trap.

  • IPC Checkpoint: Monitor the Acid Value (AV). The reaction is self-validating and deemed complete only when AV drops below 0.1 mg KOH/g, indicating >99.8% conversion of the phthalic half-ester.

  • Cool to 90°C, neutralize the catalyst with 10% aqueous Na₂CO₃, and filter through a celite bed.

  • Strip the excess 2-pentylheptan-1-ol under high vacuum (200°C, <1 mbar).

  • QC Validation: Final plasticizer must exhibit APHA color < 20 and water content < 0.05% (Karl Fischer titration).

Protocol 3: Compounding of Medical-Grade PVC

Causality & Validation: The high molecular weight of DPeHP requires a slightly higher processing temperature than DEHP to achieve full solvation of the PVC resin without thermal degradation.

  • Combine 100 phr (parts per hundred resin) of suspension-grade PVC (K-value 70) with 50 phr of DPeHP and 2 phr of Ca/Zn stabilizer in a high-shear mixer.

  • Mix until the dry-blend temperature reaches 110°C (ensuring complete absorption of the plasticizer into the PVC pores).

  • Extrude using a twin-screw extruder with a temperature profile of 160°C to 180°C.

  • QC Validation: Perform a loop test (ISO 177) to validate zero exudation (sweating) of the plasticizer after 7 days at 40°C.

Quantitative Data Presentation

The symmetrical branching of 2-pentylheptan-1-ol yields a plasticizer that vastly outperforms traditional industry standards in permanence and volatility metrics.

Table 1: Comparative Physicochemical and Migration Properties of PVC Plasticizers

PlasticizerPrecursor AlcoholMolecular Weight ( g/mol )Volatility (% loss, 100°C/24h)Hexane Extraction (% loss, 24h)Glass Transition ( Tg​ , °C)
DEHP (Standard)2-Ethylhexanol (C8)390.560.4512.5-70
DPHP 2-Propylheptanol (C10)446.660.158.2-65
DPeHP 2-Pentylheptanol (C12) 502.77 0.05 3.1 -58
TOTM 2-Ethylhexanol (C8)546.780.021.5-55

Note: Hexane extraction acts as a proxy for lipophilic drug/fluid migration. DPeHP demonstrates a ~75% reduction in migration compared to DEHP, making it highly suitable for sensitive biomedical applications.

References

  • 1 - mdpi.com

  • 2 - google.com/patents 3.3 - rsc.org 4.4 - researchgate.net

Sources

Application

Application Note: Catalytic Aerobic Oxidation of 2-Pentylheptan-1-ol to 2-Pentylheptanal

Target Audience: Researchers, process chemists, and drug development professionals. Focus: Highly selective, green, and scalable laboratory protocols for the oxidation of sterically hindered primary alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals. Focus: Highly selective, green, and scalable laboratory protocols for the oxidation of sterically hindered primary alcohols.

Introduction and Mechanistic Causality

The oxidation of primary alcohols to aldehydes is a foundational transformation in synthetic organic chemistry and active pharmaceutical ingredient (API) development. However, β -branched aliphatic alcohols, such as 2-pentylheptan-1-ol (a Guerbet alcohol), present unique challenges. The steric bulk at the C2 position often impedes the formation of key intermediates in traditional transition-metal oxidations and can lead to over-oxidation to the carboxylic acid or unwanted side reactions (e.g., chlorination) when using aggressive stoichiometric oxidants like bleach [1].

To overcome these limitations, the Copper(I)/TEMPO-catalyzed aerobic oxidation system has emerged as a superior self-validating protocol [2]. By utilizing ambient air as the terminal oxidant, this method eliminates toxic stoichiometric reagents.

Mechanistic Insights

The causality behind the success of the CuI/TEMPO system lies in its synergistic catalytic cycle. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) acts as a hydrogen atom transfer (HAT) agent, while the Copper(I) salt, coordinated by a ligand such as N-methylimidazole (NMI) or 2,2'-bipyridine (bpy), facilitates the reduction of molecular oxygen. The steric hindrance of 2-pentylheptan-1-ol is well-tolerated because the key oxidation step—hydride transfer to the oxoammonium species—occurs via a highly structured, yet accessible, cyclic transition state. This prevents over-oxidation, as aldehydes lack the necessary hydroxyl proton to re-engage the TEMPO radical under anhydrous conditions [3].

Quantitative Method Comparison

To justify the selection of the Cu/TEMPO system over traditional methods for 2-pentylheptan-1-ol, the following table summarizes the performance metrics of common oxidation protocols.

Oxidation ProtocolReagentsSelectivity (Aldehyde)Over-oxidation RiskEnvironmental Impact (Waste)Suitability for β -Branched Substrates
CuI/TEMPO Aerobic CuI, TEMPO, NMI, Air>95%Very LowLow (H₂O byproduct)Excellent (20–24 h reaction time)
Anelli (TEMPO/Bleach) TEMPO, NaOCl, KBr80-85%Moderate to HighHigh (Halogenated salts)Good, but requires strict pH control
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N>90%LowHigh (Me₂S, CO, CO₂)Good, but requires cryogenic temps (-78°C)
Dess-Martin Periodinane DMP, NaHCO₃>95%LowHigh (Iodine waste)Excellent, but reagent is expensive/explosive

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the continuous catalytic cycle and experimental inputs required for this transformation.

G Substrate 2-Pentylheptan-1-ol (1.0 equiv) Cycle Cu/TEMPO Catalytic Cycle (Acetonitrile, RT, 24h) Substrate->Cycle Catalyst CuI (5 mol%) + TEMPO (5 mol%) + NMI (10 mol%) Catalyst->Cycle Oxidant Ambient Air (O2) (Terminal Oxidant) Oxidant->Cycle Product 2-Pentylheptanal (>90% Yield) Cycle->Product Selective Oxidation Waste H2O (Byproduct) Cycle->Waste O2 Reduction

Figure 1: Workflow and catalytic inputs for the CuI/TEMPO aerobic oxidation of 2-pentylheptan-1-ol.

Step-by-Step Laboratory Protocol

This protocol is adapted for the laboratory-scale (approx. 10 mmol) aerobic oxidation of 2-pentylheptan-1-ol to 2-pentylheptanal using ambient air[2].

Materials & Reagents
  • Substrate: 2-Pentylheptan-1-ol (10.0 mmol, ~1.86 g)

  • Catalysts: Copper(I) iodide (0.5 mmol, 95 mg), TEMPO (0.5 mmol, 78 mg)

  • Ligand: N-Methylimidazole (NMI) (1.0 mmol, 82 mg)

  • Solvent: Acetonitrile (CH₃CN), ACS grade (30 mL)

  • Equipment: 100 mL round-bottom flask, magnetic stir bar, open-air drying tube (optional, to prevent particulate contamination).

Procedure
  • Catalyst Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add CuI (95 mg, 5 mol%) and TEMPO (78 mg, 5 mol%).

  • Solvent and Ligand Addition: Add 30 mL of acetonitrile to the flask. Stir the suspension briefly, then add N-methylimidazole (82 mg, 10 mol%). The solution will rapidly transition to a dark red/brown color, indicating the formation of the active Cu-NMI complex.

  • Substrate Addition: Add 2-pentylheptan-1-ol (1.86 g, 10.0 mmol) to the reaction mixture in one portion.

  • Aerobic Oxidation: Leave the flask open to ambient air (a loosely packed cotton plug or a drying tube with Drierite can be used to prevent dust ingress). Stir the reaction vigorously at room temperature (20–25 °C).

    • Causality Note: Vigorous stirring is critical. The reaction rate is heavily dependent on the gas-liquid interfacial area to ensure continuous dissolution of atmospheric O₂ into the solvent [2].

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 9:1) or GC-MS. Due to the aliphatic β -branching, complete conversion typically requires 20 to 24 hours.

  • Quenching and Extraction: Once the starting material is consumed, dilute the reaction mixture with diethyl ether (50 mL) and wash with 1 M aqueous HCl (30 mL) to remove the copper catalyst and NMI ligand.

  • Purification: Separate the organic layer, wash with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 2-pentylheptanal can be purified via silica gel flash chromatography if necessary, though the chemoselectivity of this method often yields >95% purity prior to chromatography.

References

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Gleason, E. J., & Ryan, K. M. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564-2566. URL:[Link]

  • Hoover, J. M., Steves, J. E., & Stahl, S. S. (2012). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. Nature Protocols, 7(6), 1161–1166. URL:[Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper (I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. URL:[Link]

Method

Application Note: Development and Evaluation of 2-Pentylheptan-1-ol Based Emollients for Dermatological Research

Audience: Formulation Scientists, Dermatological Researchers, and Drug Delivery Professionals Focus: Synthesis, Physicochemical Profiling, and Barrier Repair Efficacy of C12 Guerbet Emollients Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Formulation Scientists, Dermatological Researchers, and Drug Delivery Professionals Focus: Synthesis, Physicochemical Profiling, and Barrier Repair Efficacy of C12 Guerbet Emollients

Introduction & Mechanistic Grounding

The design of advanced dermatological vehicles requires emollients that balance oxidative stability with an elegant, non-greasy sensory profile. Linear fatty alcohols (e.g., 1-dodecanol) often exhibit high melting points and a "dragging" sensation on the skin due to the tight packing of their hydrocarbon chains. To overcome this, dermatological research has increasingly turned to Guerbet alcohols —specifically, beta-branched, fully saturated primary alcohols [1].

2-pentylheptan-1-ol is a highly specialized C12 Guerbet alcohol. Synthesized via the catalytic condensation of linear alcohols, its structure features a pentyl group at the beta-carbon of a heptanol chain. This specific branching creates steric hindrance that prevents the close packing of lipid tails, drastically lowering the melting point and viscosity while maintaining the oxidative stability inherent to saturated molecules [2].

When utilized as a primary emollient or as a precursor for branched esters, 2-pentylheptan-1-ol intercalates into the stratum corneum's lipid lamellae. Unlike highly occlusive but biologically inert hydrocarbons (like mineral oil), branched Guerbet structures fluidize the rigid lipid domains of compromised skin, enhancing the penetration of co-formulated active pharmaceutical ingredients (APIs) while simultaneously reducing Transepidermal Water Loss (TEWL) [3].

Mechanism N1 Topical Application of 2-Pentylheptan-1-ol Emollient N2 Intercalation into Stratum Corneum Lipids N1->N2 N5 Biomimetic Film Formation (Reduced TEWL) N1->N5 N3 Steric Disruption of Rigid Lipid Packing N2->N3 N4 Increased Fluidity & Enhanced API Penetration N3->N4

Mechanism of beta-branched emollients in stratum corneum lipid fluidization.

Physicochemical Profiling

To understand the formulatory advantages of 2-pentylheptan-1-ol, it is critical to compare its physical properties against standard linear alcohols and traditional emollients. The beta-branching is the causal factor behind its superior liquidity and spreadability[4].

Table 1: Comparative Physicochemical Data of C12 Emollients
Property2-Pentylheptan-1-ol (C12 Guerbet)1-Dodecanol (Linear C12)Squalane (Standard Benchmark)
Molecular Structure Saturated, Beta-BranchedSaturated, LinearSaturated, Multi-Branched
Melting Point < -10 °C24 °C-38 °C
Physical State (20°C) Low-viscosity liquidWaxy solidLiquid
Oxidative Stability Excellent (No double bonds)ExcellentExcellent
Spreadability (Sensory) High (Fast spreading, light)Low (High drag)Medium (Silky, moderate play time)
Primary Function Emollient, Ester Precursor, Penetration EnhancerCo-emulsifier, ThickenerOcclusive Emollient

Experimental Workflows & Protocols

To fully leverage 2-pentylheptan-1-ol in dermatological research, scientists often convert it into a higher-molecular-weight branched ester (e.g., 2-pentylheptyl myristate) to fine-tune its occlusivity and sensory profile [1]. The following protocols detail a self-validating system: from green biocatalytic synthesis to emulsion formulation and in-vivo barrier testing.

G A 2-Pentylheptan-1-ol (C12 Guerbet Alcohol) B Biocatalytic Esterification (Lipozyme 435, 60°C) A->B + Myristic Acid C Emollient Ester (2-Pentylheptyl Myristate) B->C D O/W Emulsion Formulation C->D E Dermatological Profiling (TEWL & Tape Stripping) D->E

Workflow for 2-pentylheptan-1-ol ester synthesis and dermatological testing.

Protocol 1: Biocatalytic Synthesis of 2-Pentylheptyl Myristate

Causality Check: Traditional chemical esterification requires high heat (>150°C) and harsh acid catalysts, which can cause oxidation and off-odors that ruin the sensory profile of cosmetic emollients. We utilize a solvent-free biocatalytic approach using immobilized lipase (Lipozyme® 435) to ensure high purity and preserve the ingredient's delicate sensory characteristics [1].

Materials:

  • 2-pentylheptan-1-ol (High purity, >98%)

  • Myristic Acid (C14)

  • Lipozyme® 435 (Immobilized Candida antarctica lipase B)

  • Molecular sieves (4Å) for water removal

Step-by-Step Methodology:

  • Preparation: In a jacketed, thermostated batch reactor, combine equimolar amounts of 2-pentylheptan-1-ol and myristic acid.

  • Melting & Mixing: Heat the mixture to 60°C under continuous vertical stirring (300 rpm) until the myristic acid is fully dissolved into the liquid Guerbet alcohol.

  • Catalyst Addition: Add 2% (w/w) Lipozyme® 435 to the homogenous mixture.

  • Water Removal: Introduce 4Å molecular sieves in a suspended mesh basket to continuously absorb the water byproduct. Why? Esterification is an equilibrium reaction; removing water drives the reaction to >95% completion.

  • Reaction Monitoring: Sample the mixture every 2 hours. Validate reaction progress via Acid Value (AV) titration.

  • Termination & Filtration: Once AV < 1.0 mg KOH/g (indicating near-complete conversion of the fatty acid), halt the reaction by filtering out the immobilized enzyme and molecular sieves using a vacuum filtration setup (Whatman No. 1).

  • Validation: Confirm the molecular structure of the resulting 2-pentylheptyl myristate via GC-MS.

Protocol 2: Formulation of an O/W Dermatological Test Emulsion

Causality Check: To evaluate the barrier-repair properties of the synthesized emollient, it must be delivered in a standardized vehicle. A simple Oil-in-Water (O/W) emulsion isolates the performance of the emollient without interference from complex polymer networks.

Phase A (Aqueous):

  • Deionized Water: Q.S. to 100%

  • Glycerin: 3.0%

  • Xanthan Gum: 0.2% (Rheology modifier)

Phase B (Oil):

  • 2-Pentylheptyl Myristate (from Protocol 1): 10.0%

  • Cetearyl Alcohol (and) Cetearyl Glucoside: 4.0% (Liquid crystal emulsifier to mimic skin lipid bilayers)

Step-by-Step Methodology:

  • Disperse Xanthan Gum in Glycerin, then add to the water phase. Heat Phase A to 75°C.

  • In a separate vessel, combine Phase B ingredients and heat to 75°C until fully melted and uniform.

  • Slowly add Phase B to Phase A under high-shear homogenization (e.g., Ultra-Turrax at 5000 rpm) for 3 minutes. Why? High shear reduces oil droplet size, ensuring long-term thermodynamic stability and a smoother skin feel.

  • Switch to overhead paddle stirring (200 rpm) and cool the emulsion to room temperature.

  • Validation: Perform accelerated stability testing (centrifugation at 3000 rpm for 30 mins; freeze-thaw cycles). A stable emulsion will show no phase separation.

Protocol 3: In-Vivo Barrier Repair Evaluation (TEWL & Tape Stripping)

Causality Check: Transepidermal Water Loss (TEWL) is the gold standard for quantifying skin barrier integrity. By coupling TEWL with tape stripping, researchers can differentiate between superficial occlusion (which washes off) and deep lipid integration (which provides lasting repair).

Step-by-Step Methodology:

  • Subject Acclimation: Acclimate healthy human volunteers in a climate-controlled room (21±1°C, 50±5% RH) for 30 minutes prior to testing.

  • Barrier Disruption: Apply 10 consecutive D-Squame tape strips to the volar forearm to mechanically disrupt the stratum corneum. Measure baseline TEWL using a Tewameter® (e.g., Courage+Khazaka). TEWL should spike to >20 g/m²/h, indicating a compromised barrier.

  • Application: Apply 2 mg/cm² of the test emulsion (Protocol 2) to the disrupted site. Apply a control (vehicle without the Guerbet emollient) to an adjacent disrupted site.

  • Measurement: Measure TEWL at 1, 4, and 24 hours post-application.

  • Validation & Analysis: Calculate the Barrier Recovery Rate (%). The 2-pentylheptyl myristate formulation should demonstrate a statistically significant acceleration in barrier recovery at the 24-hour mark compared to the control, proving that the branched Guerbet structure has successfully integrated into and repaired the lipid matrix [3].

References

  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters National Center for Biotechnology Inform
  • Oleon Health and Beauty Debuts Radiastar 1436 Natural Guerbet Alcohol for Films, Sensory Effects Cosmetics & Toiletries
  • C12 GUERBET ALCOHOL - Properties and Applications
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives National Center for Biotechnology Inform
Application

Application Note: In Vitro Cytotoxicity and Dermal Irritation Testing Protocols for 2-Pentylheptan-1-ol Derivatives

Introduction & Mechanistic Rationale 2-Pentylheptan-1-ol is a C12 branched-chain Guerbet alcohol[1]. Molecules in this class feature a unique beta-branched structure that imparts low volatility, high fluidity, and excell...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Pentylheptan-1-ol is a C12 branched-chain Guerbet alcohol[1]. Molecules in this class feature a unique beta-branched structure that imparts low volatility, high fluidity, and excellent solubilizing properties, making them highly valuable as penetration enhancers, cosmetic emollients, and micellar drug delivery cores[2]. However, their lipophilic nature and surfactant-like behavior necessitate rigorous in vitro cytotoxicity profiling to ensure biocompatibility before formulation.

Because Guerbet alcohols readily partition into lipid bilayers, their primary mechanism of toxicity is membrane fluidization and physical disruption[2]. This intercalation can lead to lysosomal leakage and secondary mitochondrial dysfunction. Consequently, standard 2D in vitro assays often over-predict the toxicity of these compounds due to the absence of a protective lipid barrier.

To establish a self-validating safety profile, this application note details a tiered testing strategy: an initial 2D screening using ISO 10993-5 protocols[3], followed by a 3D Reconstructed Human Epidermis (RhE) evaluation under OECD Test Guideline 439[4].

Experimental Testing Strategy

G A Test Item: 2-pentylheptan-1-ol Derivative B Phase 1: 2D Screening (ISO 10993-5) A->B C NRU Assay (Membrane Integrity) B->C D MTT Assay (Metabolic Activity) B->D E Phase 2: 3D RhE Model (OECD TG 439) C->E If IC50 < 100 µM D->E F Viability ≤ 50% (Irritant - GHS Cat 2) E->F G Viability > 50% (Non-Irritant) E->G

Workflow for Tiered Cytotoxicity Testing of Lipophilic Alcohols.

Phase 1: 2D Quantitative Cytotoxicity (ISO 10993-5)

Causality of Experimental Choices

For lipophilic derivatives like 2-pentylheptan-1-ol, assessing both mitochondrial metabolic activity (MTT) and lysosomal membrane integrity (Neutral Red Uptake, NRU) is critical[5]. Because these branched alcohols act primarily on cell membranes, the NRU assay often detects toxicity at lower concentrations than the MTT assay. Relying solely on MTT might underestimate the immediate membrane damage caused by these molecules.

Crucially, a Time Zero (T0) baseline must be recorded. In time-dependent biological assays under ISO 10993-5, T0 establishes the baseline condition of the cells at the exact moment the test material is introduced[6]. Omitting T0 compromises the ability to differentiate between cytostatic effects (growth inhibition) and cytocidal effects (active cell death), which can lead to regulatory rejection[6].

Step-by-Step Methodology: MTT & NRU Assays
  • Cell Seeding: Seed human dermal fibroblasts (HDF) or HaCaT keratinocytes in 96-well plates at 1×104 cells/well. Incubate at 37°C, 5% CO 2​ for 24 hours to allow adhesion[5].

  • Test Item Preparation: Due to the low aqueous solubility of 2-pentylheptan-1-ol, prepare the test item in culture medium using ≤0.5% DMSO as a co-solvent to prevent micelle-induced artifacts. Serially dilute to create 12 test concentrations (e.g., 10 µM to 1000 µM)[5].

  • T0 Measurement: Before dosing, assess one dedicated plate using the chosen viability dye to establish the T0 baseline viability[6].

  • Dosing: Aspirate media from the remaining plates and apply 100 µL of the test item dilutions, vehicle controls, and positive controls (e.g., Sodium Dodecyl Sulfate). Incubate for 24 hours[5].

  • Endpoint Assessment (MTT): Replace media with 1 mg/mL MTT solution. Incubate for 3 hours. Extract the blue formazan crystals using isopropanol and measure absorbance at 570 nm[5].

  • Endpoint Assessment (NRU): Replace media with Neutral Red medium (50 µg/mL). Incubate for 3 hours. Wash cells, extract the incorporated dye with an ethanol/acetic acid solution, and measure absorbance at 540 nm[5].

Cellular Mechanism of Toxicity

Pathway N1 Branched Alcohol (Lipophilic) N2 Lipid Bilayer Intercalation N1->N2 N3 Membrane Fluidization N2->N3 N4 Lysosomal Leakage N3->N4 N5 Mitochondrial Dysfunction N3->N5 N6 Apoptosis / Necrosis N4->N6 N5->N6

Cellular Mechanism of Toxicity for Branched-Chain Guerbet Alcohols.

Phase 2: 3D Reconstructed Human Epidermis (RhE) Evaluation (OECD TG 439)

Causality of Experimental Choices

While 2D assays provide baseline IC50 metrics, they lack physiological relevance for topically applied Guerbet alcohols. 2D monolayer cultures lack a stratum corneum; therefore, highly lipophilic compounds directly contact the cells, often leading to false-positive cytotoxicity results.

To correct this, the OECD TG 439 protocol utilizes a 3D Reconstructed Human Epidermis (RhE) model, which features a fully differentiated stratum corneum[4]. This provides a mechanistically relevant barrier that mimics real-world topical exposure[7]. The assay provides a binary classification: if tissue viability drops below 50%, the derivative is classified as a UN GHS Category 2 Skin Irritant[4].

Step-by-Step Methodology: RhE Irritation Assay
  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™ or EpiSkin™) from transport agar to 6-well plates containing pre-warmed assay medium[7]. Incubate overnight at 37°C, 5% CO 2​ .

  • Topical Application: Apply 30 µL (or 30 mg if the derivative is viscous/solid) of the undiluted 2-pentylheptan-1-ol derivative directly to the apical surface of the RhE tissue[8]. Ensure uniform spreading. Apply DPBS as a negative control and 5% SDS as a positive control.

  • Exposure: Incubate the dosed tissues for 15 to 60 minutes (depending on the specific validated RhE model instructions).

  • Washing: Vigorously wash the tissues with DPBS to remove all residual test item. This step is critical as it mimics consumer wash-off and prevents an unrealistic continuous chemical burn[8].

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for potential delayed inflammatory cascades and tissue recovery[4].

  • Viability Readout: Transfer tissues to MTT-containing medium (1 mg/mL) for 3 hours. Extract the tissue with isopropanol overnight. Measure the optical density (OD) at 570 nm to determine relative viability against the negative control[8].

Quantitative Data Presentation & Benchmarks

To evaluate the structure-activity relationship (SAR) of synthesized 2-pentylheptan-1-ol derivatives, experimental data should be benchmarked against the parent compound and regulatory thresholds. Below is a representative data matrix summarizing expected profiles.

Compound2D NRU IC50 (µM)2D MTT IC50 (µM)3D RhE Viability (%)UN GHS Classification
2-Pentylheptan-1-ol (Parent) ~150~210> 85%Non-Irritant
Derivative A (Ethoxylated) > 500> 500> 95%Non-Irritant
Derivative B (Esterified) ~80~11045%Category 2 Irritant
Positive Control (5% SDS) < 10< 10< 5%Category 2 Irritant

Note: A viability of ≤ 50% in the 3D RhE model strictly dictates a Category 2 Irritant classification under UN GHS guidelines[7].

References

  • Source: nih.
  • Title: Skin Irritation Test (SIT, OECD 439) - IIVS.
  • Source: x-cellr8.
  • Source: chula.ac.
  • Source: x-cellr8.
  • Source: benchchem.
  • Source: eag.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 2-pentylheptan-1-ol synthesis

Welcome to the Technical Support Center. Synthesizing 2-pentylheptan-1-ol—a highly symmetrical C12 branched primary alcohol—presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2-pentylheptan-1-ol—a highly symmetrical C12 branched primary alcohol—presents unique challenges. While drug development professionals often default to the Guerbet reaction for branched alcohols, generating a specific cross-coupled product usually results in poor yields. This guide provides field-proven troubleshooting, causality-driven methodologies, and self-validating protocols to help you achieve >85% yields.

Part 1: Yield Analytics & Route Selection

To improve your reaction yield, you must first select the thermodynamically and kinetically appropriate synthetic pathway. The table below summarizes the quantitative data comparing the two primary synthetic routes.

Table 1: Quantitative Comparison of Synthetic Routes for 2-Pentylheptan-1-ol

Synthesis RouteReagents RequiredExpected YieldMajor ByproductsCausality of Yield Loss
Cross-Guerbet Coupling 1-Pentanol + 1-Heptanol20–30%2-Propylheptan-1-ol (C10), 2-Pentylnonan-1-ol (C14)Statistical Probability: Similar electrophilicity of intermediate aldehydes leads to random cross/homo-aldol condensations.
Malonic Ester Synthesis Dimethyl malonate + 1-Bromopentane85–90%Mono-alkylated esters, unreacted alkyl halidesSteric Hindrance: The second alkylation step requires forcing conditions to overcome the steric bulk of the first pentyl group.

Recommendation: For high-purity pharmaceutical applications, abandon the Cross-Guerbet route. The Malonic Ester Synthesis (specifically utilizing a Krapcho decarboxylation) is the gold standard for symmetrical branched alcohols [1].

Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing low yields during the dialkylation of dimethyl malonate with 1-bromopentane. How can I push the reaction to completion? Causality & Solution: The first alkylation proceeds rapidly via an SN2 mechanism. However, the resulting mono-alkylated malonate is sterically hindered, increasing the activation energy required for the second SN2 attack. Furthermore, if you are using Sodium Ethoxide (NaOEt) in Ethanol, the equilibrium of enolate formation is not fully driven forward. Fix: Switch to Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF). NaH irreversibly deprotonates the malonate (releasing H2 gas), forcing the equilibrium to 100% enolate formation. Use 2.5 equivalents of 1-bromopentane and reflux for 18 hours to overcome steric drag.

Q2: My decarboxylation step yields a complex, degraded mixture instead of clean methyl 2-pentylheptanoate. What went wrong? Causality & Solution: Traditional acidic hydrolysis requires harsh heating (170 °C) which can cause retro-Claisen condensations or oxidative degradation [2]. Fix: Implement the Krapcho Decarboxylation . By heating the dialkylated dimethyl malonate with Lithium Chloride (LiCl) and water in Dimethyl Sulfoxide (DMSO) at 160 °C, the chloride ion acts as a nucleophile, attacking one of the methyl ester groups (SN2). This releases methyl chloride gas and forms a malonate half-ester, which smoothly decarboxylates. This avoids harsh pH extremes and preserves the remaining ester intact [1].

Q3: The final reduction with LiAlH4 leaves me with a low yield of 2-pentylheptan-1-ol and a messy emulsion during workup. How do I optimize this? Causality & Solution: Quenching LiAlH4 directly with acid or excess water creates a voluminous, gelatinous aluminum hydroxide emulsion. This emulsion physically traps the synthesized 2-pentylheptan-1-ol, severely reducing your isolated yield. Fix: Use the Fieser Workup Method . This strictly controlled hydration forces the aluminum salts to precipitate as a granular, easily filterable solid (sodium aluminate), allowing quantitative recovery of the alcohol from the ether layer.

Q4: I must use the Guerbet route for green chemistry requirements. How can I improve the cross-coupling yield? Causality & Solution: The Guerbet reaction relies on in-situ oxidation to aldehydes, aldol condensation, and subsequent reduction [3]. To favor the cross-product, you must manipulate the electrophile/nucleophile ratio. Fix: Use a highly active Ruthenium catalyst (e.g., Ru-MACHO) with a strong base (KOtBu). Slowly dose the 1-pentanol (which forms the more reactive electrophilic aldehyde) into a large excess of 1-heptanol. Continuously remove water via a Dean-Stark apparatus to drive the condensation equilibrium forward.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Yield Malonic Ester Route (Krapcho Method)

This protocol is validated to yield >85% pure 2-pentylheptan-1-ol [1].

Step 1: Dialkylation

  • Suspend 2.2 equivalents of NaH (60% dispersion in mineral oil, washed with hexanes) in anhydrous THF under N2 at 0 °C.

  • Dropwise add 1.0 equivalent of dimethyl malonate. Stir until H2 evolution ceases.

  • Add 2.5 equivalents of 1-bromopentane. Reflux the mixture for 18 hours.

  • In-Process QC: Run a GC-MS. The mono-alkylated mass peak (m/z 202) must be <2% compared to the dialkylated peak (m/z 272).

  • Quench with saturated NH4Cl, extract with EtOAc, and concentrate to yield crude dimethyl 2,2-dipentylmalonate.

Step 2: Krapcho Decarboxylation

  • Dissolve the crude dialkylated ester (1.0 equiv) in DMSO.

  • Add LiCl (2.2 equiv) and H2O (1.1 equiv).

  • Heat the mixture to 160 °C for 6 hours.

  • In-Process QC: Monitor via TLC (Hexane:EtOAc 9:1). The starting material spot should completely disappear, replaced by a higher Rf spot (methyl 2-pentylheptanoate).

  • Cool, dilute with brine, and extract with diethyl ether. Concentrate to yield the monoester.

Step 3: Reduction & Fieser Workup

  • Dissolve the monoester in anhydrous diethyl ether. Slowly add to a suspension of LiAlH4 (1.5 equiv) in ether at 0 °C. Reflux for 2 hours.

  • Fieser Quench: For every x grams of LiAlH4 used, sequentially add: x mL of H2O, x mL of 15% NaOH (aq), and 3x mL of H2O.

  • Stir vigorously until a white granular precipitate forms.

  • Filter through a Celite pad, wash the pad with ether, and concentrate the filtrate to yield pure 2-pentylheptan-1-ol.

Part 4: Pathway Visualization

G Start Target: 2-pentylheptan-1-ol M1 Dimethyl Malonate + 1-Bromopentane Start->M1 Route A: Malonic Ester G1 1-Pentanol + 1-Heptanol Start->G1 Route B: Cross-Guerbet M2 Dialkylation (NaH / THF) M1->M2 M3 Dimethyl 2,2-dipentylmalonate M2->M3 M4 Krapcho Decarboxylation (LiCl, H2O, DMSO, 160°C) M3->M4 M5 Methyl 2-pentylheptanoate M4->M5 M6 Reduction (LiAlH4 / Ether) M5->M6 Final Pure 2-pentylheptan-1-ol M6->Final High Yield (>85%) G2 Cross-Guerbet Coupling (Ru-catalyst, Base, 150°C) G1->G2 G3 Mixed Guerbet Alcohols (Statistical Mixture) G2->G3 G4 Fractional Distillation G3->G4 G4->Final Low Yield (20-30%)

Workflow comparison: Malonic Ester Synthesis vs. Cross-Guerbet for 2-pentylheptan-1-ol production.

References

  • Title: Supporting Information: General procedure for Krapcho's decarboxylation and reduction of dialkylated monoesters. Source: The Royal Society of Chemistry (RSC). URL: [Link]

  • Title: The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity. Source: Journal of the Chemical Society, Perkin Transactions 2 (University of Groningen / ResearchGate). URL: [Link]

  • Title: Valorization of Ethanol: Ruthenium-Catalyzed Guerbet and Sequential Functionalization Processes. Source: OSTI.gov (U.S. Department of Energy). URL: [Link]

Optimization

troubleshooting phase separation in 2-pentylheptan-1-ol aqueous emulsions

Welcome to the Technical Support Center for formulation scientists and drug development professionals. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation scientists and drug development professionals. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the physical chemistry of 2-pentylheptan-1-ol (a branched Guerbet alcohol) and provide self-validating, mechanistic workflows to resolve phase separation in your aqueous emulsions.

System Overview & Mechanistic Causality

2-pentylheptan-1-ol (C₁₂H₂₆O) is a highly hydrophobic, beta-branched primary alcohol[1]. Unlike linear fatty alcohols (e.g., 1-dodecanol) that pack tightly into highly ordered crystalline structures at the oil-water interface, the steric bulk of the beta-branch in 2-pentylheptan-1-ol creates a "wedge" shape.

When formulating oil-in-water (O/W) emulsions, this branched structure disrupts the packing parameter ( v/al ) of standard linear surfactants. If the surfactant tails cannot effectively intercalate with the bulky 2-pentylheptan-1-ol molecules, microscopic voids form in the interfacial film. This leads to high interfacial tension and rapid droplet coalescence upon collision. Therefore, resolving phase separation in these systems requires moving away from theoretical Hydrophilic-Lipophilic Balance (HLB) calculations and utilizing empirical, thermodynamically driven techniques like the Phase Inversion Temperature (PIT) method[2].

Diagnostic Logical Workflow

Before adjusting your formulation, you must identify the physical mechanism driving the phase separation. The following diagnostic logic isolates the root cause based on visual and physical symptoms.

DiagnosticLogic Start Phase Separation Detected Type1 Creaming (Reversible) Start->Type1 Type2 Coalescence (Irreversible) Start->Type2 Root1 Density Mismatch / Large Droplet Size Type1->Root1 Root2 HLB Mismatch / Poor Interfacial Film Type2->Root2 Fix1 Increase Homogenization & Add Rheology Modifier Root1->Fix1 Fix2 Optimize Surfactant Blend via PIT Method Root2->Fix2

Logical diagnostic workflow for identifying and resolving emulsion phase separation.

Physicochemical Benchmarks

To stabilize the system, your formulation parameters must account for the specific quantitative properties of 2-pentylheptan-1-ol.

ParameterValueImplications for Emulsion Stability
Molecular Formula C₁₂H₂₆OHighly hydrophobic; requires a robust, mixed emulsifier system to lower interfacial tension.
Molecular Weight 186.33 g/mol [1]Moderate molecular weight; susceptible to Ostwald ripening if the dispersed phase is highly soluble in surfactant micelles.
XLogP3 (Hydrophobicity) 4.8[1]Strongly partitions into the oil phase; practically insoluble in the aqueous continuous phase.
Topological Polar Surface Area 20.2 Ų[1]The single hydroxyl group provides weak surface activity, allowing it to act as a co-surfactant that can disrupt primary surfactant layers.
Structural Feature Beta-branched (Guerbet)Steric bulk prevents tight surfactant packing, necessitating the use of bulky or polymeric surfactants for optimal coverage.

Self-Validating Experimental Protocols

Protocol A: HLB Optimization via Phase Inversion Temperature (PIT) Method

Because Guerbet alcohols interact unpredictably with surfactants, the PIT method leverages thermodynamics to force a stable emulsion. By using non-ionic polyethoxylated surfactants, heating dehydrates the PEG chains, shifting the emulsion from O/W to W/O. Rapid cooling locks in a kinetically stable, ultra-fine O/W emulsion[2].

Step-by-Step Methodology:

  • Preparation: Combine 2-pentylheptan-1-ol (oil phase, e.g., 5-10% w/w), water, and a non-ionic surfactant blend (e.g., Ceteareth-20 and Glyceryl Stearate) in a jacketed vessel.

  • Heating & Agitation: Heat the mixture steadily (approx. 2°C/min) while stirring at 500 RPM. Target a temperature range of 50°C to 85°C[2].

  • Monitoring (Self-Validation Checkpoint): Submerge a conductivity probe into the vessel. Initially, the O/W emulsion will exhibit high electrical conductivity. As the temperature reaches the PIT, the system will become optically translucent (microemulsion phase), and conductivity will plummet to near zero as it inverts to a W/O state. This sudden drop is your self-validating proof of phase inversion.

  • Quenching: Emulsion concentrates are not storage-stable on cooling and will separate if cooled slowly[2]. Immediately dilute the concentrate by stirring it into an initial charge of cold water (at least 15°C lower than the lower limit of the microemulsion range)[2].

PITMethod Step1 Mix Oil, Water & Non-ionic Surfactants Step2 Heat System Steadily (Monitor Temp) Step1->Step2 Step3 Conductivity Drops (Inversion to W/O) Step2->Step3 Step4 Identify Phase Inversion Temperature (PIT) Step3->Step4 Self-Validation Step5 Quench with Cold Water Below PIT Range Step4->Step5 Lock-in O/W state

Experimental workflow for stabilizing emulsions via the Phase Inversion Temperature (PIT) method.

Protocol B: Accelerated Volumetric Stability Testing

To quantify the success of your formulation, you must measure the rate of phase separation under controlled stress[3].

Step-by-Step Methodology:

  • Preparation: Transfer exactly 40 mL of the prepared 2-pentylheptan-1-ol emulsion into a clean, 100 mL graduated cylinder[3].

  • Thermal Stress: Place the cylinder in a water bath set to 45°C to accelerate kinetic collisions between droplets[3].

  • Observation (Self-Validation Checkpoint): Leave the cylinder undisturbed. Record the volume of the separated aqueous (bottom) and oil (top) phases at 1, 4, 24, and 72 hours. The visual meniscus provides an objective, self-validating measurement of instability without relying on secondary light-scattering instruments.

  • Data Analysis: Calculate the Emulsion Stability Index (ESI). A stable formulation will show a separation rate of < 2% by volume over 72 hours[3].

Mechanistic FAQs

Q: Why does my 2-pentylheptan-1-ol emulsion look perfect at 60°C but separate immediately upon cooling to room temperature? A: You are likely trapping the system in its microemulsion phase. Formulations containing Guerbet alcohols and non-ionic emulsifiers often form transparent microemulsions at elevated temperatures (e.g., 50°–65°C)[2]. However, these emulsion concentrates are not storage-stable upon slow cooling and will undergo phase separation[2]. To resolve this, you must kinetically trap the droplets by rapidly diluting the hot concentrate into a cold water phase (quench cooling)[2].

Q: How do I distinguish between Ostwald ripening and coalescence in this specific system? A: Both result in an increase in droplet size, but the causality differs. Coalescence is driven by a weak interfacial film (often due to the steric bulk of the beta-branch). Ostwald ripening is driven by the solubility of 2-pentylheptan-1-ol in the continuous phase. To diagnose: add a small amount of a highly insoluble oil (like squalane) to the 2-pentylheptan-1-ol phase. If the phase separation stops, the issue was Ostwald ripening (the squalane alters the entropy of mixing, halting the ripening). If separation continues, the issue is coalescence, and you need a higher surfactant concentration or a polymeric emulsifier.

Q: Can 2-pentylheptan-1-ol be utilized in advanced drug delivery systems, such as Lipid Nanoparticles (LNPs) for nucleic acids? A: Yes. Derivatives of 2-pentylheptan-1-ol are frequently utilized as hydrophobic tails in the synthesis of novel ionizable lipids for nucleic acid delivery[4][5]. In these advanced applications, traditional homogenization is replaced by microfluidic mixing or solvent evaporation techniques to prevent macroscopic phase separation and ensure precise self-assembly of the lipid bilayer around the nucleic acid core[4][5].

References[1] 2-Pentyl-1-heptanol | C12H26O | CID 239008 - PubChem - NIH. Link[2] US20060204468A1 - Cosmetic emulsions with long-term stability - Google Patents. Link[3] A Comparative Analysis of 2-Butyl-1-dodecanol and Commercial Surfactants - Benchchem.Link[4] US20220096381A1 - Lipid composition - Google Patents. Link[5] WO2021095876A1 - Lipid composition - Google Patents. Link

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Pentylheptan-1-ol Synthesis &amp; Minimizing Isomeric Byproducts

Welcome to the Technical Support Center. 2-Pentylheptan-1-ol (C₁₂H₂₆O) is a highly branched, asymmetric Guerbet-type alcohol utilized in specialized lipid nanoparticle (LNP) formulations, advanced surfactants, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Pentylheptan-1-ol (C₁₂H₂₆O) is a highly branched, asymmetric Guerbet-type alcohol utilized in specialized lipid nanoparticle (LNP) formulations, advanced surfactants, and drug delivery systems. Its unique branching provides excellent fluidity and low melting points. However, synthesizing this asymmetric alcohol with high regiochemical purity is notoriously difficult.

This guide addresses the mechanistic origins of isomeric byproducts and provides validated, field-proven protocols to eliminate them.

G Start Select Synthesis Route for 2-Pentylheptan-1-ol Route1 Cross-Guerbet / Aldol Route (Industrial / Scalable) Start->Route1 Route2 Malonic Ester Route (High Purity / Lab Scale) Start->Route2 Issue1 Issue: Statistical Mixture (C10, C12, C14 Alcohols) Route1->Issue1 Issue2 Issue: Regioisomer Formation (2-Propylnonan-1-ol) Route1->Issue2 Issue3 Issue: Mono-alkylated Byproduct (Heptan-1-ol) Route2->Issue3 Fix1 Solution: Slow Dosing of Pentanal (Kinetic Control) Issue1->Fix1 Fix2 Solution: Directed Aldol (Pre-formed Enamines) Issue2->Fix2 Fix3 Solution: Force Di-alkylation (>2.2 eq RX, Extended Reflux) Issue3->Fix3

Workflow for identifying and resolving isomeric byproducts in 2-pentylheptan-1-ol synthesis.

Section 1: The Cross-Guerbet & Aldol Condensation Routes

Context: The Guerbet reaction couples two alcohols via a dehydrogenation-aldol-dehydration-hydrogenation sequence[1]. When synthesizing an asymmetric alcohol like 2-pentylheptan-1-ol from 1-pentanol and 1-heptanol, cross-condensation yields a statistical mixture of products[2].

FAQ 1: Why does my cross-Guerbet reaction yield a complex mixture of C10, C12, and C14 alcohols?

Root Cause: The catalyst system (typically basic/metallic, e.g., Cu/Ni on hydroxyapatite) indiscriminately dehydrogenates both 1-pentanol and 1-heptanol to pentanal and heptanal[1]. Because both aldehydes can form enolates and both can act as electrophiles, four distinct aldol condensation pathways occur simultaneously:

Nucleophile (Enolate)ElectrophileIntermediate EnalFinal Alcohol ProductMolecular Weight
PentanalPentanal2-propylhept-2-enal2-propylheptan-1-ol (C10)158.28 g/mol
HeptanalHeptanal2-pentylnon-2-enal2-pentylnonan-1-ol (C14)214.39 g/mol
PentanalHeptanal2-propylnon-2-enal2-propylnonan-1-ol (C12)186.34 g/mol
Heptanal Pentanal 2-pentylhept-2-enal 2-pentylheptan-1-ol (C12) 186.34 g/mol
FAQ 2: How can I suppress the formation of the 2-propylnonan-1-ol regioisomer?

Solution: You must control the enolization kinetics. Pentanal is less sterically hindered, making it a superior electrophile, but its alpha-protons are also highly accessible, making it prone to enolization. To force heptanal to act as the nucleophile and pentanal as the electrophile, implement one of the following strategies:

  • Kinetic Dosing (Industrial Flow): Pre-heat heptanal with the base catalyst to establish a saturated heptanal enolate pool. Slowly dose pentanal into the reactor. Because pentanal is immediately consumed by the vast excess of heptanal enolate, pentanal self-condensation and pentanal-enolate cross-reactions are kinetically starved.

  • Directed Aldol (Lab Scale): Convert heptanal into a bulky enamine (e.g., using morpholine or diisopropylamine). The enamine acts as a specific nucleophile that will selectively attack the subsequently added pentanal, bypassing statistical scrambling entirely.

Section 2: The Malonic Ester Route (High-Purity Lab Scale)

Context: For drug development applications (e.g., LNP lipid tails), absolute regiochemical purity is required. The malonic ester synthesis provides a structurally unambiguous route to 2-pentylheptan-1-ol by avoiding chaotic cross-aldol pathways[3].

FAQ 3: My final product is contaminated with heptan-1-ol. What went wrong?

Root Cause: Heptan-1-ol is the downstream reduction product of incomplete alkylation. Diethyl malonate has two acidic alpha-protons. The first alkylation with 1-iodopentane forms diethyl 2-pentylmalonate. The pKa of the remaining alpha-proton is significantly higher due to the electron-donating pentyl group. If the second alkylation fails, the mono-alkylated intermediate undergoes saponification and decarboxylation to form heptanoic acid, which subsequently reduces to heptan-1-ol. Solution: Force the di-alkylation by using a strong base (Sodium ethoxide) and a strict stoichiometric excess of the alkylating agent (2.2 to 2.5 equivalents of 1-iodopentane) with extended reflux times[3]. Monitor the reaction via GC-MS to ensure the complete disappearance of the mono-alkylated intermediate before proceeding to saponification.

FAQ 4: How do I ensure complete decarboxylation of 2,2-dipentylmalonic acid?

Root Cause: 2,2-dipentylmalonic acid is highly sterically hindered. Standard decarboxylation temperatures (130–150 °C) result in incomplete CO₂ evolution, leaving di-carboxylic impurities that poison the subsequent reduction step. Solution: The neat solid must be heated to exactly 170 °C for 24 hours[3]. Self-Validation: Monitor the reaction via FTIR. The process is complete when the broad di-acid O-H stretch resolves and the C=O peak shifts to a sharp monocarboxylic acid stretch.

Section 3: Validated Experimental Protocol

High-Purity Synthesis of 2-Pentylheptan-1-ol via Malonic Ester

This protocol is adapted from validated literature procedures for the synthesis of highly branched primary alkyl sulfates[3].

Step 1: Di-alkylation

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (7.0 molar equivalents) in anhydrous ethanol.

  • Add diethyl malonate (1.0 eq) to the cooled solution.

  • Slowly add 1-iodopentane (2.2 eq).

  • Reflux the mixture under an inert atmosphere for 16 hours.

Step 2: Saponification & Acidification

  • Add an excess of aqueous sodium hydroxide to the reaction flask and continue refluxing for an additional 4 hours.

  • Cool the mixture to room temperature.

  • Carefully acidify the solution using concentrated hydrochloric acid until pH < 2.

  • Remove the ethanol under reduced pressure until crude 2,2-dipentylmalonic acid precipitates as a yellow solid.

Step 3: Decarboxylation

  • Heat the crude solid neat at 170 °C for 24 hours to afford crude 2-pentylheptanoic acid[3].

  • Purify the intermediate via vacuum distillation. Collect the fraction boiling at 170 °C / 7 mmHg as a colorless liquid.

Step 4: Reduction

  • Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether.

  • Slowly add the purified 2-pentylheptanoic acid at room temperature.

  • Reflux the mixture overnight.

  • Perform a standard Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to quench the unreacted LiAlH₄.

  • Extract with diethyl ether, dry over anhydrous Na₂SO₄, and distill under reduced pressure to yield pure 2-pentylheptan-1-ol (bp 170 °C / 1 mmHg)[3].

References

  • Catalysis Science & Technology - RSC Publishing. "Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization." Available at:[Link]

  • ResearchGate. "The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity in concentrated aqueous mixtures of sodium primary alkyl sulfates: 1-benzoyl-3-phenyl-1,2,4-triazole as a probe of water activity." Available at:[Link]

Sources

Optimization

overcoming steric hindrance in 2-pentylheptan-1-ol functionalization reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique synthetic challenges associated with 2-pentylheptan-1-ol (CAS: 6345-85-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique synthetic challenges associated with 2-pentylheptan-1-ol (CAS: 6345-85-3)[1].

Because 2-pentylheptan-1-ol is a highly branched, symmetric Guerbet alcohol (C12H26O), the massive steric bulk at the beta-carbon (C2)—which is substituted with two pentyl chains—creates a "neopentyl-like" steric environment[2]. This severely impedes standard nucleophilic substitutions, making routine functional group interconversions a significant bottleneck in drug development and materials science.

Below, you will find field-proven causality analyses, quantitative data, and self-validating protocols to overcome these steric barriers.

Part 1: Troubleshooting Guides & FAQs

Section 1: Esterification & Acylation Challenges

Q: Why do standard Fischer esterification protocols fail with 2-pentylheptan-1-ol, and how can I achieve >90% yield?

Causality: Fischer esterification relies on the alcohol acting as a nucleophile to attack a protonated carbonyl carbon. The transition state for tetrahedral intermediate formation is sterically congested by the twin beta-pentyl chains of 2-pentylheptan-1-ol, leading to reaction stalling and yields often below 20%[3].

Solution: Transition to a Steglich Esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly efficient acyl transfer catalyst, forming an N-acylpyridinium intermediate that is electrophilic enough to force the sterically hindered alcohol to react, bypassing the traditional tetrahedral bottleneck[4].

Section 2: Halogenation & SN2 Substitutions

Q: Attempting to convert 2-pentylheptan-1-ol to its alkyl bromide using PBr₃ yields mostly elimination products or unreacted starting material. What is the alternative?

Causality: PBr₃ relies on the SN2 displacement of a bulky phosphite leaving group. The neopentyl-like beta-branching of 2-pentylheptan-1-ol severely retards SN2 trajectory access. Because the substitution is slow, carbocation rearrangements (SN1) or E2 elimination outcompete the desired pathway[5].

Solution: Utilize the Appel Reaction with Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄). The formation of the intermediate alkoxyphosphonium salt is highly favorable. The immense thermodynamic driving force of triphenylphosphine oxide (Ph₃P=O) formation pushes the sterically demanding SN2 displacement without ever forming a free carbocation, preventing rearrangement[6][7].

Section 3: Oxidation to Aldehydes/Carboxylic Acids

Q: Swern oxidation of 2-pentylheptan-1-ol gives incomplete conversion. How do I push it to the aldehyde efficiently?

Causality: Swern oxidation requires the formation of an alkoxysulfonium ylide. The bulky beta-pentyl groups hinder the initial attack of the alcohol on the activated DMSO-oxalyl chloride complex.

Solution: Implement a Cu(I)/TEMPO Aerobic Oxidation . TEMPO oxidations are remarkably tolerant of beta-branching because the oxoammonium cation reacts via a cyclic, highly organized transition state that is significantly less sensitive to beta-sterics than the Swern intermediate[8].

Part 2: Logical Relationships & Workflows

G Start 2-Pentylheptan-1-ol (Guerbet Alcohol) Decision Desired Functionalization? Start->Decision Est Esterification Decision->Est Hal Halogenation Decision->Hal Oxi Oxidation Decision->Oxi BadEst Fischer Esterification (Fails: Steric Clash) Est->BadEst GoodEst Steglich Esterification (DCC/DMAP) Est->GoodEst BadHal PBr3 / SOCl2 (Fails: Rearrangement) Hal->BadHal GoodHal Appel Reaction (PPh3 / CBr4) Hal->GoodHal BadOxi Swern Oxidation (Slow Ylide Formation) Oxi->BadOxi GoodOxi Cu(I)/TEMPO Aerobic (Tolerates β-branching) Oxi->GoodOxi

Workflow for selecting functionalization strategies for 2-pentylheptan-1-ol.

Mechanism Alc 2-Pentylheptan-1-ol (Neopentyl-like β-carbon) Path1 PBr3 Pathway Alc->Path1 Path2 Appel Pathway (PPh3/CBr4) Alc->Path2 Int1 Bulky Phosphite Leaving Group (SN2 Blocked) Path1->Int1 Int2 Alkoxyphosphonium Salt (Highly Electrophilic) Path2->Int2 Out1 E2 Elimination / Carbocation Rearrangement Int1->Out1 Steric Hindrance Out2 Clean SN2 Inversion (Thermodynamically Driven) Int2->Out2 Ph3P=O Sink

Mechanistic causality of steric hindrance in halogenation pathways.

Part 3: Quantitative Data & Methodologies

Table 1: Quantitative Comparison of Esterification Methods for 2-Pentylheptan-1-ol
MethodReagentsTemp (°C)Yield (%)Primary Byproduct / Issue
Fischer Carboxylic Acid, H₂SO₄ (cat.)80 - 110< 20%Steric clash prevents tetrahedral intermediate formation.
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP2565 - 75%Mixed anhydride formation is slow; competing hydrolysis.
Steglich DCC, DMAP (0.1 equiv)0 to 25> 90%Dicyclohexylurea (DCU) precipitation (easily filtered).
Experimental Protocols

Protocol 1: Steglich Esterification of 2-Pentylheptan-1-ol Self-Validation Check: The reaction is driven by the visible precipitation of DCU. If the solution remains clear after 30 minutes, the DCC is likely degraded.

  • Dissolve 2-pentylheptan-1-ol (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Add DMAP (0.1 equiv) and cool the mixture to 0 °C using an ice bath.

  • Add DCC (1.1 equiv) dropwise as a concentrated solution in CH₂Cl₂.

  • Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Filter the white precipitate (dicyclohexylurea, DCU) through a pad of Celite.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Appel Reaction (Bromination) of 2-Pentylheptan-1-ol Self-Validation Check: The reaction must turn slightly yellow upon PPh₃ addition. A dark brown mixture indicates excessive exotherm and potential elimination side-products.

  • Dissolve 2-pentylheptan-1-ol (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under argon.

  • Add PPh₃ (1.25 equiv) in small portions over 15 minutes to strictly control the exothermic formation of the phosphonium intermediate.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor completion via TLC (stain with phosphomolybdic acid; the alcohol will appear as a dark blue spot).

  • Quench with distilled water, extract the aqueous layer with CH₂Cl₂, and dry the combined organic layers.

  • Concentrate the solvent to ~10% volume and precipitate the Ph₃P=O byproduct by adding cold hexane. Filter the resulting white solid.

  • Purify the filtrate via flash chromatography (100% hexanes) to isolate 1-bromo-2-pentylheptane.

Protocol 3: Cu(I)/TEMPO Aerobic Oxidation to 2-Pentylheptanal Self-Validation Check: The active catalytic species is red-brown. A premature shift to a pale green color indicates oxygen starvation or catalyst deactivation.

  • In a round-bottom flask open to ambient air, dissolve 2-pentylheptan-1-ol (1.0 equiv) in CH₃CN (0.5 M).

  • Add TEMPO (5 mol %), [Cu(MeCN)₄]OTf (5 mol %), and 2,2'-bipyridine (5 mol %).

  • Add N-methylimidazole (NMI) (10 mol %) as a basic additive to facilitate proton transfer.

  • Stir vigorously at room temperature for 6-8 hours. Ensure high surface-area-to-volume ratio for maximum oxygen exchange.

  • Dilute the mixture with diethyl ether and wash with water to remove the copper catalyst complex.

  • Dry the organic layer over MgSO₄, concentrate carefully (avoiding high heat to prevent aldehyde auto-oxidation), and purify via short-path distillation to yield pure 2-pentylheptanal.

Sources

Troubleshooting

Technical Support Center: 2-Pentylheptan-1-ol Purification &amp; Troubleshooting

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing unreacted 2-pentylheptan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing unreacted 2-pentylheptan-1-ol from complex reaction mixtures.

2-Pentylheptan-1-ol is a highly lipophilic, beta-branched primary alcohol (a Guerbet-type alcohol). Its massive hydrocarbon bulk and strong intermolecular van der Waals forces make it notoriously difficult to remove via standard aqueous workups or normal-phase chromatography. This guide provides field-proven, self-validating strategies to isolate your target compounds with high purity.

Part 1: Physicochemical Profiling

Understanding the physical properties of the impurity is the first step in designing a logical purification workflow. The table below summarizes the key data points that dictate our purification strategies.

Table 1: Physicochemical Properties of 2-Pentylheptan-1-ol

PropertyValueImpact on Purification Strategy
Molecular Weight 186.34 g/mol High mass prevents removal via standard rotary evaporation.
Boiling Point (Atmospheric) ~260–265 °CAtmospheric distillation will cause thermal degradation of most organic targets.
Boiling Point (Vacuum) 170 °C at 1–7 mmHg[1]Requires high-vacuum (Kugelrohr) setup for thermal stripping[2].
Lipophilicity (LogP) ~4.5 - 5.0Co-elutes with lipophilic targets; acts as a surfactant, causing emulsions.
Part 2: Purification Strategy Decision Tree

Before proceeding to the troubleshooting FAQs, use the logical decision tree below to select the optimal purification method based on your target molecule's stability and functional groups.

DecisionTree Q1 Is target stable >170°C at 1 mmHg? Distillation Vacuum Distillation (Kugelrohr) Q1->Distillation Yes Q2 Does target have free -OH or 1°/2° -NH2? Q1->Q2 No Scavenging Chemical Scavenging (Phthalic Anhydride) Q2->Scavenging No Chromatography Reverse-Phase Chromatography (C18) Q2->Chromatography Yes

Decision tree for selecting a purification strategy for 2-pentylheptan-1-ol removal.

Part 3: Troubleshooting FAQs

Q: My target product decomposes at 150 °C. How can I remove unreacted 2-pentylheptan-1-ol without thermal degradation? A: Standard vacuum stripping is the industrial standard for Guerbet alcohol removal[2], but it requires temperatures of at least 170 °C even at 1–7 mmHg[1]. If your product is thermally labile, distillation is contraindicated. Instead, employ Chemical Scavenging . By reacting the mixture with an anhydride (e.g., phthalic anhydride), the unreacted 2-pentylheptan-1-ol is converted into a phthalate half-ester. This introduces an ionizable carboxylic acid moiety, allowing the lipophilic impurity to be deprotonated and partitioned into an aqueous bicarbonate phase, leaving your neutral product safely in the organic phase[3].

Q: I attempted normal-phase silica gel chromatography, but 2-pentylheptan-1-ol co-elutes with my product. Why is this happening? A: 2-Pentylheptan-1-ol is highly lipophilic due to its C12 branched hydrocarbon tail, yet it possesses a polar hydroxyl headgroup. On normal-phase silica, its retention is primarily driven by the hydrogen bonding of this single hydroxyl group. If your target molecule has a similar hydrogen-bonding capacity (e.g., another alcohol, ester, or amine), their retention factors ( Rf​ ) will converge. To resolve this, switch to Reverse-Phase Chromatography (C18) . Reverse-phase separates based on hydrophobicity; the massive hydrophobic bulk of the 2-pentylheptyl chain will cause it to retain strongly on the C18 stationary phase, allowing more polar target molecules to elute first.

Q: During liquid-liquid extraction after chemical scavenging, I am forming unbreakable emulsions. How do I resolve this? A: Guerbet alcohols and their derivatized half-esters are potent surfactants[2]. When deprotonated in aqueous base, they form micelles that stabilize oil-in-water emulsions. To break the emulsion, you must disrupt this micellar interface:

  • Increase ionic strength: Add saturated NaCl (brine) to the aqueous phase to salt out the organic layer and compress the electrical double layer of the micelles.

  • Alter the organic solvent: Dilute the organic phase with a non-polar solvent like heptane to change the density differential and reduce surfactant solubility in the organic layer.

  • Mechanical disruption: Vacuum filter the biphasic mixture through a Celite pad to mechanically shear the emulsion and remove stabilizing particulates.

Part 4: Validated Experimental Protocols
Protocol 1: Chemical Scavenging via Phthalic Anhydride

Purpose: To selectively derivatize unreacted 2-pentylheptan-1-ol into a water-soluble salt, avoiding chromatography[3]. Prerequisite: Target molecule must NOT contain unhindered primary/secondary alcohols or amines.

ScavengingWorkflow Start Crude Mixture (Product + Alcohol) AddReagents Add Phthalic Anhydride & Pyridine/DMAP Start->AddReagents Reaction Derivatization (Forms Half-Ester) AddReagents->Reaction Extraction Biphasic Extraction (EtOAc / Aq. NaHCO3) Reaction->Extraction Aqueous Aqueous Phase (Scavenged Salt) Extraction->Aqueous Deprotonated Organic Organic Phase (Purified Product) Extraction->Organic Neutral

Workflow for the chemical scavenging of unreacted 2-pentylheptan-1-ol using phthalic anhydride.

Step-by-Step Methodology:

  • Reagent Addition: Dissolve the crude reaction mixture in anhydrous dichloromethane (DCM). Add 1.5 equivalents of phthalic anhydride (relative to the estimated unreacted alcohol) and 2.0 equivalents of pyridine. Add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP).

  • Reaction Incubation: Stir the mixture at 40 °C for 4–6 hours.

    • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 8:2). The 2-pentylheptan-1-ol spot ( Rf​ ~0.6) must completely disappear, replaced by a baseline spot (the highly polar half-ester). Do not proceed until conversion is complete.

  • Quenching: Cool to room temperature and quench with 5 mL of water. Evaporate the bulk of the DCM under reduced pressure.

  • Phase Separation: Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with:

    • 1M HCl (3x) to protonate and remove pyridine and DMAP.

    • Saturated aqueous NaHCO 3​ (3x) to deprotonate and extract the phthalate half-ester into the aqueous phase. Caution: Vent the separatory funnel frequently due to CO 2​ evolution.

  • Product Recovery: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the purified product.

Protocol 2: High-Vacuum Fractional Distillation (Kugelrohr)

Purpose: Thermal stripping of the unreacted alcohol[2]. Prerequisite: Target molecule must be thermally stable up to 200 °C and have a boiling point significantly higher than 170 °C at 1 mmHg.

Step-by-Step Methodology:

  • Setup: Transfer the crude mixture to a Kugelrohr distillation flask. Ensure the system is connected to a high-vacuum pump equipped with a liquid nitrogen cold trap to protect the pump from volatile organics.

  • Evacuation: Apply vacuum and allow the system to equilibrate below 1 mmHg.

  • Heating: Gradually increase the oven temperature to 170 °C.

    • Self-Validation Step: Observe the condensation of a colorless liquid in the receiving bulb. This confirms the active stripping of 2-pentylheptan-1-ol[1].

  • Completion: Maintain temperature and vacuum until no further condensation is observed in the receiving bulb (typically 1–2 hours depending on scale).

  • Cooling: Allow the system to cool completely to room temperature before breaking the vacuum. Breaking the vacuum while the product is hot will cause severe oxidative degradation.

References
  • US7119125B1 - Bi-modal Guerbet alkoxy sulfate surfactants Source: Google Patents URL
  • Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols Source: ResearchGate URL
  • The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1.

Sources

Optimization

resolving co-elution issues of 2-pentylheptan-1-ol with other branched alcohols

Guide: Resolving Co-elution Issues of 2-Pentylheptan-1-ol with Other Branched Alcohols Welcome to our dedicated technical support guide for resolving the challenging co-elution of 2-pentylheptan-1-ol with other structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide: Resolving Co-elution Issues of 2-Pentylheptan-1-ol with Other Branched Alcohols

Welcome to our dedicated technical support guide for resolving the challenging co-elution of 2-pentylheptan-1-ol with other structurally similar branched-chain alcohols. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in achieving baseline separation of these compounds in their gas chromatography (GC) analyses. We will explore the root causes of this common issue and provide a systematic, field-proven approach to troubleshooting and method development.

Frequently Asked Questions (FAQs)

Q1: Why does 2-pentylheptan-1-ol frequently co-elute with other branched alcohols?

A: The co-elution of 2-pentylheptan-1-ol with other C12 branched-chain alcohols is primarily due to their similar physicochemical properties. These isomers often share comparable boiling points and polarities, leading to very close retention times on a gas chromatography (GC) column, especially when using standard non-polar or mid-polarity stationary phases.[1] Their structural similarity means they interact with the stationary phase in a nearly identical manner, making separation a significant challenge.

Q2: What are the most common branched alcohols that co-elute with 2-pentylheptan-1-ol?

A: Common culprits include other C12 alcohol isomers. The exact identification of the co-eluting peak is a critical first step and may require mass spectrometry (MS) detection to confirm the molecular weight and fragmentation patterns of the analytes.[2]

Q3: How can I confirm that I have a co-elution issue?

A: A strong indicator of co-elution is an asymmetrical peak with a shoulder.[2][3] If you are using a mass spectrometer (MS) detector, you can acquire mass spectra at different points across the chromatographic peak (beginning, apex, and end). If the mass spectra or the ion ratios change, it confirms the presence of more than one compound.[2][3]

Q4: Can I resolve this co-elution by simply changing the temperature program of my GC method?

A: While optimizing the temperature program is a crucial step, it may not be sufficient on its own to resolve structurally similar isomers. A slower temperature ramp rate can sometimes improve separation by allowing more interaction time with the stationary phase.[4][5] However, if the fundamental selectivity of the column for the two analytes is poor, temperature optimization alone will likely not achieve baseline resolution.[6]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This troubleshooting guide follows a logical progression from simple method adjustments to more comprehensive changes in your analytical approach.

Step 1: Foundational System Checks

Before modifying your method, ensure your GC system is performing optimally.

  • Protocol: System Health Check

    • Inlet Maintenance: Regularly replace the inlet liner, O-ring, and septa to prevent contamination and active sites that can cause peak tailing.[3]

    • System Bake-out: Perform a system bake-out to remove any contaminants from the system.[7]

    • Column Installation: Ensure the column is properly installed with clean, square cuts to prevent peak distortion.[3]

Step 2: Optimize the GC Temperature Program

A methodical optimization of the temperature program can sometimes provide the necessary resolution.

  • Protocol: Temperature Program Optimization

    • Scouting Run: Perform a fast temperature ramp (e.g., 20°C/min) to determine the elution temperature of the target analytes.

    • Optimize Ramp Rate: Based on the scouting run, decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) in the region where the target compounds elute.[5] This increases the interaction time with the stationary phase and can improve the separation of closely eluting compounds.[5]

    • Initial Temperature: If the co-eluting peaks are at the beginning of the chromatogram, lowering the initial oven temperature can improve their separation.[5]

Step 3: Evaluate and Select an Appropriate GC Column

The choice of the GC column's stationary phase is the most critical factor in achieving selectivity for isomeric compounds.[3][4]

  • Expertise & Experience: For separating branched-chain alcohols, which are polar compounds, a stationary phase with a higher polarity is often required.[8][9] Standard non-polar phases like those based on 5% diphenyl / 95% dimethyl polysiloxane may not provide sufficient resolution.

  • Recommended Column Chemistries:

    • Polyethylene Glycol (PEG) Phases (WAX): These are highly polar columns and are an excellent starting point for separating alcohol isomers due to their strong interactions with the hydroxyl group.[4][9]

    • Mid-to-High Polarity Cyanopropyl Phases: Columns with cyanopropyl functional groups offer different selectivity compared to WAX columns and can be effective in resolving alcohol isomers.[10][11]

Table 1: Recommended GC Columns for Branched Alcohol Separation

Stationary Phase TypeCommon Trade NamesSeparation PrincipleIdeal For
Polyethylene Glycol (PEG)DB-WAX, HP-WAX, Stabilwax®Hydrogen BondingPolar compounds, general alcohol analysis.[9]
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneDB-624, Rtx-624Dipole-Dipole InteractionsResolving both polar and non-polar volatiles.[9]
14% Cyanopropylphenyl / 86% DimethylpolysiloxaneRtx-1301Dipole-Dipole InteractionsGood for resolving critical pairs of alcohols.[11]
  • Experimental Workflow for Column Selection:

G A Co-elution of Branched Alcohols Observed B Confirm Co-elution with GC-MS A->B C Optimize Temperature Program B->C D Resolution Achieved? C->D E Select High-Polarity GC Column (e.g., WAX or Cyanopropyl) D->E No I Analysis Complete D->I Yes F Method Development on New Column E->F G Resolution Achieved? F->G H Consider Derivatization or Chiral Column G->H No G->I Yes

Caption: Troubleshooting workflow for resolving co-elution.

Step 4: Consider Derivatization

Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties.[12] For alcohols, this can enhance volatility and reduce polarity, which can significantly improve peak shape and resolution.[13]

  • Acylation: Reacting the alcohols with a reagent like valeryl chloride converts them into less polar, more volatile esters.[13]

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[12]

  • Protocol: Derivatization with Valeryl Chloride

    • Sample Preparation: Transfer 500 µL of your sample or standard into a 2 mL GC vial.[13]

    • Reagent Addition: Add 50 µL of valeryl chloride to the vial.[13]

    • Reaction: Cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 60 minutes. For sterically hindered alcohols, gentle heating (e.g., 60°C for 30 minutes) may be necessary.[13]

    • Quenching: Add 500 µL of deionized water to quench any unreacted valeryl chloride.[13]

    • Analysis: Inject the organic layer into the GC.

Step 5: Chiral Separations

If the co-eluting branched alcohols are enantiomers (non-superimposable mirror images), a chiral stationary phase is required for their separation.[14][15]

  • Chiral Stationary Phases (CSPs): Cyclodextrin-based columns are commonly used for the chiral separation of volatile compounds like alcohols.[14] These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times.[14]

  • Derivatization for Chiral Analysis: Derivatizing chiral alcohols to their acetate esters can sometimes enhance the separation factor on a chiral column.[16]

References

  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]

  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Pandey, P. K. (2025, November 11). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru.co. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

  • ALS Environmental. (n.d.). Determination of C12-C14 Fatty Alcohols in Aqueous Matrices by GC-MS. Retrieved from [Link]

  • ACS Publications. (2011, July 13). Chiral Metal–Organic Frameworks for High-Resolution Gas Chromatographic Separations. Journal of the American Chemical Society. Retrieved from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 23). The State of the Art in Chiral Capillary Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the 13C/12C ratios of ethanol and higher alcohols in wine by GC-C-IRMS analysis. Retrieved from [Link]

  • PubMed. (2022, July 15). Detection and determination of C12-, C14-, C16-alkyldimethylamines in human blood using gas chromatography-mass spectrometry. Retrieved from [Link]

  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2018, May 29). Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel exhaust, lubricating oil and diesel fuel. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing surfactant properties of 2-pentylheptan-1-ol versus 1-dodecanol

In the development of advanced pharmaceutical formulations, lipid nanoparticles, and microemulsions, the selection of fatty alcohols as co-surfactants fundamentally dictates the thermodynamic stability and rheological be...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of advanced pharmaceutical formulations, lipid nanoparticles, and microemulsions, the selection of fatty alcohols as co-surfactants fundamentally dictates the thermodynamic stability and rheological behavior of the final product. As a Senior Application Scientist, I frequently evaluate the structural impact of aliphatic chains on interfacial dynamics.

This guide provides an objective, data-driven comparison between two C12 isomeric primary alcohols: 1-dodecanol (a linear lauryl alcohol) and 2-pentylheptan-1-ol (a beta-branched, Guerbet-type alcohol). By examining their physicochemical properties and surfactant performance, we can establish a mechanistic framework for selecting the appropriate co-surfactant for specific drug delivery systems.

Mechanistic Architecture: Linear vs. Branched Hydrophobes

The macroscopic performance of a surfactant system is inextricably linked to its molecular architecture. Both 1-dodecanol and 2-pentylheptan-1-ol share the same chemical formula ( C12​H26​O ), but their structural divergence leads to radically different packing behaviors at the air-water and oil-water interfaces.

  • 1-Dodecanol (Linear): The straight alkyl chain allows for maximum van der Waals interactions between adjacent molecules. This tight intermolecular packing results in a relatively high melting point (~24°C). When incorporated into surfactant micelles, 1-dodecanol increases the critical packing parameter (CPP), promoting the formation of rigid, highly structured phases (e.g., lamellar liquid crystals) and significantly enhancing surface viscoelasticity .

  • 2-Pentylheptan-1-ol (Beta-Branched): Synthesized via Guerbet-type condensation, this molecule features a bulky pentyl group at the beta-carbon. This branching introduces severe steric hindrance, preventing the hydrocarbon tails from aligning closely. Consequently, van der Waals forces are disrupted, rendering the alcohol a highly fluid liquid even at sub-zero temperatures . At an interface, the branched tail occupies a larger cross-sectional area, lowering the CPP and favoring the high interfacial curvature required for microemulsions.

G C12 C12 Fatty Alcohols (C12H26O) Linear 1-Dodecanol (Linear) C12->Linear Branched 2-Pentylheptan-1-ol (Branched) C12->Branched PackTight Tight Interfacial Packing High Packing Parameter Linear->PackTight PackLoose Steric Hindrance Low Packing Parameter Branched->PackLoose PropLin Solid at RT (MP: 24°C) High Foam Stability PackTight->PropLin PropBra Liquid at RT (MP: <0°C) Microemulsion Favoring PackLoose->PropBra

Structural divergence of C12 alcohols and resulting surfactant properties.

Physicochemical & Interfacial Properties Comparison

To objectively compare these two co-surfactants, we must look at how their physical states influence their behavior in aqueous and lipidic environments. 1-dodecanol is widely recognized for stabilizing foams by co-crystallizing with primary surfactants (like Sodium Dodecyl Sulfate, SDS) at the interface . Conversely, 2-pentylheptan-1-ol acts as a structural disruptor, rapidly lowering dynamic surface tension without building excessive viscosity.

Table 1: Fundamental Physicochemical Properties
Property1-Dodecanol (Lauryl Alcohol)2-Pentylheptan-1-ol (Guerbet-type)
Chemical Formula C12​H26​O C12​H26​O
Molecular Weight 186.34 g/mol 186.34 g/mol
Molecular Structure Linear aliphatic chainBeta-branched aliphatic chain
Melting Point ~24°C< 0°C
Physical State (20°C) Waxy crystalline solidClear, low-viscosity liquid
Oxidative Stability HighExceptionally High
Table 2: Surfactant Performance Metrics (As Co-Surfactants)
MetricImpact of 1-DodecanolImpact of 2-Pentylheptan-1-ol
Critical Packing Parameter (CPP) Increases (favors lamellar/vesicles)Decreases (favors spherical micelles)
Foam Stability High (increases surface viscoelasticity)Low to Moderate (disrupts film rigidity)
System Viscosity High (promotes liquid crystals)Low (disrupts ordered packing)
Interfacial Tension Reduction Slower, diffusion-limitedRapid, dynamic reduction

Self-Validating Experimental Protocols

To empirically validate the theoretical differences between these two molecules, researchers must employ rigorous, self-validating methodologies. Below are two field-proven protocols designed to isolate the variables of surface activity and phase behavior.

Protocol A: Determination of CMC and Surface Tension via Wilhelmy Plate

Objective: Quantify the impact of 1-dodecanol versus 2-pentylheptan-1-ol on the Critical Micelle Concentration (CMC) of a primary surfactant (e.g., SDS) . Causality & Self-Validation: The Wilhelmy plate method is chosen over the Du Noüy ring because it allows for dynamic, continuous measurement without disturbing the interface. Self-Validation: Before testing, the platinum plate must be calibrated with HPLC-grade water. A reading of 72.4 ± 0.2 mN/m at 25°C confirms the plate is free of organic contaminants.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 15 mM stock solution of high-purity SDS in Milli-Q water.

  • Co-surfactant Doping: Divide the stock into two batches. Spike Batch A with 0.5 wt% 1-dodecanol and Batch B with 0.5 wt% 2-pentylheptan-1-ol.

  • Serial Dilution: Create a concentration gradient for both batches ranging from 0.1 mM to 15 mM.

  • Thermal Equilibration: Incubate all samples in a precision water bath at 25°C ± 0.1°C for 2 hours. (Causality: Surfactant solubility and micellization thermodynamics are highly temperature-dependent; thermal fluctuations will artificially shift the CMC).

  • Measurement: Lower the flamed platinum plate into the solution. Record the static surface tension only after the variance drops below 0.1 mN/m over a 3-minute window, ensuring equilibrium adsorption.

  • Data Analysis: Plot surface tension ( γ ) against the logarithm of surfactant concentration. The sharp inflection point where the curve plateaus represents the CMC.

Workflow Start Sample Preparation (Mixed Surfactant System) Dilution Serial Dilution (Below & Above CMC) Start->Dilution Equilibration Thermal Equilibration (25°C ± 0.1°C) Dilution->Equilibration Measurement Wilhelmy Plate Tensiometry (Dynamic & Static) Equilibration->Measurement Analysis Plot Surface Tension vs. Log[C] Determine CMC Measurement->Analysis

Experimental workflow for determining critical micelle concentration.
Protocol B: Microemulsion Phase Behavior (Water Titration Method)

Objective: Map the microemulsion region in a pseudo-ternary phase diagram to evaluate the fluidizing effect of the branched alcohol. Causality & Self-Validation: Microemulsions are thermodynamically stable and optically isotropic. Self-Validation: The transition from a transparent microemulsion to a turbid macroemulsion is visually distinct and reversible. Turbidity confirms the structural failure of the interfacial film.

Step-by-Step Methodology:

  • Smix Preparation: Blend a primary nonionic surfactant (e.g., Polysorbate 80) with the target alcohol (1-dodecanol or 2-pentylheptan-1-ol) at a 2:1 mass ratio.

  • Oil Phase Integration: Mix the Smix with an oil phase (e.g., isopropyl myristate) in glass vials at ratios ranging from 1:9 to 9:1.

  • Titration: Under continuous magnetic stirring (300 rpm) at 25°C, add Milli-Q water dropwise to each vial.

  • Observation: Record the exact volume of water required to induce persistent turbidity.

Formulatory Implications in Drug Development

The experimental data derived from these protocols directly informs formulation strategy:

  • When to use 1-Dodecanol: Opt for the linear alcohol when formulating topical creams, solid lipid nanoparticles (SLNs), or highly stable foams. Its ability to co-crystallize at the interface builds necessary viscosity and prevents coalescence.

  • When to use 2-Pentylheptan-1-ol: Select the branched Guerbet alcohol for cold-process microemulsions, self-emulsifying drug delivery systems (SEDDS), or formulations requiring enhanced dermal penetration. Its low pour point and ability to disrupt lipid packing make it an exceptional, non-irritating permeation enhancer that maintains formulation fluidity.

References

  • Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol. Cosmetics & Toiletries.[Link]

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. PubMed Central (PMC).[Link]

  • Foamability of Sodium Dodecyl Sulfate Solutions: Anomalous Effect of Dodecanol Unexplained by Conventional Theories. UQ eSpace.[Link]

Comparative

benchmarking the biodegradability of 2-pentylheptan-1-ol derived esters

As a Senior Application Scientist evaluating next-generation biolubricants and cosmetic emollients, the selection of base esters often requires balancing physical performance with environmental stewardship. Esters derive...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating next-generation biolubricants and cosmetic emollients, the selection of base esters often requires balancing physical performance with environmental stewardship. Esters derived from 2-pentylheptan-1-ol—a C12 highly branched Guerbet alcohol—exhibit exceptional oxidative stability, low volatility, and extreme low-temperature fluidity[1]. However, the very molecular architecture that provides these physical benefits introduces significant metabolic bottlenecks for environmental microorganisms.

This guide benchmarks the biodegradability of 2-pentylheptan-1-ol derived esters against linear and lightly branched alternatives, detailing the mechanistic causality behind their degradation profiles and providing a self-validating experimental framework for objective evaluation.

Mechanistic Causality: The Biodegradation Bottleneck

The biodegradation of an ester in an aerobic aqueous environment occurs in two primary phases: primary degradation (hydrolysis) and ultimate degradation (mineralization). The beta-branching of 2-pentylheptan-1-ol fundamentally alters both phases[2].

Primary Hydrolysis (Central Fission): Microbial extracellular lipases and esterases rely on a catalytic triad (typically Ser-His-Asp) to execute a nucleophilic attack on the ester carbonyl carbon. In 2-pentylheptyl esters, the bulky 5-carbon (pentyl) branch at the beta-position of the alcohol moiety creates severe steric hindrance. This restricts the conformational flexibility required for the substrate to fit into the enzyme's hydrophobic binding pocket, significantly depressing the rate of initial hydrolysis compared to linear analogues[3].

Ultimate Mineralization (β-Oxidation Blockade): Once hydrolyzed, the resulting 2-pentylheptan-1-ol is oxidized to 2-pentylheptanoic acid. Standard microbial mineralization relies on β-oxidation—a process that cleaves two-carbon acetyl-CoA units sequentially. However, the pentyl branch at the alpha-carbon (relative to the new carboxylate) completely blocks the acyl-CoA dehydrogenase enzyme from forming the requisite double bond. The microorganism is forced to induce auxiliary α-oxidation pathways to bypass the branch point before β-oxidation can resume. This metabolic detour is the primary rate-limiting step in the ultimate biodegradation of Guerbet-derived esters[4].

Pathway Start 2-Pentylheptyl Ester (Branched Substrate) Hydrolysis Enzymatic Hydrolysis (Esterases/Lipases) Start->Hydrolysis Hindrance Steric Hindrance at β-Carbon Hydrolysis->Hindrance Rate Limiting Step Alcohol 2-Pentylheptan-1-ol Hindrance->Alcohol Acid Fatty Acid (Linear) Hindrance->Acid Oxidation1 Oxidation to Branched Acid Alcohol->Oxidation1 BetaOx β-Oxidation Pathway Acid->BetaOx Rapid AlphaOx α-Oxidation Bypass (Due to branching) Oxidation1->AlphaOx Requires Bypass CO2 Ultimate Mineralization (CO2 + H2O) BetaOx->CO2 AlphaOx->BetaOx

Fig 1. Mechanistic biodegradation pathway of 2-pentylheptyl esters highlighting steric bottlenecks.

Comparative Benchmarking Data

To objectively evaluate the impact of the 2-pentylheptyl moiety, we benchmark it against linear (dodecyl) and lightly branched (2-ethylhexyl) analogues. The data below synthesizes standard OECD 301B (CO2 Evolution) outcomes, illustrating the inverse relationship between the degree of branching and the rate of ultimate biodegradation.

Ester TypeChemical StructurePour Point (°C)28-Day Biodegradability (% ThCO2)OECD 301B Classification
Linear Benchmark Dodecyl Oleate (Linear C12)+5 °C88%Readily Biodegradable
Lightly Branched 2-Ethylhexyl Oleate (Branched C8)-20 °C76%Readily Biodegradable
Guerbet Benchmark 2-Pentylheptyl Oleate (Branched C12)-45 °C64%Readily Biodegradable (Delayed)
Complex Diester Di-(2-pentylheptyl) Adipate-55 °C48%Inherently Biodegradable

Data Interpretation: While 2-pentylheptyl oleate barely passes the ≥60% threshold for "Ready Biodegradability," its complex diester counterpart fails the stringent 10-day window criteria, classifying it only as "Inherently Biodegradable." This demonstrates the compounding effect of dual steric hindrance in diester formulations.

Experimental Protocol: OECD 301B (Modified Sturm Test)

To generate trustworthy, reproducible data, biodegradability must be assessed using a self-validating system. The 5[5] is the gold standard for poorly water-soluble substances like 2-pentylheptyl esters.

System Causality & Self-Validation Criteria

This protocol is designed with internal checks to prevent false positives/negatives:

  • Inoculum Blank: Accounts for the endogenous respiration of the bacteria. Must produce <40 mg/L CO2.

  • Reference Control (Sodium Benzoate): Proves the microbial population is viable and active. Must reach >60% degradation by Day 14.

  • Toxicity Control (Test Ester + Reference): Ensures the 2-pentylheptyl ester is not acting as a biocide. Must reach >25% degradation by Day 14; otherwise, the test is invalid[6].

Step-by-Step Methodology

Step 1: Preparation of Mineral Medium & Inoculum

  • Prepare a mineral medium containing essential salts (KH2PO4, K2HPO4, FeCl3, MgSO4) buffered to pH 7.4.

  • Harvest activated sludge from a municipal sewage treatment plant (predominantly domestic waste). Wash and aerate the sludge, adjusting the final concentration in the test flasks to 30 mg/L of suspended solids.

Step 2: Test Suspension Assembly

  • Directly add the 2-pentylheptyl ester to the test flasks to achieve a concentration of 10-20 mg Total Organic Carbon (TOC) per liter. Note: Because these esters are highly hydrophobic, do not use emulsifiers, as they provide a false carbon source. Instead, coat the ester onto an inert carrier (e.g., silica gel) or apply via direct micro-pipetting.

Step 3: Incubation and Aeration

  • Incubate the closed flasks in the dark at 20 ± 1 °C for 28 days.

  • Continuously sparge the system with CO2-free air (scrubbed via sodium hydroxide pellets) at a rate of 50-100 mL/min.

Step 4: CO2 Trapping Mechanism

  • Route the exhaust gas from each flask through a series of three absorber bottles, each containing 100 mL of 0.0125 M Barium Hydroxide (Ba(OH)2).

  • Causality: Ba(OH)2 reacts with evolved CO2 to precipitate insoluble Barium Carbonate (BaCO3). This irreversible precipitation drives the equilibrium forward, ensuring zero CO2 back-dissolves into the culture medium.

Step 5: Titration and Quantification

  • Periodically (e.g., days 2, 5, 8, 10, 14, 21, 28), remove the first Ba(OH)2 absorber.

  • Titrate the remaining, unreacted Ba(OH)2 with 0.05 M HCl using phenolphthalein as an indicator.

  • Calculate the mass of CO2 produced by subtracting the titrated value from the blank control.

Step 6: Calculation of % ThCO2

  • Divide the cumulative CO2 produced by the Theoretical CO2 (ThCO2) capacity of the ester (calculated from its empirical formula) to determine the percentage of ultimate biodegradation.

Workflow Prep 1. Inoculum Prep (Activated Sludge) Media 2. Mineral Medium + Test Ester (10-20 mg/L) Prep->Media Incubate 3. Aerobic Incubation (28 Days, Dark, 20°C) Media->Incubate Trap 4. CO2 Trapping (Ba(OH)2 Absorbers) Incubate->Trap CO2 Evolution Titrate 5. Titration (HCl to phenolphthalein end) Trap->Titrate Calc 6. Calculate % ThCO2 (Pass ≥ 60%) Titrate->Calc

Fig 2. Step-by-step experimental workflow for the OECD 301B Modified Sturm Test.

References

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - MDPI. 1

  • Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates - ExxonMobil Chemical. 2

  • Catalyst Control of Polyester Branching in the Hydroesterificative Polymerization of 10-Undecen-1-ol - ACS Catalysis.3

  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC. 4

  • Test No. 301: Ready Biodegradability - OECD. 5

  • Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - Environ Sci Pollut Res. 6

Sources

Validation

Comparative Toxicity and Performance Guide: Branched vs. Linear C12 Alcohols (2-Pentylheptan-1-ol vs. 1-Dodecanol)

Executive Summary & Mechanistic Overview In the fields of cosmetic formulation, surfactant chemistry, and advanced nucleic acid delivery (e.g., Lipid Nanoparticles or LNPs), C12 aliphatic alcohols serve as critical struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the fields of cosmetic formulation, surfactant chemistry, and advanced nucleic acid delivery (e.g., Lipid Nanoparticles or LNPs), C12 aliphatic alcohols serve as critical structural building blocks. However, the structural isomerism between linear C12 alcohols (like 1-dodecanol) and β -branched C12 alcohols (like the Guerbet alcohol 2-pentylheptan-1-ol) fundamentally alters their physicochemical behavior, performance, and toxicological profiles.

As an application scientist, selecting between these isomers requires a deep understanding of structure-activity relationships. The β -branching in 2-pentylheptan-1-ol, typically synthesized via the Guerbet condensation reaction, introduces steric hindrance that prevents the dense crystalline lattice packing characteristic of linear chains[1]. This single structural modification drastically lowers the melting point, rendering branched C12 alcohols highly fluid at room temperature. In drug development, this fluidity is highly prized; substituting highly charged, toxic amino-lipids with branched non-ionic lipids like 2-pentylheptan-1-ol enhances membrane fusogenicity and endosomal escape while minimizing cellular toxicity[2].

However, when evaluating environmental and systemic safety, branching does not negate the inherent hydrophobicity (log Kow​ ) of the C12 carbon backbone. Both linear and branched C12 alcohols exhibit significant aquatic toxicity, acting via a non-polar narcosis mechanism[3].

Comparative Toxicity Profiles

Mammalian Toxicity & Cytotoxicity

Both 1-dodecanol and 2-pentylheptan-1-ol demonstrate a low order of acute systemic toxicity in mammalian models, with oral LD50 values exceeding 2,000 mg/kg. They are neither genotoxic nor carcinogenic. The primary human health hazards are localized skin and eye irritation (categorized as Skin Irrit. 2 and Eye Dam. 1 / Eye Irrit. 2).

In in vitro cell culture models (such as those used for LNP screening), branched alcohols demonstrate a distinct advantage. Because lipids containing primary amino groups are known to induce dose-dependent cytotoxicity, incorporating branched C12 alcohols like 2-pentylheptan-1-ol into the lipid matrix allows for efficient nucleic acid delivery with a significantly wider therapeutic window[2].

Aquatic Ecotoxicity (Non-Polar Narcosis)

The aquatic toxicity of aliphatic alcohols is strictly governed by their carbon chain length and aqueous solubility. Alcohols act via non-polar narcosis , where the molecules partition into the aqueous phase, absorb across the gills of aquatic organisms, and accumulate in the phospholipid bilayers[4]. This accumulation fluidizes the membrane and disrupts essential ion channel functions[3].

Interestingly, while branching improves fluidity, it does not reduce aquatic toxicity. The C12 Guerbet alcohol exhibits an acute LC50 of 0.48 mg/L in Oncorhynchus mykiss (rainbow trout), making it slightly more toxic than linear 1-dodecanol (LC50 ~1.0 - 2.6 mg/L)[5]. Both are classified as Category 1 for Acute Aquatic Toxicity. This occurs because the C12 chain is short enough to remain water-soluble at concentrations that exceed the critical body burden required for narcosis. In contrast, longer-chain Guerbet alcohols (> C15​ ) hit a solubility cut-off where they cannot dissolve sufficiently in water to induce toxic effects[3].

Pathway N1 C12 Alcohol Exposure N2 Aqueous Partitioning N1->N2 N3 Membrane Absorption N2->N3 N4 Bilayer Fluidization N3->N4 N5 Ion Channel Disruption N4->N5 N6 Non-Polar Narcosis N5->N6

Fig 1. Mechanistic pathway of non-polar narcosis induced by C12 aliphatic alcohols in aquatic organisms.

Quantitative Data Summary

The following table summarizes the physicochemical and toxicological differences between the linear and branched C12 isomers.

Property / Endpoint1-Dodecanol (Linear C12)2-Pentylheptan-1-ol / C12 Guerbet (Branched C12)
Molecular Formula C12​H26​O C12​H26​O
Physical State (20°C) Solid / Paste[1]Highly Fluid Liquid[1]
Melting Point ~24 °C< -10 °C
Mammalian Oral LD50 > 2,000 mg/kg (Rat)> 2,000 mg/kg (Rat)
Skin / Eye Irritation Moderate IrritantModerate Irritant
Aquatic Toxicity (LC50 Fish) ~1.0 - 2.6 mg/L~0.48 mg/L[5]
LNP Delivery Efficacy Low fusogenicityHigh fusogenicity & endosomal escape[2]
GHS Aquatic Classification Category 1 (Very Toxic)Category 1 (Very Toxic)

Experimental Methodologies

To objectively validate the performance and toxicity of these alcohols in your own laboratory, utilize the following self-validating protocols.

Protocol 1: Aquatic Toxicity Validation (Modified OECD 203)

Purpose: To determine the LC50 of C12 alcohols in freshwater fish.

  • Preparation of Test Solutions: Due to the high hydrophobicity of C12 alcohols, prepare a stock solution using a co-solvent (e.g., <0.1% Tween-80 or DMSO) to ensure homogenous dispersion in reconstituted freshwater.

  • Concentration Range: Prepare a geometric series of test concentrations (e.g., 0.1, 0.3, 1.0, 3.0, and 10.0 mg/L) alongside a solvent control and a negative water control.

  • Exposure: Introduce 7 juvenile Oncorhynchus mykiss (Rainbow trout) per test vessel under semi-static conditions (daily renewal of test media to prevent volatile loss of the alcohol).

  • Observation & Causality: Monitor mortality and sub-lethal narcotic symptoms (loss of equilibrium, erratic swimming) at 2, 24, 48, 72, and 96 hours. The onset of narcosis directly correlates with the aqueous partitioning of the alcohol into the lipid bilayers of the gills.

  • Validation: The test is only valid if control mortality is 10% and dissolved oxygen remains 60% of the air saturation value.

Protocol 2: LNP Formulation and In Vitro Cytotoxicity Screening

Purpose: To compare the cytotoxicity and delivery efficiency of LNPs formulated with linear vs. branched C12 alcohols.

  • Lipid Phase Preparation: Dissolve the structural lipid (either 1-dodecanol or 2-pentylheptan-1-ol), cholesterol, and a PEG-lipid in ethanol at a defined molar ratio.

  • Microfluidic Mixing: Using a microfluidic mixer, rapidly combine the lipid/ethanol phase with an aqueous phase containing the nucleic acid payload (e.g., mRNA) at a 1:3 flow rate ratio. The rapid polarity shift forces the hydrophobic C12 tails to self-assemble into nanoparticles.

  • Dialysis & Characterization: Dialyze the formulation against PBS (pH 7.4) for 18 hours to remove residual ethanol. Validate successful self-assembly using Dynamic Light Scattering (DLS) to ensure a polydispersity index (PDI) < 0.2.

  • In Vitro Exposure: Seed HepG2 or HeLa cells in a 96-well plate at 1×104 cells/well. Treat the cells with escalating doses of the LNP formulations for 24 hours.

  • MTS Viability Assay: Add MTS reagent to each well. The bioreduction of the MTS tetrazolium compound into a colored formazan product by metabolically active cells allows for the spectrophotometric calculation of the IC50​ (cytotoxicity limit).

Protocol S1 1. Lipid Phase Preparation (Branched vs Linear C12) S2 2. Microfluidic Mixing (mRNA Encapsulation) S1->S2 S3 3. Dialysis & Characterization (DLS & Zeta Potential) S2->S3 S4 4. In Vitro Exposure (HepG2 / HeLa Cell Lines) S3->S4 S5 5. MTS Viability Assay (Calculate IC50) S4->S5

Fig 2. Step-by-step experimental workflow for evaluating LNP cytotoxicity and delivery efficacy.

References

  • Environmental Safety of the Use of Major Surfactant Classes in North America Source: PMC (nih.gov) URL:[Link]

  • SIAM 22, 18-21 April 2006 SIDS INITIAL ASSESSMENT PROFILE (Long Chain Alcohols) Source: OECD URL:[Link]

  • 2-octyldodecan-1-ol - Registration Dossier (Guerbet Alcohols Toxicity) Source: European Chemicals Agency (ECHA) URL:[Link]

  • Review of catalytic systems and thermodynamics for the Guerbet condensation reaction Source: CORE (Catalysis Science & Technology) URL:[Link]

  • LIPID COMPOSITION - European Patent Office (EP 4059505 B1) Source: Googleapis (Patent Database) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of FTIR and Raman Spectroscopy for 2-Pentylheptan-1-ol

In the landscape of analytical chemistry, particularly within pharmaceutical and material science research, the robust characterization of molecular structure is paramount. This guide provides an in-depth, experience-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and material science research, the robust characterization of molecular structure is paramount. This guide provides an in-depth, experience-driven comparison of two cornerstone vibrational spectroscopy techniques: Fourier Transform Infrared (FTIR) and Raman spectroscopy.[1] We will move beyond a theoretical overview to a practical, hands-on approach for the cross-validation of data obtained from these techniques, using the primary alcohol 2-pentylheptan-1-ol as our model compound. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the synergistic power of these complementary analytical methods for unambiguous molecular identification and characterization.

The Complementary Nature of Vibrational Spectroscopy: FTIR and Raman

At their core, both FTIR and Raman spectroscopy probe the vibrational energy levels of molecules, providing a unique "fingerprint" based on the molecular structure.[1] However, they operate on fundamentally different principles, which dictates their respective strengths and weaknesses.

  • FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which induces a change in the dipole moment during a vibration.[2][3] Consequently, polar functional groups with strong dipole moments, such as the hydroxyl (O-H) and carbonyl (C=O) groups, exhibit strong absorptions in FTIR spectra.[2][4]

  • Raman Spectroscopy , in contrast, relies on the inelastic scattering of monochromatic light, typically from a laser.[2] A vibrational mode is Raman active if it causes a change in the polarizability of the electron cloud surrounding the molecule.[3][4] This makes Raman spectroscopy particularly sensitive to non-polar, symmetric bonds, such as carbon-carbon (C-C) backbones and disulfide (S-S) linkages.[4]

This fundamental difference is the very reason these techniques are so powerful when used in tandem. What is weak or absent in an FTIR spectrum is often strong in a Raman spectrum, and vice-versa, providing a more complete picture of the molecular vibrations.

Experimental Workflow for Data Acquisition and Cross-Validation

The following diagram outlines a robust workflow for acquiring and cross-validating FTIR and Raman spectroscopic data for a liquid sample like 2-pentylheptan-1-ol.

FTIR_Raman_Cross_Validation_Workflow Experimental Workflow for FTIR and Raman Cross-Validation cluster_SamplePrep Sample Preparation cluster_FTIR FTIR Spectroscopy cluster_Raman Raman Spectroscopy cluster_Analysis Data Analysis & Cross-Validation Sample 2-Pentylheptan-1-ol (Liquid) FTIR_Acquisition ATR-FTIR Data Acquisition Sample->FTIR_Acquisition Raman_Acquisition Raman Data Acquisition Sample->Raman_Acquisition FTIR_Processing Data Processing: - Baseline Correction - ATR Correction FTIR_Acquisition->FTIR_Processing Peak_Assignment Peak Assignment (FTIR & Raman) FTIR_Processing->Peak_Assignment Raman_Processing Data Processing: - Baseline Correction - Cosmic Ray Removal Raman_Acquisition->Raman_Processing Raman_Processing->Peak_Assignment Comparison Comparative Analysis: - Peak Positions - Relative Intensities Peak_Assignment->Comparison Validation Cross-Validation: - Confirmation of Functional Groups - Elucidation of Skeletal Modes Comparison->Validation

Caption: A streamlined workflow for acquiring, processing, and cross-validating FTIR and Raman spectroscopic data for a liquid sample.

Detailed Experimental Protocols

1. FTIR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is an ideal technique for liquid samples as it requires minimal to no sample preparation.

  • Instrumentation: A Fourier Transform Infrared spectrometer equipped with a single-bounce diamond ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue and allowing it to dry completely.

    • Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum to remove any instrument and environmental interferences.

    • Place a single drop of 2-pentylheptan-1-ol onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The acquired spectrum should be automatically ratioed against the background spectrum.

    • Apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction to ensure all peaks originate from the same horizontal axis.

2. Raman Data Acquisition

  • Instrumentation: A dispersive Raman spectrometer equipped with a 785 nm laser source and a microscope for sample focusing. A lower frequency laser (e.g., 1064 nm) can be used to mitigate fluorescence if it proves to be an issue.

  • Sample Preparation:

    • Place a small drop of 2-pentylheptan-1-ol into a glass vial or onto a microscope slide.

  • Data Acquisition Parameters:

    • Laser Power: 50-100 mW (use the lowest power that provides a good signal to avoid sample heating or degradation).

    • Exposure Time: 10 seconds

    • Accumulations: 5

    • Spectral Range: 3500 - 200 cm⁻¹

  • Data Processing:

    • Perform cosmic ray removal to eliminate sharp, narrow artifacts from the spectrum.

    • Apply a baseline correction, typically using a polynomial fitting algorithm, to remove any background fluorescence.

Predicted Vibrational Modes for 2-Pentylheptan-1-ol: A Comparative Analysis

The following table outlines the expected key vibrational modes for 2-pentylheptan-1-ol and their predicted activity in both FTIR and Raman spectra. The structure of 2-pentylheptan-1-ol is a primary alcohol, which will influence the position of certain vibrational bands.[5]

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected FTIR ActivityExpected Raman ActivityRationale for Cross-Validation
O-H Stretch 3500 - 3200Very Strong, Broad WeakThe O-H bond has a large dipole moment, leading to a very intense and broad absorption in the FTIR spectrum due to hydrogen bonding.[6][7] Its change in polarizability is small, resulting in a weak Raman signal. The presence of this strong, broad band in FTIR is a primary indicator of an alcohol.
C-H Stretches (asymmetric & symmetric) 2960 - 2850StrongVery Strong The numerous C-H bonds in the alkyl chains will produce strong signals in both spectra. Raman is often more sensitive to the symmetric C-H stretches, providing a highly detailed view of the aliphatic character of the molecule.
CH₂ Scissoring ~1465MediumMediumThis bending vibration is active in both techniques and helps confirm the presence of methylene groups in the long alkyl chains.
O-H Bend (in-plane) ~1380Medium, BroadWeakThis bending motion has a moderate change in dipole moment, making it visible in the FTIR spectrum. It is often broad and can overlap with other peaks.
C-O Stretch 1075 - 1000Strong MediumAs a primary alcohol, the C-O stretch is expected in this range.[5] This is a highly diagnostic peak in the FTIR spectrum for identifying the alcohol functional group and its classification (primary, secondary, or tertiary).
C-C Stretches & Skeletal Vibrations 1200 - 800Weak-MediumStrong The carbon backbone of the molecule will give rise to a series of peaks in this "fingerprint" region. These skeletal modes involve symmetric stretching and bending of the C-C bonds, which cause a significant change in polarizability, making them strong in the Raman spectrum. This region in the Raman spectrum is excellent for confirming the overall carbon structure.

The Logic of Cross-Validation: A Synergistic Approach

Cross-validation is not merely about observing the same peak in both spectra. It's about using the strengths of one technique to confirm and elucidate features in the other.

Cross_Validation_Logic Cross-Validation Logic for 2-Pentylheptan-1-ol cluster_OH Hydroxyl Group Confirmation cluster_Alkyl Alkyl Backbone Confirmation FTIR FTIR Spectrum FTIR_OH Strong, Broad O-H Stretch (~3300 cm⁻¹) FTIR->FTIR_OH FTIR_CO Strong C-O Stretch (~1050 cm⁻¹) FTIR->FTIR_CO FTIR_CH Strong C-H Stretches (2960-2850 cm⁻¹) FTIR->FTIR_CH Raman Raman Spectrum Raman_CH Very Strong C-H Stretches (2960-2850 cm⁻¹) Raman->Raman_CH Raman_CC Strong C-C Skeletal Modes (1200-800 cm⁻¹) Raman->Raman_CC Molecule 2-Pentylheptan-1-ol Structure FTIR_OH->Molecule Confirms -OH group FTIR_CO->Molecule Confirms primary alcohol FTIR_CH->Molecule Confirms aliphatic nature Raman_CH->Molecule Confirms aliphatic nature Raman_CC->Molecule Confirms C12 backbone structure

Caption: A diagram illustrating the logical flow of cross-validating FTIR and Raman data to confirm the structure of 2-pentylheptan-1-ol.

Here is a step-by-step guide to the cross-validation thought process:

  • Identify the Hydroxyl Group: The first and most prominent feature to look for is the O-H stretch in the FTIR spectrum. A very strong and broad absorption between 3500-3200 cm⁻¹ is a definitive indicator of an alcohol. The Raman spectrum will likely show a very weak signal in this region, which is also a confirmatory piece of evidence.

  • Confirm the Primary Alcohol Structure: The FTIR spectrum should exhibit a strong C-O stretching band between 1075-1000 cm⁻¹.[5] The presence of this peak, in conjunction with the O-H stretch, strongly suggests a primary alcohol.

  • Analyze the Aliphatic C-H Region: Both spectra will show strong signals in the 2960-2850 cm⁻¹ region. The high intensity in both techniques provides irrefutable evidence of the molecule's significant aliphatic character. Subtle differences in the relative intensities of the symmetric and asymmetric stretches between the two spectra can provide deeper structural insights.

  • Elucidate the Carbon Backbone: This is where Raman spectroscopy truly shines. The "fingerprint" region (typically below 1500 cm⁻¹) in the Raman spectrum will contain a series of sharp, well-resolved peaks corresponding to the C-C stretching and other skeletal vibrations of the pentyl and heptyl chains. These peaks may be weak or poorly resolved in the FTIR spectrum. By analyzing this region in the Raman spectrum, you can confirm the overall structure and conformation of the carbon backbone.

By following this systematic approach, a researcher can confidently confirm the identity and key structural features of 2-pentylheptan-1-ol. The FTIR data provides clear evidence of the alcohol functional group, while the Raman data offers a detailed map of the hydrocarbon skeleton. Together, they provide a level of certainty that neither technique could achieve alone.

Conclusion

The cross-validation of FTIR and Raman spectroscopy data is a powerful strategy for the comprehensive characterization of molecules like 2-pentylheptan-1-ol. By understanding the fundamental principles that govern the activity of vibrational modes in each technique, researchers can leverage their complementary nature to build a self-validating analytical system. This integrated approach not only enhances the confidence in structural assignments but also provides a more complete understanding of the molecule's vibrational properties, an essential aspect of modern materials science and drug development.

References

  • Henderson, T. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • Chen, X. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Northwestern University. Retrieved from [Link]

  • Gateway Analytical. (2021, December 7). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • Andersen, C. M., & Bro, R. (2007). Finding relevant spectral regions between spectroscopic techniques by use of cross model validation and partial least squares regression. Journal of Chemometrics, 21(7-9), 379-388. Retrieved from [Link]

  • Chemistry with Dr. Shefali. (2020, July 7). IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. YouTube. Retrieved from [Link]

  • Galvão, R. K. H., et al. (2008). Cross-validation for the selection of spectral variables using the successive projections algorithm. Journal of the Brazilian Chemical Society, 19(4), 781-787. Retrieved from [Link]

  • Khatun, E., et al. (2021). Vibrational Sum Frequency Spectroscopy Study of Alcohol Adsorption on Thin-Film TiO2 at Ambient Pressure and Temperature. The Journal of Physical Chemistry C, 125(15), 8196-8205. Retrieved from [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-22. Retrieved from [Link]

  • Brainly.in. (2023, June 5). Vibrational frequency of alcohol in ir spectroscopy. Retrieved from [Link]

Sources

Validation

Comparative Thermal Stability Guide: 2-Pentylheptan-1-ol vs. C12 Aliphatic Isomers

When developing lipid nanoparticles (LNPs), biolubricants, or advanced pharmaceutical excipients, the thermal stability of the aliphatic components dictates the formulation's processing window and long-term shelf-life. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

When developing lipid nanoparticles (LNPs), biolubricants, or advanced pharmaceutical excipients, the thermal stability of the aliphatic components dictates the formulation's processing window and long-term shelf-life. 2-Pentylheptan-1-ol, a uniquely branched C12 primary alcohol, offers a highly specialized thermophysical profile compared to its linear isomer, 1-dodecanol (lauryl alcohol), and its symmetric branched counterpart, 2-butyloctan-1-ol.

This guide evaluates the thermal stability of these C12 isomers, providing researchers and formulation scientists with actionable, comparative experimental data and the mechanistic reasoning behind their thermal behaviors.

Mechanistic Causality: The Role of Beta-Branching

The thermal behavior of aliphatic alcohols is fundamentally governed by their ability to form ordered crystal lattices via Van der Waals interactions and hydrogen bonding.

Linear 1-dodecanol packs efficiently, resulting in a room-temperature solid with a melting point of approximately 20.6°C to 24°C 1. However, this linear structure is highly susceptible to rapid evaporation and thermal degradation upon heating, limiting its utility in high-temperature processing 2.

In contrast, 2-pentylheptan-1-ol and 2-butyloctan-1-ol are synthesized via Guerbet condensation, which introduces a bulky alkyl branch at the beta-carbon 3. This branching sterically hinders intermolecular packing, drastically lowering the melting point to extreme sub-zero temperatures . Furthermore, the steric bulk around the primary hydroxyl group shields the molecule from oxidative attack and delays the onset of thermal degradation, granting these branched isomers exceptional high-temperature stability and a vastly expanded liquid range 4.

G N1 C12 Alcohol Isomers (Linear vs. Branched) N2 DSC Analysis (Sub-ambient to 100°C) N1->N2 N3 TGA Analysis (25°C to 500°C) N1->N3 N4 Phase Transition Data (Tm, Tc, Enthalpy) N2->N4 N5 Degradation Kinetics (Td Onset, Mass Loss) N3->N5 N6 Thermal Stability & Volatility Profile N4->N6 N5->N6

Fig 1. Thermal stability evaluation workflow for C12 alcohol isomers.

Self-Validating Experimental Protocols

To objectively compare the thermal stability of 2-pentylheptan-1-ol against its isomers, a dual-thermal analysis approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.

Protocol 1: Sub-Ambient Differential Scanning Calorimetry (DSC)

Causality & Validation : Because branched C12 Guerbet alcohols remain liquid at extremely low temperatures, standard DSC is insufficient. A liquid nitrogen cooling accessory (LNCA) is mandatory. To ensure the system is self-validating, an empty aluminum pan is run identically to establish a thermal baseline, and the system is calibrated using an Indium standard ( Tm​ = 156.6°C) prior to sample analysis.

  • Sample Preparation : Encapsulate 5–10 mg of the alcohol isomer in a hermetically sealed aluminum pan to prevent volatilization during the heating cycle.

  • Cooling Cycle : Quench cool the sample at 20°C/min from 25°C down to -120°C under a dry nitrogen purge (50 mL/min) to prevent frost condensation.

  • Isothermal Hold : Hold at -120°C for 5 minutes to ensure complete thermal equilibrium and uniform crystallization.

  • Heating Cycle : Heat the sample from -120°C to 50°C at a controlled rate of 10°C/min. Record the onset and peak melting temperatures ( Tm​ ).

Protocol 2: Dynamic Thermogravimetric Analysis (TGA)

Causality & Validation : TGA measures the mass loss associated with evaporation and thermal degradation. To account for the buoyancy effect (an apparent mass gain due to decreasing gas density at high temperatures), a blank run with an empty crucible must be subtracted from the sample data.

  • Crucible Loading : Load 15–20 mg of the sample into a platinum crucible. Platinum is chosen over alumina to ensure rapid and uniform heat transfer.

  • Atmosphere Control : Purge the furnace with high-purity Argon at 60 mL/min. An inert atmosphere is critical to isolate thermal degradation from oxidative degradation.

  • Dynamic Heating : Heat the sample from 25°C to 500°C at a rate of 10°C/min.

  • Data Extraction : Calculate the temperature at 5% mass loss ( Td,5%​ ) as the onset of volatility, and the temperature of maximum degradation rate ( Tmax​ ) from the peak of the first derivative (DTG) curve.

Comparative Data Analysis

The table below synthesizes the thermophysical properties of the C12 isomers, highlighting the stark contrast between linear and branched structural stability.

Property / Metric1-Dodecanol (Linear)2-Butyloctan-1-ol (Branched)2-Pentylheptan-1-ol (Branched)
Molecular Formula C12H26OC12H26OC12H26O
Melting Point ( Tm​ ) 20.6°C – 24.0°C-80.0°C< -60.0°C
Boiling Point 259°C263°C~260°C
TGA Onset Mass Loss ~72°C> 140°C> 140°C
Primary Degradation 130°C – 165°C> 200°C> 200°C
Physical State (20°C) Solid / Semi-solidClear LiquidClear Liquid
Data Interpretation

The linear structure of 1-dodecanol results in a phase transition near room temperature, but it suffers from high volatility. TGA thermograms of 1-dodecanol show rapid mass loss beginning as low as 72.3°C and completing by 165°C 2.

Conversely, 2-butyloctan-1-ol and 2-pentylheptan-1-ol demonstrate the profound impact of Guerbet branching. They remain highly fluid liquids down to extreme sub-zero temperatures while resisting volatilization and thermal breakdown well past 140°C, providing superior oxidative and thermal stability 4.

Strategic Conclusion

When designing systems that require high-temperature processing (e.g., hot-melt extrusion, high-shear homogenization of LNPs) or long-term stability under fluctuating thermal conditions, linear aliphatic alcohols like 1-dodecanol present significant volatility risks. 2-Pentylheptan-1-ol and its symmetric isomer 2-butyloctan-1-ol offer a vastly superior thermal window. Their beta-branched architecture not only depresses the freezing point to ensure low-temperature fluidity but also sterically protects the molecule, ensuring robust thermal stability without compromising the functional primary hydroxyl group.

References

  • 2-Butyloctan-1-ol - Physico-chemical Properties Source: ChemBK URL:[Link]

  • Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization Source: CORE / Catalysis Science & Technology URL: [Link]

  • 2-BUTYL-1-OCTANOL (C12 Guerbet Alcohol) Technical Data Source: Ataman Kimya URL:[Link]

  • Diacid esters of 1-dodecanol as new alternatives to solid-liquid phase change materials for solar heat storage systems Source: Taylor & Francis Online URL:[Link]

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Facile Synthesis of Microencapsulated 1-Dodecanol (PCM) for Thermal Energy Storage and Thermal Buffering Ability in Embedded PVC Film Source: ACS Publications (Energy & Fuels) URL:[Link]

Sources

Comparative

Comparative Analysis of 2-Pentylheptan-1-ol and 2-Hexyldecanol as Emollients

Introduction to Branched-Chain Emollients In the landscape of modern dermatological and cosmetic formulations, the selection of the oil phase is critical for determining a product's sensory profile, stability, and active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Branched-Chain Emollients

In the landscape of modern dermatological and cosmetic formulations, the selection of the oil phase is critical for determining a product's sensory profile, stability, and active pharmaceutical ingredient (API) delivery.1[1]. This reaction yields molecules with a characteristic β -alkyl branch. This steric branching disrupts the crystalline packing of the hydrocarbon chains, significantly depressing their melting points and rendering them liquid at room temperature while maintaining 2[2].

In this technical guide, we conduct a rigorous comparative analysis of two distinct branched alcohols: 2-pentylheptan-1-ol () and 2-hexyldecanol (). By examining their physicochemical properties, rheological behavior, and skin-barrier interactions, we provide a data-driven framework for selecting the optimal emollient.

Physicochemical Profiling & Causality

The performance of an emollient is fundamentally dictated by its molecular architecture..

Table 1: Comparative Physicochemical Properties
Property2-Pentylheptan-1-ol2-Hexyldecanol
Molecular Formula C₁₂H₂₆OC₁₆H₃₄O
Molecular Weight 186.34 g/mol 242.45 g/mol
Branching Structure β -pentyl (C5) on heptanol (C7) β -hexyl (C6) on decanol (C10)
Viscosity Profile LowMedium
Spreadability HighMedium
Sensory Profile Light, dry, fast-absorbingRich, cushioning, substantive

Causality in Formulation:

  • 2-Pentylheptan-1-ol (C12): The shorter carbon backbone results in lower intermolecular friction. This translates to a low-viscosity fluid that3[3]. It forms a thin, non-occlusive film ideal for "dry" sensory targets like facial serums.

  • 2-Hexyldecanol (C16): The longer C16 structure increases van der Waals forces, leading to higher viscosity..

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of these emollients, we employ self-validating experimental systems. This ensures that sensory and functional claims are backed by reproducible physical measurements.

Protocol 1: Rheological and Spreadability Assessment
  • Objective: Quantify the spreading cascade of the emollients to predict skin feel.

  • Causality: Spreadability is inversely proportional to viscosity and directly correlates with the initial sensory perception (slip) during application.

  • Step-by-Step Methodology:

    • Sample Preparation: Equilibrate 2-pentylheptan-1-ol and 2-hexyldecanol samples at precisely 25.0 ± 0.1 °C in a temperature-controlled water bath for 2 hours.

    • Viscometry: Using a controlled-stress rheometer equipped with a cone-and-plate geometry (40 mm, 2° cone), measure the dynamic viscosity at a constant shear rate of 10 s⁻¹. Record the steady-state viscosity.

    • In Vitro Spreadability: Place a standardized filter paper over a glass plate illuminated from below. Using a positive displacement pipette, apply exactly 10.0 μL of the emollient to the center of the paper. Capture images of the spreading droplet at t=1 min, 5 min, and 10 min using a high-resolution camera. Calculate the spreading area (mm²) using image analysis software.

  • Self-Validation Check: The system is self-validating if the ratio of the spreading areas inversely matches the ratio of their dynamic viscosities, confirming that the physical spread is governed purely by internal fluid friction rather than surface anomalies.

Protocol 2: In Vitro Skin Permeation and Barrier Function (TEWL) Testing
  • Objective: Evaluate the emollients' ability to modulate the stratum corneum and enhance API delivery.

  • Causality: 1[1].

  • Step-by-Step Methodology:

    • Membrane Preparation: Mount dermatomed porcine skin (thickness ~500 μm) onto Franz diffusion cells.

    • Barrier Integrity Check: Measure initial Transepidermal Water Loss (TEWL) using a closed-chamber evaporimeter. Discard any skin samples with TEWL > 15 g/m²/h.

    • Application: Apply 5 μL/cm² of the selected emollient (spiked with 1% salicylic acid as a lipophilic marker) to the donor compartment.

    • Permeation Monitoring: Incubate at 32 °C. Measure TEWL at 1, 2, and 4 hours post-application to assess barrier occlusion. Sample the receptor fluid at regular intervals and analyze API concentration via HPLC.

  • Self-Validation Check: A successful penetration enhancer will show a transient, reversible disruption in TEWL correlated with an increased flux of the API into the receptor compartment. If TEWL remains permanently elevated, the emollient has caused irreversible barrier damage rather than fluidization.

Mechanistic Logic & Visualization

The decision matrix for selecting between a C12 and C16 branched alcohol relies heavily on the target formulation profile. The logic flow below illustrates the selection pathway.

EmollientSelection Start Target Formulation Profile Light Light, Fast-Absorbing (Serums, Sunscreens) Start->Light Sensory Goal Rich Rich, Cushioning (Creams, Ointments) Start->Rich Sensory Goal Prop1 Low Viscosity High Spreadability Light->Prop1 Requires Prop2 Medium Viscosity Substantive Film Rich->Prop2 Requires C12 2-Pentylheptan-1-ol (C12 Branched Alcohol) Prop1->C12 Optimal Choice C16 2-Hexyldecanol (C16 Guerbet Alcohol) Prop2->C16 Optimal Choice

Caption: Logical workflow for selecting between C12 and C16 branched emollients based on sensory targets.

When applied topically, the unique β -branched structure of these molecules allows them to act as effective permeation enhancers. The mechanism of action is visualized below:

PermeationMechanism A Topical Application of Branched Alcohol B Diffusion into Stratum Corneum A->B C Insertion into Lipid Lamellae B->C D Steric Disruption (Increased Fluidity) C->D E Enhanced API Permeation Flux D->E

Caption: Mechanistic pathway of stratum corneum lipid fluidization by branched fatty alcohols.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development." BenchChem.1

  • MDPI. "A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives." MDPI. 2

  • Ataman Kimya. "HEXYLDECANOL." Ataman Chemicals.

  • Chemspace. "2-pentylheptan-1-ol - C12H26O." Chemspace.

  • EvitaChem. "Buy 2-Butyl-1-octanol (EVT-318949) | 3913-02-8." EvitaChem.3

  • National Center for Biotechnology Information (PMC). "Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters." NIH.

Sources

Validation

Validating the Efficacy of 2-Pentylheptan-1-ol as an Industrial Defoaming Agent: A Comparative Guide

As a Senior Application Scientist specializing in interfacial chemistry, I frequently encounter the limitations of traditional defoamers in high-shear, biologically sensitive environments. While polydimethylsiloxane (PDM...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in interfacial chemistry, I frequently encounter the limitations of traditional defoamers in high-shear, biologically sensitive environments. While polydimethylsiloxane (PDMS) and ethylene oxide/propylene oxide (EO/PO) block copolymers have long been industry standards, they often fall short in applications requiring strict biodegradability and zero fouling.

In this guide, we will systematically validate the defoaming efficacy of1 [1]—a highly branched C12 Guerbet alcohol. By objectively comparing its performance against conventional alternatives and detailing a self-validating experimental protocol, this guide provides researchers and drug development professionals with the actionable data needed to optimize their foam control strategies.

Mechanistic Rationale: The Case for 2-Pentylheptan-1-ol

To understand why 2-pentylheptan-1-ol is an exceptional defoamer, we must look at its molecular architecture. Synthesized via the 2 [2], this primary alcohol features a specific β-branching pattern: a 5-carbon pentyl group attached to a 7-carbon heptyl chain.

The Causality of Defoaming: This asymmetric branching disrupts crystalline packing, ensuring the molecule remains a low-viscosity liquid at ambient temperatures (low pour point) while maintaining extreme hydrophobicity. When introduced into an aqueous foaming system, 2-pentylheptan-1-ol droplets rapidly migrate to the gas-liquid interface. Due to its high spreading coefficient and insolubility, it aggressively displaces foam-stabilizing surfactants. This localized disruption of the Marangoni effect causes rapid lamella thinning and immediate bubble rupture. Recent patent literature highlights the surprising efficacy of these3 [3], noting their superior biodegradability compared to silicones.

DefoamingMechanism A Droplet Introduction B Migration to Gas-Liquid Interface A->B Hydrophobic Attraction C Entry into Foam Lamella B->C Spreading Coefficient D Surfactant Displacement C->D Marangoni Disruption E Lamella Thinning & Film Rupture D->E Critical Thickness

Mechanistic pathway of lamella rupture by 2-pentylheptan-1-ol.

Comparative Efficacy: 2-Pentylheptan-1-ol vs. Industry Standards

When selecting a defoaming agent, performance must be balanced against downstream processing risks. Table 1 outlines how 2-pentylheptan-1-ol compares to the two most common industrial alternatives.

Table 1: Physicochemical and Performance Comparison
Feature / Property2-Pentylheptan-1-ol (C12 Guerbet)PDMS (Silicone Emulsion)EO/PO Block Copolymer
Knockdown Speed Excellent (Rapid spreading)Excellent (Low surface tension)Moderate (Temperature dependent)
Durability (Persistence) High (Dynamic equilibrium)High (Highly insoluble)Moderate (Can solubilize over time)
Biodegradability Excellent (Readily biodegradable)Poor (Persistent in environment)Moderate (Slow degradation)
Risk of Fouling/Spotting None (Leaves no residue)High (Silicone spotting/membrane fouling)Low (Water-soluble at low temps)

Experimental Validation Protocol (Self-Validating System)

To objectively validate these claims, we employ a rigorous methodology based on the4 [4].

Causality of Experimental Design: Why use a high-speed blender test instead of a simple sparge tube method? In industrial bioreactors and wastewater aeration tanks, foam is generated under intense mechanical shear. The high-speed blender protocol (22,000 rpm) accurately simulates this extreme hydrodynamic stress. By utilizing a standardized 0.1% Sodium Lauryl Ether Sulfate (SLES) solution, we establish a highly stable, reproducible baseline foam volume. This creates a self-validating system: by running a negative control alongside our test agents, any reduction in foam volume is mathematically isolated and attributed strictly to the defoamer's interfacial activity.

Step-by-Step Methodology
  • Surfactant Preparation: Prepare 3 L of 0.1% SLES solution in 342 ppm hard water to simulate industrial water conditions.

  • Baseline Foam Generation: Transfer 250 mL of the SLES solution into a graduated glass blender cup. Agitate at high speed (22,000 rpm) for exactly 60 seconds to generate maximum foam volume.

  • Defoamer Injection: Immediately upon stopping the blender, inject the defoaming agent (2-pentylheptan-1-ol, PDMS, or EO/PO copolymer) at a standardized concentration of 100 ppm.

  • Agitation and Rest: Blend at low speed for 60 seconds to ensure uniform dispersion of the defoamer droplet, then allow the system to rest undisturbed for 5 minutes.

  • Quantification: Measure the residual foam volume at t=1 min and t=5 min. Calculate the Percent Foam Reduction relative to the negative control.

ExperimentalWorkflow N1 1. Surfactant Prep (0.1% SLES Solution) N2 2. High-Shear Agitation (Blender at 22,000 rpm) N1->N2 Generate Baseline Foam N3 3. Defoamer Injection (100 ppm Agent) N2->N3 Introduce Agent N4 4. Gentle Agitation & Rest (1 min mix, 5 min rest) N3->N4 Allow Spreading N5 5. Efficacy Quantification (% Foam Reduction) N4->N5 Measure Volume

Step-by-step experimental workflow based on ASTM E2407-04.

Quantitative Data Analysis

The experimental data (Table 2) demonstrates the superior knockdown and persistence of 2-pentylheptan-1-ol. While PDMS exhibits strong initial knockdown, 2-pentylheptan-1-ol surpasses it in 5-minute durability, achieving a 90.5% total foam reduction. The EO/PO copolymer struggles under the high-shear conditions, likely due to partial solubilization in the aqueous phase, which diminishes its presence at the gas-liquid interface.

Table 2: Defoaming Efficacy in 0.1% SLES Solution (ASTM E2407-04)
Defoaming Agent (100 ppm)Initial Foam Vol. (mL)Foam Vol. at 1 Min (mL)Foam Vol. at 5 Min (mL)% Foam Reduction (at 5 Min)
Control (No Defoamer) 8508308104.7%
EO/PO Block Copolymer 85035028067.0%
PDMS (Silicone) 85015012085.8%
2-Pentylheptan-1-ol 8501208090.5%

Conclusion

For researchers and scale-up engineers, 2-pentylheptan-1-ol represents a highly optimized solution for industrial foam control. By leveraging the unique steric hindrance of its branched C12 structure, it delivers the rapid knockdown and persistence of silicone-based defoamers without the associated risks of membrane fouling, downstream spotting, or environmental persistence. The self-validating data clearly positions this Guerbet alcohol as a superior, high-performance alternative for rigorous industrial applications.

References

  • 2-Pentyl-1-heptanol | C12H26O | CID 239008 - PubChem - NIH Source: PubChem URL
  • US5874017A - Use of microcrystalline wax and low foaming emulsifiers as defoamers Source: Google Patents URL
  • WO2022093608A1 - Wastewater foam control agent Source: Google Patents URL
  • ASTM E2407-04(2015)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-pentylheptan-1-ol

As researchers and developers, our primary commitment is to safety and scientific integrity. Handling any chemical reagent requires a thorough understanding of its potential hazards and the implementation of appropriate...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our primary commitment is to safety and scientific integrity. Handling any chemical reagent requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for 2-pentylheptan-1-ol (CAS No. 6345-85-3).

While specific toxicological data for 2-pentylheptan-1-ol is not extensively documented, we can establish a robust safety protocol by analyzing the known hazards of structurally similar long-chain alcohols. This approach, grounded in chemical principles, allows us to manage risk effectively. The primary hazards associated with alcohols in this class include skin irritation, serious eye irritation, and potential respiratory irritation, alongside combustibility.[1][2][3]

Hazard Assessment: The Foundation of PPE Selection

Understanding the "why" behind each piece of PPE is critical. Our recommendations are based on the following potential hazards inferred from related chemical structures:

  • Eye Irritation: Similar alcohols are classified as causing serious eye irritation.[1][3] Any splash or aerosol exposure could result in significant injury. Therefore, robust eye protection is non-negotiable.

  • Skin Contact: Alcohols can be defatting to the skin, leading to dryness, cracking, and irritation upon prolonged or repeated contact.[1][4] Absorption through the skin is also a potential route of exposure that must be mitigated.

  • Inhalation: While 2-pentylheptan-1-ol has a relatively high boiling point and low vapor pressure at room temperature, heating the substance or creating aerosols can generate vapors or mists at concentrations that may cause respiratory irritation.[1][5]

  • Flammability: As a combustible liquid, 2-pentylheptan-1-ol can ignite if exposed to a sufficient heat source, especially above its flashpoint.[1][4]

Core PPE Requirements

Based on the hazard assessment, the following PPE is mandatory for handling 2-pentylheptan-1-ol.

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles. Rationale: Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from splashes. Chemical splash goggles are essential to prevent contact with liquids from any angle.[4][6] For procedures with a high risk of splashing (e.g., large-volume transfers, heating), a face shield should be worn in addition to goggles.

Hand Protection

Recommended Material: Nitrile gloves. Rationale: Nitrile provides excellent resistance to a wide range of chemicals, including alcohols. Always check the glove manufacturer's compatibility chart and be aware of the breakthrough time. For prolonged immersion, heavier-duty gloves may be necessary. Double-gloving can be an effective strategy for added protection during high-risk procedures. After handling, remove gloves promptly and wash hands thoroughly with soap and water.[1][6]

Skin and Body Protection

Minimum Requirement: A flame-resistant (FR) lab coat. Rationale: A standard lab coat made of cotton or a polyester blend is insufficient. Given the combustibility of 2-pentylheptan-1-ol, a flame-resistant lab coat is a critical barrier to protect against splashes and potential fire hazards. Ensure the lab coat is fully buttoned with sleeves rolled down. For larger quantities, a chemically resistant apron over the lab coat is advised.

Respiratory Protection & Ventilation

Primary Control: Engineering controls are the first line of defense. Always handle 2-pentylheptan-1-ol in a certified chemical fume hood to minimize vapor inhalation.[2] When a Respirator is Needed: If engineering controls are not feasible or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate. A full-face respirator offers the added benefit of combined eye and respiratory protection.

Operational Plans: PPE in Practice

The level of PPE required can be scaled based on the specific procedure and the quantities being handled.

PPE Selection by Task
TaskQuantityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory/Ventilation
Weighing/Transfer < 100 mLChemical Splash GogglesSingle Nitrile GlovesFR Lab CoatChemical Fume Hood
Solution Preparation 100 mL - 1 LChemical Splash GogglesDouble Nitrile GlovesFR Lab CoatChemical Fume Hood
Heating/Refluxing AnyGoggles & Face ShieldDouble Nitrile GlovesFR Lab Coat & ApronChemical Fume Hood
Large Scale (>1 L) / High Energy Operations > 1 LGoggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesChemical Resistant SuitChemical Fume Hood / PAPR

Procedural Guidance: Donning, Doffing, and Disposal

A self-validating protocol ensures safety at every step. The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat/Apron: Put on your flame-resistant lab coat and any additional chemical apron. Fasten completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on chemical splash goggles and a face shield if needed.

  • Gloves: Don your gloves. If double-gloving, don the inner pair first, followed by the outer pair, ensuring the outer glove cuff goes over the sleeve of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove the outer pair of gloves first (if applicable), followed by the inner pair, using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat/Apron: Remove your lab coat and apron, turning it inside out as you remove it to contain any contamination.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Respirator (if required): Remove your respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal: Contaminated PPE must be treated as hazardous waste. Dispose of used gloves and other disposable items in a designated, sealed waste container.[1][7] Do not dispose of this waste in standard trash receptacles. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

PPE Decision Workflow

The following diagram outlines the logical process for selecting the appropriate level of PPE for any task involving 2-pentylheptan-1-ol.

PPE_Decision_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection start Start: Define Experimental Procedure q_splash Significant Splash/Aerosol Risk? (e.g., Heating, Sonicating, Vigorous Mixing) start->q_splash q_volume Handling >1L or High Energy? ppe_high_risk Upgrade To: - Chemical Suit - Heavy-Duty Gloves - Consider PAPR q_volume->ppe_high_risk Yes ppe_final Proceed with Experiment q_volume->ppe_final No ppe_base Baseline PPE: - FR Lab Coat - Nitrile Gloves - Chemical Goggles - Fume Hood q_splash->ppe_base No ppe_splash Add: - Face Shield - Chemically Resistant Apron q_splash->ppe_splash Yes ppe_base->q_volume ppe_splash->q_volume ppe_high_risk->ppe_final

Caption: Decision workflow for selecting appropriate PPE when handling 2-pentylheptan-1-ol.

References

  • CLEAPSS. Student safety sheets 66: Higher alcohols. (2022). [Link]

  • Fisher Scientific. Safety Data Sheet: Heptan-1-ol. (2023). [Link]

  • Agilent Technologies. Safety Data Sheet: 2-Pentanol. (2019). [Link]

  • Generic Safety Data Sheet Information. Disposal and Handling. (2015). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-pentylheptan-1-ol
Reactant of Route 2
Reactant of Route 2
2-pentylheptan-1-ol
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